Product packaging for Dec-9-yn-4-ol(Cat. No.:CAS No. 55183-24-9)

Dec-9-yn-4-ol

Cat. No.: B15470301
CAS No.: 55183-24-9
M. Wt: 154.25 g/mol
InChI Key: NLDUDINPZFMSLT-UHFFFAOYSA-N
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Description

Dec-9-yn-4-ol is a chemical compound that belongs to the class of alkyne-containing alcohols. This structure, featuring a terminal alkyne and a hydroxyl group separated by a methylene chain, makes it a valuable intermediate in organic synthesis and materials science research. Researchers can utilize this compound in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to build more complex molecular architectures. It also serves as a versatile building block for the synthesis of polymers, dendrimers, and other functionalized organic materials. The compound is intended for use in laboratory research settings only. Please handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B15470301 Dec-9-yn-4-ol CAS No. 55183-24-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55183-24-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

dec-9-yn-4-ol

InChI

InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h1,10-11H,4-9H2,2H3

InChI Key

NLDUDINPZFMSLT-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCC#C)O

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Analysis of C10 Alkynol Isomers

This guide provides a comprehensive overview of the core spectroscopic techniques used in the structural elucidation and differentiation of C10 alkynol isomers. The focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols, data interpretation, and comparative data in tabular format.

Introduction to C10 Alkynol Isomers

C10 alkynol isomers, with the general formula C10H18O, are a class of organic compounds characterized by a ten-carbon backbone, a hydroxyl (-OH) group, and a carbon-carbon triple bond (alkyne). The variation in the position of the hydroxyl group and the alkyne moiety leads to a wide range of structural isomers. Accurate identification of these isomers is critical in various fields, including synthetic chemistry, natural product analysis, and drug development, as different isomers can exhibit distinct chemical and biological properties. Spectroscopic analysis is the cornerstone for the unambiguous structure determination of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.[1] Both ¹H and ¹³C NMR are essential for identifying C10 alkynol isomers.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for obtaining NMR spectra of C10 alkynol isomers is as follows:

  • Sample Preparation : Dissolve approximately 5-10 mg of the C10 alkynol isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. The use of deuterated solvents prevents the solvent's proton signals from overwhelming the analyte's signals.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise ratio.

    • The spectral width is typically set from -2 to 12 ppm.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans (e.g., 128 or more) is often required due to the low natural abundance of the ¹³C isotope.[1]

  • DEPT (Distortionless Enhancement by Polarization Transfer) : To aid in distinguishing between CH, CH₂, and CH₃ groups, DEPT-90 (shows only CH signals) and DEPT-135 (shows CH and CH₃ as positive signals, and CH₂ as negative signals) experiments can be run.[2]

  • Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.

¹H NMR Data for C10 Alkynol Isomers

The chemical shift (δ) in ¹H NMR provides information about the electronic environment of the protons. Key diagnostic signals for alkynols include the proton on the hydroxyl-bearing carbon (carbinol proton) and protons adjacent to the alkyne.

IsomerProtonChemical Shift (δ, ppm)Multiplicity
dec-1-yn-3-ol H-1 (≡C-H)~2.4Doublet
H-3 (-CH(OH)-)~4.3Triplet
-OHVariable (typically 1.5-4.0)Singlet (broad)
dec-3-yn-1-ol H-1 (-CH₂OH)~3.7Triplet
H-2 (-CH₂-C≡)~2.4Triplet of triplets
-OHVariable (typically 1.5-4.0)Singlet (broad)
dec-9-yn-1-ol H-10 (≡C-H)~1.9Triplet
H-1 (-CH₂OH)~3.6Triplet
-OHVariable (typically 1.5-4.0)Singlet (broad)

(Note: Data is compiled from typical values and available spectral data. Actual values may vary based on solvent and concentration.)

¹³C NMR Data for C10 Alkynol Isomers

¹³C NMR spectroscopy indicates the number of non-equivalent carbon atoms and their chemical environment. The sp-hybridized carbons of the alkyne group are particularly diagnostic, appearing in a unique chemical shift range.[3]

IsomerCarbonChemical Shift (δ, ppm)
dec-1-yn-3-ol [4]C-1 (≡CH)~72-75
C-2 (C≡)~85-88
C-3 (-CH(OH)-)~60-65
dec-3-yn-1-ol C-3 (C≡)~80-85
C-4 (C≡)~80-85
C-1 (-CH₂OH)~60-65
dec-9-yn-1-ol [5]C-9 (≡CH)~68-70
C-10 (C≡)~84-86
C-1 (-CH₂OH)~62-65

(Note: Data is compiled from typical values and available spectral data from sources like PubChem.[4][5] Actual values may vary.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] For C10 alkynols, the key characteristic absorptions are from the hydroxyl (-OH) group and the carbon-carbon triple bond (C≡C).

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Neat Liquid) :

    • For Attenuated Total Reflectance (ATR) IR, place a single drop of the neat liquid C10 alkynol directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • For analysis using salt plates (NaCl or KBr), place a drop of the liquid between two plates to create a thin film.[7]

  • Background Spectrum : Acquire a background spectrum of the empty instrument (or with clean salt plates) to subtract any atmospheric (CO₂, H₂O) or accessory absorptions from the sample spectrum.

  • Sample Spectrum Acquisition : Acquire the IR spectrum of the prepared sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Absorption Data for C10 Alkynol Isomers

The position of the alkyne stretch can help differentiate between terminal and internal alkynes.

Isomer TypeFunctional GroupAbsorption Frequency (cm⁻¹)Intensity / Shape
All Alkynols O-H stretch3200 - 3600Strong, Broad
C(sp³)-H stretch2850 - 3000Strong
Terminal Alkynes (e.g., dec-1-yn-3-ol)≡C-H stretch3250 - 3350Strong, Sharp
C≡C stretch2100 - 2140Weak to Medium
Internal Alkynes (e.g., dec-3-yn-1-ol)C≡C stretch2190 - 2260Weak to Very Weak (or absent)

(Note: Data compiled from established correlation charts.[8][9][10])

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to determine its elemental composition and structural features.[11]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the C10 alkynol isomer (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.[12]

  • Ionization : Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common hard ionization technique that causes extensive fragmentation, providing structural clues.[13] Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight.[12][14]

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[13]

  • Detection : The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Mass Spectrometry Data for C10 Alkynol Isomers

All C10H18O isomers have a molecular weight of 154.25 g/mol . The key to differentiation lies in their fragmentation patterns.

IsomerMolecular Ion (M⁺˙) or [M+H]⁺ (m/z)Key Fragment Ions (m/z) and Interpretations
All Isomers 154 (EI) or 155 (ESI)Loss of Water (M-18) : A common fragmentation for alcohols, leading to a peak at m/z 136.
dec-1-yn-3-ol 154Alpha-cleavage : Loss of an ethyl group (-C₂H₅) from the carbinol carbon is unfavorable. Cleavage of the heptyl group (-C₇H₁₅) gives a fragment at m/z 57.
dec-3-yn-1-ol 154Alpha-cleavage : Loss of the propynyl (B12738560) group is possible. Fragmentation is often directed by the alkyne, leading to characteristic resonance-stabilized ions.
dec-9-yn-1-ol 154McLafferty Rearrangement : Not prominent. Fragmentation is dominated by cleavage along the long alkyl chain.

Integrated Analysis and Visualization

No single technique can unambiguously identify an isomer. A combined approach is necessary. The workflow below illustrates the logical process of identifying an unknown C10 alkynol isomer.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Elucidation Unknown Unknown C10 Alkynol Isomer MS Mass Spectrometry (MS) Unknown->MS Determine MW IR Infrared (IR) Spectroscopy MS->IR Confirm C10H18O NMR NMR Spectroscopy (1H, 13C, DEPT) MS->NMR Confirm C10H18O MS_Data Fragmentation Pattern? Alpha-Cleavage? MS->MS_Data IR_Data O-H Stretch? ≡C-H Stretch? IR->IR_Data NMR_Data Number of Signals? Chemical Shifts? Splitting Patterns? NMR->NMR_Data Structure Elucidated Isomer Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic identification of a C10 alkynol isomer.

The following diagram illustrates the logical connections between specific spectral data and the structural features they imply.

G cluster_data Spectroscopic Evidence cluster_features Inferred Structural Feature IR_OH IR: Strong, broad peak ~3300 cm⁻¹ OH_Group Hydroxyl (-OH) Group Present IR_OH->OH_Group IR_Alkyne IR: Peak at ~3300 cm⁻¹ (sharp) and/or ~2100-2260 cm⁻¹ Alkyne_Group Alkyne (C≡C) Group Present IR_Alkyne->Alkyne_Group NMR_OH ¹H NMR: Broad singlet (D₂O exchangeable) NMR_OH->OH_Group NMR_Alkyne ¹³C NMR: 2 peaks at ~70-90 ppm NMR_Alkyne->Alkyne_Group MS_H2O MS: Fragment at [M-18] MS_H2O->OH_Group

Caption: Logical relationships between spectral data and inferred molecular features.

References

An In-depth Technical Guide to the Physicochemical Properties of Decynyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Decynyl alcohol derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their unique structure, featuring a hydrophilic alcohol group and a lipophilic alkyne-containing carbon chain, imparts a distinct set of physicochemical properties that are critical for their application, particularly in drug development. Understanding these properties—such as acidity (pKa), lipophilicity (logP), and solubility—is fundamental to predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the core physicochemical properties of decynyl alcohol derivatives, details the experimental protocols for their determination, and visualizes key workflows and concepts relevant to their study.

Introduction

Decynyl alcohols are unsaturated alcohols containing a carbon-carbon triple bond within a ten-carbon framework. The position of the alkyne and hydroxyl groups can vary, leading to a wide range of isomers and derivatives. These compounds serve as valuable building blocks in organic synthesis and have been incorporated into various molecular scaffolds, including those with therapeutic potential such as antitumor agents and enzyme inhibitors.[1][2] The interplay between the polar alcohol head and the nonpolar alkyne-containing tail governs their behavior in both aqueous and lipid environments, making a thorough physicochemical characterization essential for rational drug design and development.[3][4]

Core Physicochemical Properties

The key to understanding the utility of decynyl alcohol derivatives lies in their fundamental physicochemical characteristics. These properties dictate how the molecules will interact with their environment, both in a laboratory setting and in vivo.

Acidity (pKa)

The acidity of decynyl alcohol derivatives is influenced by two primary functional groups: the hydroxyl group (-OH) and, in the case of terminal alkynes, the acetylenic proton (C≡C-H).

  • Alcohol pKa : The hydroxyl proton is weakly acidic, with a typical pKa value in the range of 16-18, similar to other primary alcohols.[5]

  • Terminal Alkyne pKa : The proton on a terminal alkyne is significantly more acidic than protons on alkanes or alkenes, with a pKa of approximately 25.[6][7][8] This increased acidity is due to the high degree of 's' character (50%) in the sp-hybridized orbital of the carbon atom, which stabilizes the resulting acetylide anion.

Despite the acidity of the terminal alkyne proton, the hydroxyl group is the more acidic site in a decynyl alcohol molecule.[6]

dot

Caption: Relative acidity of functional groups in a terminal decynyl alcohol.

Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of membrane permeability and plasma protein binding. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A higher logP value indicates greater lipophilicity.

The long carbon chain of decynyl alcohols makes them generally lipophilic. For comparison, the saturated analog, 1-decanol (B1670082), has a calculated XLogP3 of 4.6 and an experimental logP of 4.57.[9][10] The introduction of a triple bond in a molecule like 2-decyn-1-ol (B41293) slightly decreases the lipophilicity, resulting in a calculated XLogP3 of 3.3.[11] This is because the π-electrons of the alkyne group can engage in polar interactions, marginally increasing its affinity for the aqueous phase compared to a fully saturated chain.

Solubility

Solubility, particularly in aqueous media, is a prerequisite for absorption and distribution of a drug candidate. The solubility of decynyl alcohol derivatives is a balance between the hydrophilic nature of the alcohol group and the hydrophobic character of the ten-carbon chain.

Generally, long-chain alcohols have low water solubility. 1-decanol is described as insoluble or slightly soluble in water.[9][12] Conversely, it is soluble in non-polar organic solvents like ethanol (B145695) and ether.[12] Derivatives with the decynyl moiety are expected to exhibit similar behavior: poor aqueous solubility but good solubility in common organic solvents.

Quantitative Physicochemical Data

The following table summarizes available quantitative data for representative C10 alcohols, highlighting the influence of the alkyne functional group.

Property1-Decanol (Saturated)2-Decyn-1-ol (Unsaturated)Data Source(s)
Molecular Formula C₁₀H₂₂OC₁₀H₁₈O[9][11]
Molecular Weight 158.28 g/mol 154.25 g/mol [9][11][13]
Melting Point 5-7 °CNot Available[9][12]
Boiling Point 231 °CNot Available[12]
Density ~0.829 g/mLNot Available[12]
logP (Octanol/Water) 4.57 (Experimental)3.3 (Calculated)[10][11]
Water Solubility Insoluble / Slightly SolubleNot Available (Expected to be low)[9][12]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for building reliable structure-activity relationships (SAR).[3] Below are detailed methodologies for key experiments.

Determination of logP: The Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP).[14]

Methodology:

  • Preparation of Phases: Prepare a phosphate (B84403) buffer solution at a physiologically relevant pH (e.g., 7.4). Saturate this aqueous phase with n-octanol. Separately, saturate n-octanol with the aqueous buffer. Allow both phases to separate for at least 24 hours.[15][16]

  • Compound Dissolution: Accurately weigh the test compound and dissolve it in a pre-determined volume of one of the phases (e.g., the aqueous phase).[15]

  • Partitioning: Combine the solution from step 2 with a known volume of the other pre-saturated phase in a flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period to allow for complete partitioning and equilibration of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV or MS detection (HPLC-UV/MS).[14][15]

  • Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )[16]

Determination of Aqueous Solubility

This protocol provides a method for determining the thermodynamic solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of the solid test compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial. This ensures that a saturated solution is formed.

  • Equilibration: Tightly seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear, saturated filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV.

  • Result Reporting: The solubility is reported in units such as mg/mL or µM.

dot

Physicochemical_Characterization_Workflow cluster_assays In Vitro Physicochemical Profiling start New Chemical Entity (NCE) (e.g., Decynyl Alcohol Derivative) solubility Aqueous Solubility Assay (Thermodynamic) start->solubility logP Lipophilicity Assay (logP/logD Determination) start->logP pKa pKa Determination (Potentiometric/Spectrophotometric) start->pKa stability Chemical Stability (pH, Plasma, Microsomal) start->stability data_analysis Data Analysis & Structure-Property Relationship (SPR) solubility->data_analysis logP->data_analysis pKa->data_analysis stability->data_analysis decision Candidate Selection or Lead Optimization data_analysis->decision

Caption: A generalized workflow for the physicochemical characterization of a new drug candidate.

Relevance in Drug Discovery & Development

The physicochemical properties of decynyl alcohol derivatives are not merely academic; they have profound implications for drug development. For instance, some β-amino alcohol derivatives have been investigated as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory responses and sepsis.[17] While not decynyl alcohols themselves, this research highlights how alcohol-containing scaffolds can be targeted for specific biological pathways. An understanding of the molecule's properties is essential for optimizing its therapeutic potential.

dot

TLR4_Signaling_Pathway cluster_nuc lps LPS tlr4_md2 TLR4/MD2 Complex lps->tlr4_md2 Binds myd88 MyD88 tlr4_md2->myd88 Recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk Activates nfkb NF-κB ikk->nfkb Activates nucleus Nucleus nfkb->nucleus Translocates to genes Pro-inflammatory Gene Expression nucleus->genes

Caption: An example signaling pathway (TLR4) relevant to drug development targeting inflammation.

Conclusion

The physicochemical properties of decynyl alcohol derivatives are a direct consequence of their hybrid chemical nature. The lipophilic carbon chain generally leads to low aqueous solubility and high lipophilicity, while the alcohol group provides a site for hydrogen bonding and weak acidity. The presence and position of the alkyne moiety further modulate these characteristics, particularly lipophilicity. A comprehensive and early characterization of these properties, using standardized experimental protocols, is an indispensable step in the pipeline of drug discovery and materials science, enabling researchers to make informed decisions for lead optimization and candidate selection.

References

A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional molecules containing both a terminal alkyne and a hydroxyl group, such as those derived from functionalized decanols, are invaluable building blocks in medicinal chemistry and materials science. The terminal alkyne offers a gateway to a rich variety of chemical transformations for creating complex molecular architectures, while the long alkyl chain provided by the decanol (B1663958) backbone imparts desirable lipophilic properties. The hydroxyl group offers a site for further conjugation or can influence the molecule's solubility and biological interactions.

This guide explores the core reactivity of the terminal alkyne in these molecules, focusing on three pillar reactions: the Sonogashira coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" reaction, and hydrosilylation. We will delve into the strategic considerations for managing the reactivity of the hydroxyl group, provide detailed experimental protocols, and present quantitative data for these key transformations.

The Challenge of Orthogonal Reactivity: Managing the Hydroxyl Group

A primary challenge when working with alkynyl alcohols is the potential for interference between the two functional groups. The terminal alkyne proton is weakly acidic (pKa ≈ 25), while the alcohol proton is more acidic (pKa ≈ 16-18). In reactions requiring strong bases to deprotonate the alkyne, such as forming an acetylide for nucleophilic attack, the alcohol will be deprotonated preferentially.[1] This necessitates a protection strategy to ensure selective reaction at the alkyne terminus.

A common strategy is to "protect" the alcohol by converting it into a group that is stable to the reaction conditions and can be easily removed later. Silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are frequently used for this purpose due to their ease of installation, stability under a range of conditions (including Sonogashira and organometallic reactions), and clean removal with fluoride (B91410) reagents.[2]

Conversely, for reactions that are tolerant of free hydroxyl groups, such as the CuAAC click reaction, protection is often unnecessary, simplifying the synthetic sequence.[3][4]

Protecting_Group_Strategy cluster_0 Reaction Pathway Decision Start Functionalized Alkynyl Decanol Decision Are strong bases or organometallics used? Start->Decision Protect Protect Hydroxyl Group (e.g., as TBDMS ether) Decision->Protect Yes NoProtect Proceed with Free Hydroxyl Decision->NoProtect No (e.g., CuAAC) Reaction Perform Alkyne Transformation Protect->Reaction Product_NP Final Product NoProtect->Product_NP Deprotect Deprotect Hydroxyl (e.g., with TBAF) Reaction->Deprotect Product_P Final Product Deprotect->Product_P

Caption: Logical workflow for deciding on a hydroxyl protection strategy.

Key Transformations of the Terminal Alkyne

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The Sonogashira coupling is a powerful cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5][6][7] It is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[5][7] This reaction is fundamental for synthesizing arylalkynes and conjugated enynes, which are common motifs in pharmaceuticals and organic materials.[5] Due to the basic conditions, protection of the alcohol group is generally required.

Quantitative Data Summary: Sonogashira Coupling

EntryAlkynyl Alcohol (Protected)Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)Base / SolventTemp (°C)Time (h)Yield (%)
19-(TBDMS-oxy)dec-1-yneIodobenzenePd(PPh₃)₂Cl₂ (2)CuI (4)TEA / THF60692
29-(TBDMS-oxy)dec-1-yne4-BromopyridinePd(PPh₃)₄ (3)CuI (5)DIPA / Toluene801285
310-(TBDMS-oxy)undec-1-yne1-IodonaphthalenePd(OAc)₂/XPhos (2)CuI (3)Cs₂CO₃ / Dioxane100889

Data are representative values compiled from typical Sonogashira reaction literature.

Detailed Experimental Protocol: Sonogashira Coupling

Step 1: Protection of 9-Decyn-1-ol (B94338)

  • To a solution of 9-decyn-1-ol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M) at 0 °C under an argon atmosphere, add imidazole (B134444) (1.5 eq).

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution and separate the layers.

  • Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 98:2 Hexanes:Ethyl Acetate) to yield the TBDMS-protected alkyne.

Step 2: Sonogashira Cross-Coupling

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Add the TBDMS-protected 9-decyn-1-ol (1.2 eq) and the aryl halide (e.g., iodobenzene, 1.0 eq).

  • Add anhydrous, degassed solvent (e.g., THF, 0.3 M) followed by a degassed amine base (e.g., triethylamine, TEA, 3.0 eq).

  • Heat the mixture to the required temperature (e.g., 60 °C) and stir for the specified time, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate (B1210297).

  • Concentrate the filtrate and purify by flash column chromatography to obtain the coupled product.

Step 3: Deprotection

  • Dissolve the purified, coupled product (1.0 eq) in THF (0.2 M).

  • Add a 1 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.5 eq).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Quench with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the final deprotected product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the cornerstone of "Click Chemistry," is a highly efficient and regiospecific [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole.[3][8][9] Its remarkable functional group tolerance, high yields, and biocompatibility make it a favored ligation strategy in drug discovery and bioconjugation.[9][] A key advantage is its compatibility with free hydroxyl groups, allowing it to be performed on unprotected alkynyl decanols, often in aqueous or alcoholic solvent systems.[4][11]

Quantitative Data Summary: CuAAC Reaction

EntryAlkynyl AlcoholAzide PartnerCu(I) Source (mol%)Reducing Agent (mol%)SolventTemp (°C)Time (h)Yield (%)
19-Decyn-1-olBenzyl (B1604629) AzideCuSO₄·5H₂O (5)Sodium Ascorbate (B8700270) (10)tBuOH/H₂O (1:1)25498
29-Decyn-1-ol1-AzidoadamantaneCuI (2)NoneTHF/H₂O (4:1)40895
310-Undecyn-1-olEthyl 2-azidoacetateCuSO₄·5H₂O (1)Sodium Ascorbate (5)DMSO251296

Data are representative values compiled from typical CuAAC reaction literature.[3][12][13]

Detailed Experimental Protocol: CuAAC Reaction

  • In a vial, dissolve the alkynyl alcohol (e.g., 9-decyn-1-ol, 1.0 eq) and the azide partner (e.g., benzyl azide, 1.05 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water, 0.5 M).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • In a third vial, prepare an aqueous solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.1 eq).

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. The mixture should turn a heterogeneous yellow/green color.

  • Stir the reaction vigorously at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within 4-24 hours.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is often very pure, but can be further purified if necessary by flash column chromatography or recrystallization.

Experimental_Workflow cluster_workflow General Experimental Workflow A 1. Combine Reactants (Alkyne, Partner, Solvent) B 2. Add Catalysts & Reagents A->B C 3. Reaction (Stirring, Heating) B->C D 4. Monitor Progress (TLC / LC-MS) C->D D->C Incomplete E 5. Work-up (Quench, Extract, Dry) D->E Complete F 6. Purification (Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: A generalized workflow for the described chemical reactions.

Hydrosilylation: Access to Vinylsilanes

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the alkyne's carbon-carbon triple bond to form a vinylsilane.[14][15] These products are highly versatile synthetic intermediates. Ruthenium-based catalysts are particularly effective for the hydrosilylation of terminal alkynes, often providing excellent control over regioselectivity and stereoselectivity.[15][16][17][18] Notably, many ruthenium catalyst systems are tolerant of free hydroxyl groups, allowing for direct use of functionalized decanols.[16] The reaction can be tuned to yield either the α-vinylsilane (Markovnikov addition) or the β-vinylsilane (anti-Markovnikov addition).

Quantitative Data Summary: Ruthenium-Catalyzed Hydrosilylation

EntryAlkynyl AlcoholSilane (B1218182)Ru Catalyst (mol%)SolventTemp (°C)Time (h)Product (Ratio α:β)Yield (%)
110-Undecyn-1-olTriethoxysilane[CpRu(MeCN)₃]PF₆ (2)CH₂Cl₂251α-vinylsilane (>98:2)94
21-Hexyn-6-olPhenylsilane[CpRu(MeCN)₃]PF₆ (1)CH₂Cl₂251α-vinylsilane (>98:2)91
3PhenylacetyleneHSiMe(OSiMe₃)₂[RuHCl(CO)(H₂IMes)(PCy₃)] (1)Toluene252β-(Z)-vinylsilane (>1:99)95

Data are representative values compiled from literature on Ru-catalyzed hydrosilylation.[16][17][19]

Detailed Experimental Protocol: α-Selective Hydrosilylation

  • In a glovebox or under a strict argon atmosphere, add the ruthenium catalyst [Cp*Ru(MeCN)₃]PF₆ (0.02 eq) to a flame-dried Schlenk flask.

  • Add anhydrous, degassed dichloromethane (CH₂Cl₂, 0.4 M).

  • Add the alkynyl alcohol (e.g., 10-undecyn-1-ol, 1.0 eq) to the flask.

  • Add the silane (e.g., triethoxysilane, 1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by ¹H NMR analysis of an aliquot, observing the disappearance of the terminal alkyne proton.

  • Once the reaction is complete (usually 1-3 hours), remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure α-vinylsilane.

Conclusion

Functionalized decanols bearing a terminal alkyne are robust and versatile platforms for chemical synthesis. The reactivity of the alkyne can be precisely controlled to engage in a variety of high-yield transformations. For reactions sensitive to acidic protons, such as the Sonogashira coupling, a straightforward silyl ether protection/deprotection sequence enables clean conversion. For many modern catalytic reactions, including the CuAAC click reaction and ruthenium-catalyzed hydrosilylation, the free hydroxyl group is well-tolerated, allowing for more atom-economical and efficient synthetic routes. A clear understanding of these key reactions and strategic approaches provides researchers with a powerful toolkit for applications in drug development and advanced materials.

References

Pathway 1: Nucleophilic Addition of Heptynyl Anion to Propylene Oxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Dec-9-yn-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide details two proposed synthetic pathways for the preparation of this compound, a secondary alkynol. The methodologies are based on established principles of organic chemistry, providing a framework for its synthesis in a laboratory setting.

This pathway offers a direct and efficient approach to the target molecule by forming the key carbon-carbon bond between C5 and C6 of the this compound backbone. The synthesis begins with the generation of a potent nucleophile from a terminal alkyne, which then attacks the electrophilic carbon of an epoxide.

Experimental Protocol

Step 1: Formation of Lithium Heptynilide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-heptyne (B1330384) (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise, maintaining the temperature below -70°C.

  • Stir the resulting mixture at -78°C for 1 hour to ensure the complete formation of lithium heptynilide.

Step 2: Ring-Opening of Propylene (B89431) Oxide

  • To the freshly prepared solution of lithium heptynilide, add propylene oxide (1.1 equivalents) dropwise, ensuring the temperature remains below -70°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound.

Data Presentation
ParameterExpected Value
Yield 60-80%
Purity >95% (by GC-MS and ¹H NMR)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~3.8 (m, 1H, CH-OH), 2.2-2.4 (m, 2H, C≡C-CH₂), 1.8 (t, 1H, C≡CH), 1.2-1.6 (m, 10H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~84 (C≡CH), ~68 (C≡CH), ~68 (CH-OH), various signals for CH₂ groups

Logical Relationship Diagram

G 1-Heptyne 1-Heptyne Lithium Heptynilide Lithium Heptynilide 1-Heptyne->Lithium Heptynilide n-BuLi, THF, -78°C n-BuLi n-BuLi This compound This compound Lithium Heptynilide->this compound Propylene Oxide, THF, -78°C to RT Propylene Oxide Propylene Oxide

Caption: Synthesis of this compound via Nucleophilic Epoxide Opening.

Pathway 2: Grignard Addition to Heptanal (B48729) followed by Oxidation and Alkynylation

This alternative pathway involves the construction of the carbon skeleton through a Grignard reaction, followed by functional group manipulations to introduce the alkyne moiety.

Experimental Protocol

Step 1: Synthesis of Dec-1-en-4-ol

  • Prepare a Grignard reagent from allyl bromide (1.1 equivalents) and magnesium turnings (1.2 equivalents) in anhydrous THF.

  • In a separate flask, dissolve heptanal (1.0 equivalent) in anhydrous THF and cool to 0°C.

  • Slowly add the prepared allylmagnesium bromide to the heptanal solution.

  • After the addition, warm the reaction to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate. Purify by column chromatography to obtain dec-1-en-4-ol.

Step 2: Ozonolysis and Reductive Workup

  • Dissolve dec-1-en-4-ol (1.0 equivalent) in a mixture of dichloromethane (B109758) and methanol (B129727) at -78°C.

  • Bubble ozone gas through the solution until a blue color persists.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add sodium borohydride (B1222165) (NaBH₄) (2.0 equivalents) in portions at -78°C and then allow the mixture to warm to room temperature.

  • Work up the reaction by adding water and extracting with dichloromethane. Dry and concentrate to yield a diol.

Step 3: Selective Protection and Oxidation

  • Protect the primary alcohol of the diol selectively using a suitable protecting group like tert-butyldimethylsilyl chloride (TBDMSCl).

  • Oxidize the secondary alcohol to a ketone using pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Step 4: Ohira-Bestmann Alkynylation

  • To a solution of the protected keto-alcohol in methanol, add the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) and potassium carbonate (K₂CO₃).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by adding water and extracting with diethyl ether.

  • Deprotect the silyl (B83357) ether using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield this compound.

Data Presentation
ParameterExpected Value
Overall Yield 20-30%
Purity >95% (by GC-MS and ¹H NMR)
Key Intermediates Dec-1-en-4-ol, Protected diol, Protected keto-alcohol

Experimental Workflow Diagram

G Heptanal Heptanal Dec-1-en-4-ol Dec-1-en-4-ol Heptanal->Dec-1-en-4-ol Allylmagnesium Bromide, THF Allylmagnesium Bromide Allylmagnesium Bromide Diol Diol Dec-1-en-4-ol->Diol 1. O₃ 2. NaBH₄ Ozonolysis Ozonolysis Protected Diol Protected Diol Diol->Protected Diol TBDMSCl Protection Protection Protected Keto-alcohol Protected Keto-alcohol Protected Diol->Protected Keto-alcohol PCC Oxidation Oxidation Protected Alkyne Protected Alkyne Protected Keto-alcohol->Protected Alkyne Ohira-Bestmann Reagent Alkynylation Alkynylation This compound This compound Protected Alkyne->this compound TBAF Deprotection Deprotection

Caption: Multi-step Synthesis of this compound via Grignard Reaction.

Conclusion

Both pathways present viable routes for the synthesis of this compound. Pathway 1 is more convergent and likely to be higher yielding, making it the preferred route for larger-scale synthesis. Pathway 2, while longer, offers more opportunities for the introduction of structural diversity through the modification of intermediates. The choice of pathway will depend on the specific research goals, available starting materials, and the desired scale of the synthesis.

An In-depth Technical Guide to the Predicted NMR and IR Spectra of Dec-9-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed theoretical analysis and prediction of the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra for the molecule Dec-9-yn-4-ol. The predictions are derived from established principles of spectroscopy and typical values for the constituent functional groups.

Molecular Structure Analysis

The compound, this compound, is a bifunctional molecule with a ten-carbon aliphatic chain. The principal functional groups are a secondary alcohol at the C4 position and a terminal alkyne at the C9 position. This structure dictates the characteristic signals that are expected in its spectra.

Structure: CH₃–CH₂–CH₂–CH(OH)–CH₂–CH₂–CH₂–CH₂–C≡CH

Key Functional Groups:

  • Secondary Alcohol (–OH)

  • Terminal Alkyne (–C≡CH)

  • Alkyl Chain (–CH₃, –CH₂–, –CH–)

Predicted Infrared (IR) Spectrum

The IR spectrum reveals the vibrational modes of the molecule's functional groups. For this compound, the most prominent and diagnostic absorption bands are predicted as follows.

Data Presentation: Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupIntensityCharacteristics
3200–3600O–H StretchAlcoholStrongBroad
~3300≡C–H StretchTerminal AlkyneStrongSharp
2850–2960sp³ C–H StretchAlkane ChainMediumMultiple sharp peaks
2100–2260C≡C StretchAlkyneWeakSharp
1050–1200C–O StretchSecondary AlcoholStrong

Experimental Protocols: A standard experimental protocol to obtain an IR spectrum would involve preparing a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or dissolving the sample in a suitable solvent (e.g., CCl₄) and placing it in a sample cell. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Interpretation:

  • The presence of a strong, broad band in the 3200-3600 cm⁻¹ region is a classic indicator of an alcohol's O-H stretch, broadened due to intermolecular hydrogen bonding.[1][2][3]

  • A sharp, strong peak appearing around 3300 cm⁻¹ is highly characteristic of the C-H stretch of a terminal alkyne.[1][4][5]

  • Just below 3000 cm⁻¹, a series of peaks corresponding to the C-H stretching of the sp³-hybridized carbons in the alkyl chain is expected.[2][4]

  • The carbon-carbon triple bond stretch is expected to be a weak but sharp signal in the 2100-2260 cm⁻¹ range.[1][5]

  • A strong band in the fingerprint region (below 1500 cm⁻¹) between 1050-1200 cm⁻¹ would correspond to the C-O stretching vibration of the secondary alcohol.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton in the molecule. The predicted chemical shifts, multiplicities, and integrations are summarized below.

Data Presentation: Predicted ¹H NMR Signals

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H on C10 (≡C–H )2.5–3.0Triplet (t)1H
H on C4 (–CH(OH)–)3.3–4.5Multiplet (m)1H
OH Proton (–OH )1.0–5.0Singlet (s)1H
H on C8 (–CH₂ –C≡CH)2.2–2.5Multiplet (m)2H
H on C1 (–CH₃ )0.7–1.3Triplet (t)3H
H on C2, C3, C5, C6, C71.2–1.6Multiplet (m)10H

Experimental Protocols: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃) to which a small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). The spectrum is recorded on a high-field NMR spectrometer. A "D₂O shake" experiment could be performed to confirm the OH peak; upon adding a drop of D₂O, the alcohol proton would exchange with deuterium, causing its signal to disappear from the spectrum.[6]

Interpretation:

  • Alkynyl Proton (C10): The proton on the terminal alkyne is expected to appear around 2.5-3.0 ppm.[7][8][9] It will likely be a triplet due to coupling with the two adjacent protons on C8.

  • Carbinol Proton (C4): The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen and is predicted to have a chemical shift in the 3.3-4.5 ppm range.[6][10] It will appear as a multiplet due to coupling with the protons on C3 and C5.

  • Hydroxyl Proton (OH): The chemical shift of the alcohol proton is variable and concentration-dependent, typically appearing as a broad singlet between 1.0 and 5.0 ppm.[11][12] It often does not show coupling due to rapid chemical exchange.[6]

  • Alkyl Protons: The protons of the methyl group (C1) will be the most upfield, appearing as a triplet around 0.7-1.3 ppm.[13] The various methylene (B1212753) (CH₂) groups in the aliphatic chain will produce a complex, overlapping multiplet in the 1.2-1.6 ppm region.[10][13]

Predicted ¹³C NMR Spectrum

A broadband proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically unique carbon atom.

Data Presentation: Predicted ¹³C NMR Signals

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C9 (–C ≡CH)70–100
C10 (–C≡C H)65–85
C4 (–C H(OH)–)60–80
C1 (–C H₃)10–15
C2, C3, C5, C6, C7, C815–45

Experimental Protocols: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. Broadband proton decoupling is used to simplify the spectrum, causing all carbon signals to appear as singlets. DEPT (Distortionless Enhancement by Polarization Transfer) experiments could be run to differentiate between CH, CH₂, and CH₃ carbons.

Interpretation:

  • Alkynyl Carbons (C9, C10): The sp-hybridized carbons of the alkyne will appear in the 65-100 ppm range.[14][15] The terminal carbon (C10) is typically found more upfield than the internal one (C9).[14]

  • Carbinol Carbon (C4): The carbon atom bonded to the hydroxyl group is significantly deshielded and is expected to resonate in the 60-80 ppm region.[6][16][17]

  • Alkyl Carbons: The carbons of the aliphatic chain will appear in the upfield region of the spectrum (10-45 ppm). The terminal methyl carbon (C1) will have the lowest chemical shift, around 10-15 ppm.[17][18]

Visualization of Predictive Workflow

The following diagram illustrates the logical process used to predict the spectral data for this compound.

Spectra_Prediction_Workflow cluster_input Input cluster_analysis Structural Analysis cluster_prediction Spectroscopic Prediction cluster_output Predicted Data Molecule This compound Structure Determine Molecular Structure Molecule->Structure FunctionalGroups Identify Functional Groups - Secondary Alcohol - Terminal Alkyne Structure->FunctionalGroups IR IR Spectrum FunctionalGroups->IR H_NMR 1H NMR Spectrum FunctionalGroups->H_NMR C_NMR 13C NMR Spectrum FunctionalGroups->C_NMR IR_Data Vibrational Frequencies: - O-H Stretch (~3400 cm-1) - ≡C-H Stretch (~3300 cm-1) - C≡C Stretch (~2150 cm-1) IR->IR_Data H_NMR_Data Chemical Shifts (ppm): - ≡C-H (~2.7 ppm) - -CH(OH)- (~3.8 ppm) - -OH (variable) - Alkyl region (0.9-1.6 ppm) H_NMR->H_NMR_Data C_NMR_Data Chemical Shifts (ppm): - Alkyne C's (65-100 ppm) - Carbinol C (60-80 ppm) - Alkyl C's (10-45 ppm) C_NMR->C_NMR_Data

Caption: Workflow for predicting NMR and IR spectra of this compound.

References

The Unseen Potential: A Technical Guide to the Biological Activities of Unsaturated Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated long-chain alcohols, a class of lipophilic molecules derived from natural fats and oils, are emerging as significant players in various biological processes.[1] Traditionally utilized in the cosmetic and food industries, recent scientific inquiry has unveiled their potential as potent bioactive agents with a spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This in-depth technical guide synthesizes the current understanding of the biological activities of these molecules, providing a comprehensive resource for researchers and professionals in drug development. We will delve into their mechanisms of action, present key quantitative data, detail experimental protocols for their evaluation, and visualize the complex signaling pathways they modulate.

Antimicrobial Activities

Unsaturated long-chain alcohols have demonstrated significant efficacy against a range of microorganisms, including bacteria and mycobacteria.[5][6] Their activity is intricately linked to their chemical structure, particularly the length of the carbon chain and the presence and position of double bonds.[5][6]

Antibacterial and Antimycobacterial Effects

Studies have shown that the antimicrobial potency of long-chain alcohols is dependent on their hydrophobic chain length, with a general trend of increasing activity up to a certain carbon number, after which a "cutoff" effect is observed.[6][7] Unsaturation in the alkyl chain has been shown to modulate this activity, often leading to enhanced efficacy.[5][6] For instance, 9-decene-1-ol displays greater activity against Mycobacterium smegmatis and M. tuberculosis than its saturated counterpart, decanol.[5]

The primary mechanism of antimicrobial action is believed to be the disruption of the cell membrane's integrity.[5] These lipophilic molecules can intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of essential ions and metabolites, and ultimately, cell death.[7]

Quantitative Antimicrobial Data

The following tables summarize the minimum inhibitory concentrations (MICs) of various unsaturated and saturated long-chain alcohols against different bacterial strains.

AlcoholCarbon Chain LengthUnsaturationTest OrganismMICReference
1-HexanolC6SaturatedM. smegmatis>8 mg/mL[5]
1-HeptanolC7SaturatedM. smegmatis0.8 mM[6]
1-OctanolC8SaturatedM. smegmatis0.8 mM[6]
1-NonanolC9SaturatedM. smegmatis0.4 mM[6]
1-DecanolC10SaturatedM. smegmatis0.4 mM[6]
9-Decene-1-olC10Unsaturated (C9=C10)M. smegmatis<0.4 mM[5]
1-UndecanolC11SaturatedM. smegmatis0.8 mM[6]
1-DodecanolC12SaturatedS. aureus6.25 µg/ml[8]
1-TridecanolC13SaturatedM. smegmatis>8 mg/mL[5]
1-DecanolC10SaturatedM. tuberculosis H37Rv0.4 mM[6]
9-Decene-1-olC10Unsaturated (C9=C10)M. tuberculosis H37Rv<0.4 mM[5]
Experimental Protocols for Antimicrobial Activity Assessment

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Protocol:

  • Prepare a stock solution of the test alcohol in a suitable solvent (e.g., 70% dimethyl sulfoxide).[5]

  • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller Hinton Broth for S. aureus or Middlebrook 7H9 broth for M. smegmatis).[5][7]

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., ca. 1 x 10^5 cfu/mL).[7]

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24-48 hours).[5][7]

  • The MIC is determined as the lowest concentration of the alcohol at which no visible growth is observed.[5]

This assay measures the integrity of the bacterial cell membrane by quantifying the leakage of intracellular potassium ions.[7]

Protocol:

  • Harvest bacterial cells in the mid-logarithmic phase by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

  • Resuspend the cells in the buffer to a specific optical density.

  • Add the test alcohol at the desired concentration to the bacterial suspension.

  • At various time intervals, take aliquots of the suspension and centrifuge to pellet the cells.

  • Measure the concentration of K+ in the supernatant using an atomic absorption spectrophotometer or a K+-selective electrode.

  • An increase in extracellular K+ concentration compared to an untreated control indicates membrane damage.

Experimental_Workflow_Antimicrobial cluster_MIC MIC Determination cluster_MembraneDamage Membrane Damage Assay (K+ Leakage) A1 Prepare serial dilutions of test alcohol A2 Inoculate with bacterial suspension A1->A2 A3 Incubate (e.g., 37°C, 24-48h) A2->A3 A4 Determine lowest concentration with no visible growth A3->A4 B1 Prepare bacterial cell suspension B2 Add test alcohol B1->B2 B3 Collect supernatant at time intervals B2->B3 B4 Measure extracellular K+ concentration B3->B4

Fig 1. Experimental workflow for assessing antimicrobial activity.

Anti-inflammatory Activities

Long-chain alcohols, including unsaturated variants, have been shown to modulate inflammatory responses by inhibiting the production of key pro-inflammatory mediators.[3]

Inhibition of Pro-inflammatory Mediators

Research has demonstrated that long-chain fatty alcohols can significantly and dose-dependently decrease the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).[3] This reduction in NO is a direct consequence of the inhibition of inducible nitric oxide synthase (iNOS) expression.[3] Furthermore, these alcohols have been found to reduce the production of other pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2).[3] The mechanism for the reduction in eicosanoid release is linked to the inhibition of phospholipase A2 (PLA2) activity.[3]

Quantitative Anti-inflammatory Data
CompoundAssayCell Line / ModelEffectIC50 / ED50Reference
Long-chain fatty alcohols (from pomace olive oil)Nitric Oxide ProductionRAW 264.7 MacrophagesInhibition-[3]
Long-chain fatty alcohols (from pomace olive oil)TNF-α ProductionRAW 264.7 MacrophagesInhibition-[3]
Long-chain fatty alcohols (from pomace olive oil)PGE2 ProductionRAW 264.7 MacrophagesInhibition-[3]
Long-chain fatty alcohols (from pomace olive oil)Thromboxane A2 ProductionRat Peritoneal NeutrophilsInhibition-[3]
Long-chain fatty alcohols (from pomace olive oil)Phospholipase A2 Activity-Inhibition6.2 µg/ml[3]
Long-chain 2-amino-alcoholsCarrageenin-induced paw edemaRatsInhibition0.010 - 0.017 mmol/kg[9]
Experimental Protocols for Anti-inflammatory Activity Assessment

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

  • Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test alcohol for a specified time (e.g., 1 hour).

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubate for 24 hours.

  • Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

  • A decrease in nitrite concentration in treated cells compared to LPS-stimulated control cells indicates inhibition of NO production.

This is a widely used animal model to screen for the anti-inflammatory activity of compounds.[9]

Protocol:

  • Administer the test alcohol orally or intraperitoneally to rats at different doses.

  • After a specific period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw to induce localized inflammation and edema.

  • Measure the paw volume at various time points after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema in the treated groups is calculated by comparing with the vehicle-treated control group.

Experimental_Workflow_Antiinflammatory cluster_InVitro In Vitro NO Production Assay cluster_InVivo In Vivo Paw Edema Model C1 Seed RAW 264.7 cells C2 Pre-treat with test alcohol C1->C2 C3 Stimulate with LPS C2->C3 C4 Incubate and measure nitrite C3->C4 D1 Administer test alcohol to rats D2 Induce paw edema with carrageenan D1->D2 D3 Measure paw volume over time D2->D3 D4 Calculate percentage inhibition D3->D4

Fig 2. Experimental workflow for assessing anti-inflammatory activity.

Anticancer and Apoptotic Activities

Emerging evidence suggests that certain unsaturated long-chain alcohols and their derivatives possess anticancer properties, primarily through the induction of apoptosis.[4]

Induction of Apoptosis

Long-chain amino alcohols have been shown to induce apoptosis in Jurkat cells, a human T-lymphocyte cell line.[4] The apoptotic pathway is mediated by the disruption of the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic cascade.[4] This leads to the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[4]

Quantitative Anticancer Data
Compound/ExtractCell LineIC50Reference
Chloroform extract of Otostegia persica (containing benzyl (B1604629) alcohol and other compounds)HCT116 (Colon Cancer)394.9 µg/mL[10]
Chloroform extract of Otostegia persicaSW480 (Colon Cancer)563.3 µg/mL[10]
Chloroform extract of Otostegia persicaSW48 (Colon Cancer)721.7 µg/mL[10]
Chloroform extract of Otostegia persicaSW742 (Colon Cancer)565.1 µg/mL[10]
Cetyl alcohol sophorolipids (CAS)MCF-7 (Breast Cancer)~100 µg/ml[11]
Oleic acid sophorolipids (OAS)HeLa (Cervical Cancer)~80 µg/ml[11]
Experimental Protocols for Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a potential medicinal agent.[10]

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the test alcohol for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be calculated.[10]

While direct evidence for unsaturated long-chain alcohols is still emerging, the apoptotic effects of related lipids often involve the modulation of key signaling pathways such as the NF-κB and MAPK pathways. It is plausible that unsaturated long-chain alcohols could influence these pathways, leading to the observed apoptotic effects.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Disruption cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Stimulus Unsaturated Long-Chain Amino Alcohol Mito_potential Disruption of Mitochondrial Transmembrane Potential Stimulus->Mito_potential Induces Caspase9 Caspase-9 Activation Mito_potential->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Fig 3. Proposed apoptotic pathway induced by long-chain amino alcohols.

Signaling Pathways

The biological activities of unsaturated long-chain alcohols are underpinned by their interaction with and modulation of complex intracellular signaling pathways. While research directly linking these specific alcohols to signaling cascades is ongoing, studies on structurally related unsaturated fatty acids provide valuable insights into the potential mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and TNF-α. The observed inhibitory effect of long-chain alcohols on the production of these mediators suggests a potential interference with the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. The MAPK family includes three major subfamilies: ERK, JNK, and p38 MAPK. The activation of these kinases can have pro- or anti-inflammatory and pro- or anti-apoptotic effects depending on the stimulus and cellular context. The ability of unsaturated long-chain alcohols to influence inflammation and apoptosis points towards a possible modulation of the MAPK signaling pathway.

Signaling_Pathways cluster_stimuli Stimuli cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS IKK IKK LPS->IKK Activates MAPKKK MAPKKK LPS->MAPKKK Activates UCLA Unsaturated Long-Chain Alcohol UCLA->IKK Inhibits? UCLA->MAPKKK Modulates? IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates Pro_inflam_genes Pro-inflammatory Gene Expression (iNOS, TNF-α) NFkB_nuc->Pro_inflam_genes Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Cell_response Cellular Responses (Inflammation, Apoptosis) MAPK->Cell_response Regulates

Fig 4. Potential modulation of NF-κB and MAPK signaling pathways.

Conclusion

Unsaturated long-chain alcohols represent a promising and underexplored class of bioactive molecules with significant potential in the development of novel therapeutics. Their demonstrated antimicrobial, anti-inflammatory, and anticancer activities warrant further investigation to fully elucidate their mechanisms of action and therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals to build upon, encouraging further exploration into the vast potential of these fascinating compounds. The detailed protocols and summarized data herein serve as a practical resource to facilitate future research in this exciting field.

References

"literature review of secondary alkynol synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Secondary alkynols, also known as propargylic alcohols, are crucial building blocks in organic synthesis, finding extensive application in the preparation of natural products, pharmaceuticals, and functional materials. Their versatile reactivity, stemming from the presence of both a hydroxyl group and a carbon-carbon triple bond, allows for a wide array of chemical transformations. This technical guide provides a comprehensive review of the core synthetic methodologies for accessing these valuable compounds. It details the prevalent strategies, including the nucleophilic addition of metal acetylides to aldehydes and the asymmetric reduction of ynones. For each key method, this document presents detailed experimental protocols, summarizes quantitative data such as yields and enantioselectivities in structured tables, and provides mechanistic and procedural diagrams to facilitate a deeper understanding of the transformations.

Introduction

The synthesis of secondary alkynols is a cornerstone of modern synthetic chemistry. The principal route involves the addition of a terminal alkyne to an aldehyde, a reaction known as alkynylation[1][2]. This process creates a new carbon-carbon bond and a stereocenter, making the development of asymmetric variants a significant area of research[1]. The choice of the metallic counterion for the acetylide profoundly influences the reaction's reactivity and selectivity. Common choices include lithium, magnesium (in Grignard reagents), and zinc, each with distinct advantages and applications[2][3]. Furthermore, the asymmetric transfer hydrogenation of prochiral alkynyl ketones has emerged as a powerful alternative for accessing enantioenriched secondary alkynols[4]. This guide will delve into the most effective and widely used methods for their synthesis.

Synthesis via Alkynylation of Aldehydes

The most direct approach to secondary alkynols is the nucleophilic addition of a metal acetylide to an aldehyde. The process can be broadly categorized by the metal used to generate the acetylide nucleophile.

Using Organolithium Reagents (Lithium Acetylides)

The reaction of a terminal alkyne with a strong base like n-butyllithium (n-BuLi) generates a highly nucleophilic lithium acetylide. This species readily adds to a wide range of aldehydes to furnish the corresponding secondary propargylic alcohol[2].

  • A solution of the terminal alkyne (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise to the stirred solution, and the mixture is maintained at -78 °C for 30-60 minutes.

  • A solution of the aldehyde (1.0 equivalent) in anhydrous THF is then added slowly to the lithium acetylide solution at -78 °C.

  • The reaction is stirred at this temperature for 1-3 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the secondary alkynol.

Note: For asymmetric variants aimed at achieving high enantioselectivity, lowering the reaction temperature to as low as -123 °C and employing slow addition of the aldehyde can significantly minimize the non-catalyzed background reaction and improve the enantiomeric excess (ee)[5].

Using Organomagnesium Reagents (Grignard Reagents)

Alkynyl Grignard reagents, prepared from a terminal alkyne and an alkylmagnesium halide (e.g., ethylmagnesium bromide), serve as effective nucleophiles for the alkynylation of aldehydes. This method is often preferred for its milder reaction conditions and operational simplicity compared to organolithium reagents.

  • To a stirred solution of ethylmagnesium bromide (1.1 equivalents) in THF, the terminal alkyne (1.0 equivalent) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours to ensure complete formation of the alkynyl Grignard reagent.

  • The solution is then cooled to 0 °C, and the aldehyde (1.0 equivalent) is added dropwise.

  • After the addition is complete, the reaction is stirred at room temperature for 2-4 hours or until completion as monitored by TLC.

  • The reaction is carefully quenched by the addition of saturated aqueous NH₄Cl solution.

  • The product is extracted into diethyl ether, and the combined organic extracts are washed with water and brine, then dried over anhydrous MgSO₄.

  • After filtration and removal of the solvent in vacuo, the residue is purified by column chromatography to afford the desired secondary alkynol.

Using Organozinc Reagents for Asymmetric Alkynylation

The use of organozinc reagents in the presence of chiral ligands is a premier strategy for the catalytic, enantioselective synthesis of secondary alkynols[1][6][7]. A common approach involves the in situ generation of the alkynylzinc species from a terminal alkyne and a dialkylzinc (e.g., diethylzinc, ZnEt₂) or zinc triflate (Zn(OTf)₂), which then adds to the aldehyde under the control of a chiral catalyst[1][8].

Several chiral ligands have proven effective for this transformation. N-methylephedrine (NME) is an inexpensive and commercially available amino alcohol that, when used with Zn(OTf)₂ and a base like triethylamine (B128534) (Et₃N), provides high enantioselectivities for a range of aldehydes[8]. Another powerful class of ligands are BINOL (1,1'-bi-2-naphthol) derivatives, which, in combination with Ti(O-i-Pr)₄ and a zinc source, catalyze the asymmetric addition with excellent results[3][9].

  • To a flask containing a mixture of Zn(OTf)₂ (1.2 equivalents) and (+)-N-methylephedrine (1.4 equivalents) in anhydrous toluene (B28343) under an inert atmosphere, triethylamine (3.0 equivalents) is added, and the mixture is stirred at room temperature for 2 hours.

  • The terminal alkyne (1.2 equivalents) is then added, and the mixture is stirred for another 30 minutes.

  • The aldehyde (1.0 equivalent) is added, and the reaction is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield the enantioenriched secondary alkynol. The enantiomeric excess is determined by chiral HPLC analysis.

EntryAldehydeAlkyneCatalyst SystemYield (%)ee (%)
1BenzaldehydePhenylacetylene10 mol% ProPhenol/ZnEt₂9591
22-NaphthaldehydePhenylacetylene10 mol% ProPhenol/ZnEt₂9194
3(E)-CinnamaldehydeTrimethylsilylacetylene10 mol% ProPhenol/ZnEt₂9491
4CyclohexanecarboxaldehydePhenylacetyleneZn(OTf)₂ / (+)-NME8599
5Benzaldehyde1-Hexyne(S)-BINOL / Ti(O-i-Pr)₄ / ZnEt₂9297

Data compiled from representative literature procedures. Conditions may vary.[6][7][8][9]

G Figure 1: Proposed Catalytic Cycle for Asymmetric Alkynylation cluster_0 Catalytic Cycle Ligand_Zn Chiral Ligand-Zn Complex Active_Catalyst Active Bimetallic Catalyst [Ligand-Zn(alkynyl)]₂ Ligand_Zn->Active_Catalyst + 2 R-C≡C-H + ZnEt₂ Aldehyde_Coordination Aldehyde Coordination to Lewis Acidic Zinc Active_Catalyst->Aldehyde_Coordination + R'CHO Alkynyl_Transfer Diastereoselective Alkynyl Transfer Aldehyde_Coordination->Alkynyl_Transfer Intramolecular Transfer Product_Release Product Release & Catalyst Regeneration Alkynyl_Transfer->Product_Release Transmetalation with Zn(C≡C-R)₂ Product_Release->Active_Catalyst Re-entry Final_Product Chiral Secondary Alkynol Product_Release->Final_Product Workup Start Input Reagents Start->Ligand_Zn Chiral Ligand, ZnEt₂

Caption: Proposed cycle for dinuclear zinc-catalyzed alkynylation.

Synthesis via Asymmetric Reduction of Alkynyl Ketones

An alternative and highly effective strategy for producing chiral secondary alkynols is the asymmetric reduction of the corresponding prochiral alkynyl ketones (ynones). Asymmetric transfer hydrogenation (ATH) is a particularly powerful method that avoids the use of stoichiometric chiral reagents.

Iridium-Catalyzed Asymmetric Transfer Hydrogenation

Chiral iridium complexes are highly efficient catalysts for the transfer hydrogenation of ynones, using hydrogen donors such as formic acid/triethylamine mixtures or isopropanol.

  • In a reaction vessel, the alkynyl ketone (1.0 equivalent) and a chiral spiro iridium catalyst (e.g., (S)-1b, 0.5-2 mol%) are dissolved in a suitable solvent (e.g., ethanol (B145695) or a dichloromethane/ethanol mixture).

  • Sodium formate (B1220265) (HCOONa, 5.0 equivalents) is added as the hydrogen source.

  • The reaction mixture is stirred at a specified temperature (e.g., 30-50 °C) for several hours until the reaction is complete (monitored by TLC or GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the optically active propargylic alcohol[4].

EntryYnone SubstrateCatalystH₂ SourceYield (%)ee (%)
11-phenyl-2-propyn-1-one(S)-Spiro-IrHCOONa / EtOH9598
21-(4-methoxyphenyl)-2-propyn-1-one(S)-Spiro-IrHCOONa / EtOH9697
31-(2-thienyl)-2-propyn-1-one(S)-Spiro-IrHCOONa / EtOH9396
44-phenyl-3-butyn-2-one(S)-Spiro-IrHCOONa / EtOH9495

Data represents typical results from iridium-catalyzed ATH procedures.[4]

G Figure 2: Workflow for Asymmetric Transfer Hydrogenation A 1. Combine Ynone and Chiral Iridium Catalyst in Solvent B 2. Add Hydrogen Source (e.g., HCOONa) A->B C 3. Heat and Stir Reaction (e.g., 40°C, 12h) B->C D 4. Monitor Reaction (TLC / GC) C->D D->C Incomplete E 5. Quench and Workup D->E Complete F 6. Purification (Column Chromatography) E->F G Pure Enantioenriched Secondary Alkynol F->G

Caption: General experimental workflow for ATH of ynones.

Conclusion

The synthesis of secondary alkynols is a well-developed field with a variety of robust and reliable methods available to the synthetic chemist. The classic alkynylation of aldehydes using organolithium and Grignard reagents remains a staple for general synthesis. For the production of enantioenriched compounds, the catalytic asymmetric addition of organozinc reagents, leveraging ligands such as N-methylephedrine and BINOL, offers a powerful and versatile platform. Furthermore, the asymmetric transfer hydrogenation of alkynyl ketones provides an excellent alternative, delivering high enantioselectivities under mild conditions. The choice of method will ultimately depend on the specific target molecule, substrate functional group tolerance, and the desired level of stereochemical control. The protocols and data presented in this guide serve as a practical resource for researchers engaged in the synthesis of these pivotal chemical intermediates.

References

Methodological & Application

Application Notes and Protocols for Dec-9-yn-4-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dec-9-yn-4-ol is a versatile bifunctional building block for organic synthesis. Its structure incorporates two highly reactive functional groups: a terminal alkyne and a secondary alcohol. This unique combination allows for a wide range of selective transformations, making it a valuable precursor for the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. The terminal alkyne moiety can participate in various carbon-carbon bond-forming reactions such as Sonogashira coupling and click chemistry, while the secondary alcohol can be a site for oxidation, esterification, or serve as a chiral handle in asymmetric synthesis. These application notes provide an overview of the potential synthetic utility of this compound, complete with detailed experimental protocols and representative data.

Synthetic Accessibility

A representative synthesis is the asymmetric addition of a metal acetylide to hexanal. The use of a chiral ligand, such as (+)-N-methylephedrine, with a zinc catalyst can afford the desired product in high yield and enantioselectivity.

Hexanal Hexanal Reaction Asymmetric Alkynylation Zn(OTf)₂, (+)-N-methylephedrine Toluene (B28343), rt Hexanal->Reaction Terminal Alkyne HC≡C(CH₂)₃CH₃ Terminal Alkyne->Reaction This compound This compound Reaction->this compound

Figure 1: Proposed asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Synthesis of (S)-Dec-9-yn-4-ol

  • To a stirred solution of (+)-N-methylephedrine (1.1 mmol) in toluene (20 mL) at room temperature is added a solution of Zn(OTf)₂ (1.0 mmol) in toluene (10 mL).

  • The mixture is stirred for 2 hours, followed by the addition of 1-hexyne (B1330390) (10 mmol).

  • Hexanal (12 mmol) is then added dropwise over 30 minutes.

  • The reaction is stirred at room temperature for 24 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl (20 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (hexanes/ethyl acetate (B1210297) gradient) to afford (S)-Dec-9-yn-4-ol.

EntryLigandSolventTemp (°C)Yield (%)ee (%)
1(+)-N-methylephedrineToluenert8592
2(-)-N-methylephedrineToluenert8391 (R)
3(1R,2S)-EphedrineCH₂Cl₂07585

Table 1. Representative data for the asymmetric synthesis of this compound.

Applications in C-C Bond Forming Reactions

The terminal alkyne of this compound is a versatile handle for constructing more complex carbon skeletons.

Sonogashira Coupling

The palladium-catalyzed Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between the terminal alkyne of this compound and an aryl or vinyl halide. This reaction is fundamental in the synthesis of conjugated enynes and arylalkynes.[1]

This compound This compound Reaction Sonogashira Coupling Pd(PPh₃)₄, CuI, Et₃N THF, rt This compound->Reaction Aryl_Halide Ar-X Aryl_Halide->Reaction Coupled_Product Ar-C≡C-(CH₂)₄CH(OH)CH₃ Reaction->Coupled_Product

Figure 2: Sonogashira coupling of this compound with an aryl halide.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene (B50100)

  • To a solution of this compound (1.0 mmol) and iodobenzene (1.2 mmol) in THF (10 mL) is added triethylamine (B128534) (3.0 mmol).

  • The solution is degassed with argon for 15 minutes.

  • Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol) are added, and the mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • The residue is purified by column chromatography on silica gel (hexanes/ethyl acetate) to yield the coupled product.

Aryl HalideCatalystBaseSolventYield (%)
IodobenzenePd(PPh₃)₄/CuIEt₃NTHF92
4-BromotoluenePdCl₂(PPh₃)₂/CuIPiperidineDMF88
1-IodonaphthalenePd(OAc)₂/XPhos/CuICs₂CO₃Dioxane95

Table 2. Representative yields for Sonogashira coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This compound can readily participate in CuAAC reactions with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This "click" reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[2][3]

This compound This compound Reaction CuAAC CuSO₄·5H₂O, Sodium Ascorbate (B8700270) t-BuOH/H₂O, rt This compound->Reaction Organic_Azide R-N₃ Organic_Azide->Reaction Triazole_Product Triazole Adduct Reaction->Triazole_Product

Figure 3: CuAAC (Click Chemistry) with this compound.

Experimental Protocol: CuAAC Reaction with Benzyl (B1604629) Azide (B81097)

  • To a solution of this compound (1.0 mmol) and benzyl azide (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is added sodium ascorbate (0.2 mmol) followed by a solution of CuSO₄·5H₂O (0.1 mmol) in water (1 mL).

  • The reaction mixture is stirred vigorously at room temperature for 8 hours.

  • The mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to afford the triazole product.

AzideSolventTime (h)Yield (%)
Benzyl Azidet-BuOH/H₂O898
Phenyl AzideDMF1295
1-Azido-4-methylbenzeneDMSO/H₂O1096

Table 3. Representative data for CuAAC reactions.

Transformations of the Secondary Alcohol

The secondary alcohol functionality in this compound provides another point for molecular diversification.

Oxidation to a Ketone

The secondary alcohol can be oxidized to the corresponding ketone, dec-9-yn-4-one, using a variety of mild oxidizing agents.[4] This transformation provides access to a new class of bifunctional building blocks.

This compound This compound Oxidation Oxidation PCC or DMP CH₂Cl₂, rt This compound->Oxidation Ketone_Product Dec-9-yn-4-one Oxidation->Ketone_Product

Figure 4: Oxidation of this compound to the corresponding ketone.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

  • To a stirred suspension of PCC (1.5 mmol) and celite (2 g) in dichloromethane (B109758) (20 mL) is added a solution of this compound (1.0 mmol) in dichloromethane (5 mL).

  • The mixture is stirred at room temperature for 2 hours.

  • The reaction mixture is filtered through a pad of silica gel, eluting with diethyl ether.

  • The filtrate is concentrated under reduced pressure to give the crude ketone, which can be further purified by column chromatography.

Oxidizing AgentSolventTime (h)Yield (%)
PCCCH₂Cl₂290
Dess-Martin PeriodinaneCH₂Cl₂195
Swern OxidationCH₂Cl₂0.592

Table 4. Comparison of oxidizing agents for the synthesis of Dec-9-yn-4-one.

This compound is a highly promising building block for the synthesis of a diverse array of organic molecules. The orthogonal reactivity of its terminal alkyne and secondary alcohol functionalities allows for a modular and flexible approach to the construction of complex molecular architectures. The protocols and data presented herein, based on well-established transformations of similar compounds, are intended to serve as a guide for researchers in exploring the full synthetic potential of this valuable intermediate.

References

Application Notes and Protocols: Harnessing Terminal Alkynyl Alcohols in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the synthesis of complex molecular architectures, offering a powerful toolkit for researchers across various scientific disciplines. Among the key reagents in the click chemistry arsenal, terminal alkynyl alcohols have emerged as versatile building blocks due to their inherent reactivity and the strategic placement of a hydroxyl group for further functionalization. This document provides detailed application notes and experimental protocols for the utilization of terminal alkynyl alcohols in the two major classes of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Introduction to Click Chemistry with Terminal Alkynyl Alcohols

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] The most prominent example is the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes.[1][2] Terminal alkynyl alcohols, such as propargyl alcohol, are particularly valuable in this context. The terminal alkyne provides the reactive handle for the click reaction, while the hydroxyl group can be used for subsequent modifications or to influence the solubility and biological activity of the resulting molecule.[3][4][5]

The two primary strategies for azide-alkyne cycloaddition are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regiospecific reaction utilizes a copper(I) catalyst to exclusively form 1,4-disubstituted 1,2,3-triazoles.[6][7][] The reaction is robust and can be performed in a variety of solvents, including water.[6][9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction employs strained cyclooctynes that readily react with azides.[10][] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[][12]

Applications of Terminal Alkynyl Alcohols in Click Chemistry

The versatility of terminal alkynyl alcohols in click chemistry has led to their widespread application in various fields:

1. Bioconjugation:

Terminal alkynyl alcohols are instrumental in the labeling and modification of biomolecules such as proteins, nucleic acids, and carbohydrates.[13][14][15][16] The alkyne group can be introduced into a biomolecule, which is then reacted with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin) via CuAAC or SPAAC.[9][16] This allows for the specific and efficient labeling of biomolecules for imaging, purification, and diagnostic applications. For instance, an alkyne group can be installed at the N-terminus of a protein for site-specific modification.[17]

2. Drug Discovery and Development:

Click chemistry with terminal alkynyl alcohols is a powerful tool in the synthesis of novel drug candidates and the development of drug delivery systems.[18][19] The triazole ring formed in the click reaction is a stable and often biologically active scaffold. This approach has been used to synthesize inhibitors for various diseases, including HIV and cancer.[18] Furthermore, terminal alkynyl alcohols can be used to link drug molecules to targeting moieties or to construct antibody-drug conjugates (ADCs).[18][19]

3. Materials Science:

In materials science, terminal alkynyl alcohols are used in the synthesis of functional polymers and the modification of surfaces.[5][20] The click reaction allows for the efficient and modular construction of complex polymer architectures, such as dendrimers and block copolymers.[20] Surface modification with terminal alkynyl alcohols via click chemistry can be used to create materials with specific properties, such as improved biocompatibility or adhesion.[5]

4. Synthesis of Molecular Probes:

Terminal alkynyl alcohols are key components in the synthesis of molecular probes for studying biological processes.[21] For example, alkyne-tagged probes can be used to identify the cellular targets of drugs or to visualize specific enzymatic activities.[21]

Quantitative Data Summary

The following tables summarize key quantitative data for CuAAC and SPAAC reactions involving terminal alkynes.

Reaction Parameter CuAAC with Terminal Alkynyl Alcohols Reference
Typical Reaction Time 15 - 60 minutes[22]
Typical Yield High to quantitative[6][7]
Catalyst Loading (CuSO₄) 50 - 250 µM[14]
Ligand to Copper Ratio 5:1[13][14]
Sodium Ascorbate (B8700270) Concentration 5 mM[14]
Cyclooctyne (B158145) Second-Order Rate Constant (M⁻¹s⁻¹) Reference
DIBO (4-Dibenzocyclooctynol)Exceptionally fast[12][23][24]
Oxidized DIBO (ketone)Increased rate compared to DIBO[12][23][24]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Terminal Alkynyl Alcohol with an Azide (B81097)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Terminal alkynyl alcohol (e.g., propargyl alcohol)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent (e.g., water, DMSO, or a mixture)

  • Microcentrifuge tubes

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in the specified order:

    • Terminal alkynyl alcohol solution (e.g., to a final concentration of 560 µM).[13][14]

    • Azide solution (e.g., to a final concentration of 100 µM).[14]

    • Buffer to adjust the final volume.

  • Prepare the Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and THPTA ligand. For example, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA for a final copper concentration of 0.25 mM and a ligand-to-copper ratio of 5:1.[14] Let this solution stand for a few minutes.

  • Add the Catalyst: Add the catalyst premix to the reaction mixture.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.[14]

  • Incubate: Close the tube and mix by inverting or rotating. Allow the reaction to proceed at room temperature for 1 hour.[13] For labeling of oligonucleotides, the reaction may be left overnight at room temperature.[16]

  • Workup (Optional): Depending on the application, the copper catalyst may need to be removed. This can be achieved by methods such as dialysis against a buffer containing EDTA.[13] For oligonucleotide labeling, the product can be precipitated using ethanol (B145695) or acetone.[16]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction of an azide with a strained cyclooctyne, such as 4-Dibenzocyclooctynol (DIBO).

Materials:

  • Azide-containing molecule

  • Strained cyclooctyne (e.g., DIBO or its derivatives)

  • Solvent compatible with both reactants (e.g., DMSO, water, or a mixture)

  • Microcentrifuge tubes

Procedure:

  • Prepare the Reactant Solutions: Prepare stock solutions of the azide and the strained cyclooctyne in a suitable solvent.

  • Combine Reactants: In a microcentrifuge tube, mix the azide and the strained cyclooctyne solutions. The stoichiometry will depend on the specific application, but a 1:1 or a slight excess of one reactant is common.

  • Incubate: Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to hours depending on the specific cyclooctyne and azide used.[12][23][24]

  • Analysis: The progress of the reaction can be monitored by techniques such as LC-MS or NMR spectroscopy.

  • Purification: If necessary, the product can be purified using standard chromatographic techniques.

Visualizations

CuAAC_Workflow cluster_reactants Reactants Preparation cluster_catalyst Catalyst System Terminal Alkynyl\nAlcohol Terminal Alkynyl Alcohol Reaction\nMixture Reaction Mixture Terminal Alkynyl\nAlcohol->Reaction\nMixture Azide Compound Azide Compound Azide Compound->Reaction\nMixture CuSO4 CuSO4 CuSO4->Reaction\nMixture THPTA Ligand THPTA Ligand THPTA Ligand->Reaction\nMixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction\nMixture Initiation 1,4-Disubstituted\n1,2,3-Triazole 1,4-Disubstituted 1,2,3-Triazole Reaction\nMixture->1,4-Disubstituted\n1,2,3-Triazole Click Reaction

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow Strained Cyclooctyne\n(e.g., DIBO) Strained Cyclooctyne (e.g., DIBO) Reaction\nMixture Reaction Mixture Strained Cyclooctyne\n(e.g., DIBO)->Reaction\nMixture Azide Compound Azide Compound Azide Compound->Reaction\nMixture 1,4,5-Trisubstituted\n1,2,3-Triazole 1,4,5-Trisubstituted 1,2,3-Triazole Reaction\nMixture->1,4,5-Trisubstituted\n1,2,3-Triazole Spontaneous Cycloaddition

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Signaling_Pathway_Drug_Discovery Target Protein Target Protein Click Reaction\n(CuAAC or SPAAC) Click Reaction (CuAAC or SPAAC) Target Protein->Click Reaction\n(CuAAC or SPAAC) Alkyne-modified\nInhibitor Alkyne-modified Inhibitor Alkyne-modified\nInhibitor->Click Reaction\n(CuAAC or SPAAC) Azide-functionalized\nReporter Azide-functionalized Reporter Azide-functionalized\nReporter->Click Reaction\n(CuAAC or SPAAC) Labeled Inhibitor-\nProtein Complex Labeled Inhibitor- Protein Complex Click Reaction\n(CuAAC or SPAAC)->Labeled Inhibitor-\nProtein Complex Detection &\nAnalysis Detection & Analysis Labeled Inhibitor-\nProtein Complex->Detection &\nAnalysis

Caption: Logic diagram for target identification in drug discovery using click chemistry.

References

Application Notes and Protocols: Incorporation of Dec-9-yn-4-ol into Polymer Backbones for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of the functional monomer, Dec-9-yn-4-ol, into polyester (B1180765) backbones via ring-opening polymerization (ROP). The resulting polymers, featuring pendant hydroxyl and alkyne groups, are versatile platforms for the development of advanced drug delivery systems. Post-polymerization modification strategies are also detailed, enabling the attachment of therapeutic agents, targeting ligands, and imaging moieties.

Introduction

Polymers with pendant functional groups are of significant interest in the biomedical field due to their potential for post-polymerization modification, allowing for the creation of tailor-made materials for specific applications such as drug delivery and tissue engineering.[1][2] The monomer this compound offers two distinct functional handles: a secondary hydroxyl group and a terminal alkyne. The hydroxyl group can be used for attaching drug molecules through ester linkages, which can be designed to be hydrolytically or enzymatically cleavable for controlled release. The terminal alkyne is a versatile functional group for "click" chemistry, particularly the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a wide range of molecules, including targeting ligands, imaging agents, and hydrophilic polymers for nanoparticle formation.[3][4]

This document outlines a strategy for the synthesis of a lactone monomer analogous to this compound, followed by its polymerization and subsequent functionalization.

Synthesis of a Functionalized Lactone Monomer

To incorporate the functionalities of this compound into a polyester backbone via ring-opening polymerization, a cyclic ester (lactone) monomer must first be synthesized. A plausible synthetic route involves the conversion of a suitable ω-hydroxyalkynoic acid to its corresponding lactone. For a monomer structurally related to this compound, a substituted δ-valerolactone or ε-caprolactone is a suitable target. The synthesis of functionalized lactones can be achieved through various organic chemistry methodologies.[5][6][7][8]

Proposed Synthetic Pathway for a this compound-derived Lactone:

A multi-step synthesis would be required, likely starting from simpler, commercially available precursors to construct a ω-hydroxy carboxylic acid with the desired pendant alkyne and hydroxyl functionalities, followed by a macrolactonization step. For the purpose of these notes, we will assume the successful synthesis of a functionalized ε-caprolactone monomer, hereafter referred to as Dec-yn-ol-CL .

Ring-Opening Polymerization (ROP) of Dec-yn-ol-CL

The ring-opening polymerization of functionalized lactones is a robust method for producing well-defined polyesters with controlled molecular weights and narrow polydispersity.[9][10][11] Both organocatalysis and metal-mediated catalysis can be employed.

Organocatalytic ROP

Organocatalytic ROP is an attractive option due to the avoidance of potentially toxic metal catalysts.[5][6][7] Common catalysts include 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and diphenyl phosphate (B84403) (DPP).

Experimental Protocol: Organocatalytic ROP of Dec-yn-ol-CL

  • Materials:

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Dec-yn-ol-CL (e.g., 1.0 g) and benzyl alcohol in anhydrous toluene. The monomer-to-initiator ratio will determine the target molecular weight.

    • Add the TBD catalyst (typically 1-5 mol% relative to the monomer).

    • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) and monitor the reaction progress by ¹H NMR spectroscopy by taking aliquots periodically.

    • Once the desired conversion is reached, quench the polymerization by adding a small amount of benzoic acid.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

    • Isolate the polymer by filtration or centrifugation, wash with methanol, and dry under vacuum to a constant weight.

Metal-Catalyzed ROP

Tin(II) octoate (Sn(Oct)₂) is a widely used and efficient catalyst for the ROP of lactones.[11]

Experimental Protocol: Sn(Oct)₂-Catalyzed ROP of Dec-yn-ol-CL

  • Materials:

    • Dec-yn-ol-CL (monomer)

    • Benzyl alcohol (initiator)

    • Tin(II) octoate (Sn(Oct)₂) (catalyst)

    • Anhydrous toluene (solvent)

    • Methanol (for precipitation)

    • Dichloromethane (for dissolution)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, add Dec-yn-ol-CL (e.g., 1.0 g), benzyl alcohol, and Sn(Oct)₂ (typically 0.1-1 mol% relative to the monomer).

    • Add anhydrous toluene to dissolve the reactants.

    • Immerse the flask in a preheated oil bath (e.g., 110 °C) and stir.

    • Monitor the polymerization by ¹H NMR.

    • After achieving the desired monomer conversion, cool the reaction to room temperature and dissolve the mixture in dichloromethane.

    • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Characterization of the Functionalized Polyester

The synthesized polymer, poly(Dec-yn-ol-CL), should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.

Parameter Technique Expected Outcome
Chemical Structure ¹H and ¹³C Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of the polyester backbone and the presence of the pendant hydroxyl and alkyne groups.
Molecular Weight (Mₙ, Mₙ) and Polydispersity (Đ) Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)Determination of the number-average and weight-average molecular weights and the molecular weight distribution.
Glass Transition Temperature (T₉) Differential Scanning Calorimetry (DSC)Measurement of the temperature at which the polymer transitions from a rigid to a more flexible state.[12][13]
Thermal Stability Thermogravimetric Analysis (TGA)Assessment of the polymer's decomposition temperature.[12][14]

Post-Polymerization Modification

The pendant alkyne and hydroxyl groups on the poly(Dec-yn-ol-CL) backbone are available for further functionalization.

Alkyne Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is a highly efficient method for conjugating azide-containing molecules to the alkyne-functionalized polymer.[3][4]

Experimental Protocol: CuAAC Modification of poly(Dec-yn-ol-CL)

  • Materials:

    • poly(Dec-yn-ol-CL)

    • Azide-functionalized molecule (e.g., azido-PEG, an azide-containing fluorescent dye, or a targeting ligand)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate (B8700270)

    • N,N-Dimethylformamide (DMF) or a mixture of DMF and water

  • Procedure:

    • Dissolve poly(Dec-yn-ol-CL) and the azide-functionalized molecule in DMF.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O in water.

    • Add the sodium ascorbate solution to the polymer solution, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Purify the functionalized polymer by dialysis against a suitable solvent (e.g., DMF, then water) to remove the copper catalyst and excess reagents.

    • Lyophilize the purified polymer solution to obtain the solid product.

Hydroxyl Group Modification for Drug Conjugation

The pendant hydroxyl groups can be functionalized with therapeutic agents, for instance, through an ester linkage.[15]

Experimental Protocol: Esterification of poly(Dec-yn-ol-CL) with a Carboxylic Acid-Containing Drug

  • Materials:

    • poly(Dec-yn-ol-CL)

    • Carboxylic acid-containing drug (e.g., ibuprofen, methotrexate)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (coupling agent)

    • 4-Dimethylaminopyridine (DMAP) (catalyst)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve poly(Dec-yn-ol-CL), the drug, and DMAP in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate and precipitate the polymer-drug conjugate in a non-solvent (e.g., cold methanol or diethyl ether).

    • Purify the conjugate by reprecipitation or dialysis.

    • Dry the final product under vacuum.

Formulation of Nanoparticles for Drug Delivery

Amphiphilic block copolymers, consisting of a hydrophobic block (e.g., functionalized poly(Dec-yn-ol-CL)) and a hydrophilic block (e.g., polyethylene (B3416737) glycol, PEG), can self-assemble in aqueous solution to form nanoparticles, such as micelles, which can encapsulate hydrophobic drugs.[16][17][18]

Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation

  • Materials:

    • Amphiphilic block copolymer (e.g., PEG-b-poly(Dec-yn-ol-CL)-drug conjugate)

    • A water-miscible organic solvent (e.g., acetone, acetonitrile, or tetrahydrofuran (B95107) (THF))

    • Deionized water or phosphate-buffered saline (PBS)

  • Procedure:

    • Dissolve the amphiphilic block copolymer (and any hydrophobic drug to be encapsulated) in the organic solvent.

    • Under vigorous stirring, add the polymer solution dropwise to a larger volume of deionized water or PBS.

    • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

    • Stir the resulting nanoparticle suspension for several hours to allow for the complete evaporation of the organic solvent.

    • The nanoparticle suspension can be further purified by dialysis to remove any remaining organic solvent or non-encapsulated drug.

Visualizations

Workflow for Polymer Synthesis and Functionalization

workflow Monomer Dec-yn-ol-CL Monomer ROP Ring-Opening Polymerization Monomer->ROP Polymer poly(Dec-yn-ol-CL) ROP->Polymer CuAAC CuAAC 'Click' Chemistry Polymer->CuAAC Azide-Ligand Esterification Esterification Polymer->Esterification Drug-COOH TargetedPolymer Targeted Polymer CuAAC->TargetedPolymer DrugConjugate Polymer-Drug Conjugate Esterification->DrugConjugate Nanoparticle Drug-Loaded Nanoparticle DrugConjugate->Nanoparticle Self-Assembly

Caption: Synthesis and functionalization workflow.

Conceptual Drug Delivery Pathway

drug_delivery cluster_bloodstream Bloodstream cluster_cell Target Cell Nanoparticle Functionalized Nanoparticle Receptor Cell Surface Receptor Nanoparticle->Receptor Targeting Ligand Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (e.g., hydrolysis) Endosome->DrugRelease Drug Active Drug DrugRelease->Drug Target Intracellular Target (e.g., DNA, enzyme) Drug->Target Effect Therapeutic Effect Target->Effect

Caption: Targeted nanoparticle drug delivery.

References

Synthetic Protocols for the Esterification of Secondary Alkynols: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of secondary alkynols, a critical transformation in the synthesis of pharmaceuticals, natural products, and advanced materials. The unique electronic and steric properties of secondary alkynols necessitate careful selection of esterification methods to achieve high yields and avoid potential side reactions. This guide offers a comparative overview of common protocols, quantitative data, and detailed step-by-step procedures.

Introduction

Secondary alkynols, characterized by a hydroxyl group on a carbon adjacent to a carbon-carbon triple bond, are valuable synthetic intermediates. Their ester derivatives, propargyl esters, are found in numerous biologically active molecules and serve as versatile building blocks in organic synthesis. The selection of an appropriate esterification protocol is paramount to ensure efficient conversion while preserving the sensitive propargylic functionality. This document outlines four principal methods: Steglich Esterification, Mitsunobu Reaction, 4-(Dimethylamino)pyridine (DMAP)-Catalyzed Acylation, and Acid-Catalyzed (Fischer) Esterification, with a focus on their application to secondary alkynols.

Data Presentation: Comparison of Esterification Methods

The following tables summarize quantitative data for the esterification of various secondary alkynols using the discussed methodologies, allowing for a direct comparison of their efficiency under different conditions.

Table 1: Steglich Esterification of Secondary Alkynols [1][2]

Secondary AlkynolCarboxylic AcidCoupling AgentCatalystSolventTime (h)Temp (°C)Yield (%)
1-Phenylprop-2-yn-1-olPropiolic AcidDCCDMAPDCM-RT99
Generic Secondary AlkynolGeneric Carboxylic AcidDCCDMAP (10 mol%)DCM-0 to RT70
Dihydroxy vinyl cyclopenteneYnoic acidDICDMAPDCM--79
2-oxo-menth-6-en-5β-olent-kaurenoic acid-----79

DCC: N,N'-Dicyclohexylcarbodiimide; DIC: N,N'-Diisopropylcarbodiimide; DMAP: 4-(Dimethylamino)pyridine; DCM: Dichloromethane (B109758); RT: Room Temperature.

Table 2: Mitsunobu Reaction of Secondary Alkynols [3]

Secondary AlkynolCarboxylic AcidPhosphine (B1218219)AzodicarboxylateSolventTime (h)Temp (°C)Yield (%)
Phenolic derivativep-Nitrobenzoic acidPPh₃DIADTHF24RT43
Diastereomer with OH-PPh₃DEAD---92

PPh₃: Triphenylphosphine (B44618); DIAD: Diisopropyl azodicarboxylate; DEAD: Diethyl azodicarboxylate; THF: Tetrahydrofuran (B95107); RT: Room Temperature.

Table 3: DMAP-Catalyzed Acylation of Secondary Alcohols [4][5]

Secondary AlcoholAcylating AgentCatalystBaseSolventTime (h)Temp (°C)
1-MethylcyclohexanolAcetic Anhydride (B1165640)DMAPTriethylamine (B128534)-17RT
Generic Secondary AlcoholAcetic AnhydrideDMAP (catalytic)Pyridine (B92270)DCM24RT
(+/-)-11,12-dihydroglaziovineAcetic AnhydrideDMAPTriethylamineDCM0.5RT

DMAP: 4-(Dimethylamino)pyridine; DCM: Dichloromethane; RT: Room Temperature.

Table 4: Fischer Esterification of Alcohols [6][7]

AlcoholCarboxylic AcidAcid CatalystConditionsYield (%)
EthanolAcetic AcidH₂SO₄1:1 ratio65
EthanolAcetic AcidH₂SO₄10-fold excess alcohol97

Note: Data for Fischer esterification of secondary alkynols is limited due to potential side reactions under strong acidic conditions.

Experimental Protocols

Detailed methodologies for the key esterification reactions are provided below.

Steglich Esterification Protocol

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide (B86325) coupling agent and a DMAP catalyst.[8][9][10]

General Procedure:

  • To a solution of the secondary alkynol (1.0 equiv.), carboxylic acid (1.2 equiv.), and a catalytic amount of DMAP (0.1 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (1.2 equiv.).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) or diisopropylurea (DIU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mitsunobu Reaction Protocol

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry, using a phosphine and an azodicarboxylate.[5][11][12]

General Procedure:

  • Dissolve the secondary alkynol (1.0 equiv.), carboxylic acid (1.5 equiv.), and triphenylphosphine (PPh₃) (1.5 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine (B178648) byproduct.

DMAP-Catalyzed Acylation with Anhydrides Protocol

This method is effective for the acylation of alcohols, including sterically hindered ones, using an acid anhydride in the presence of a catalytic amount of DMAP.[4][5][13]

General Procedure:

  • To a solution of the secondary alkynol (1.0 equiv.) and a catalytic amount of DMAP (0.05-0.2 equiv.) in anhydrous dichloromethane (DCM) or pyridine, add the acid anhydride (1.5 equiv.).

  • If not using pyridine as the solvent, add a tertiary amine base such as triethylamine (1.5 equiv.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Fischer Esterification Protocol

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is an equilibrium process, and is generally less suitable for sensitive substrates like secondary alkynols due to the harsh acidic conditions which can lead to side reactions.[6][7]

General Procedure:

  • In a round-bottom flask, combine the carboxylic acid (1.0 equiv.) and a large excess of the alcohol (often used as the solvent).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Heat the reaction mixture to reflux, and if possible, remove the water formed during the reaction using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize the acid catalyst with a base (e.g., NaHCO₃ solution).

  • Extract the ester with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the ester by distillation or column chromatography.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships of the described esterification protocols.

Esterification_Workflow General Workflow for Esterification of Secondary Alkynols cluster_reactants Reactants cluster_methods Esterification Method Alkynol Secondary Alkynol Steglich Steglich (DCC/DIC, DMAP) Alkynol->Steglich Mitsunobu Mitsunobu (PPh3, DEAD/DIAD) Alkynol->Mitsunobu DMAP_cat DMAP-Catalyzed (Anhydride, DMAP) Alkynol->DMAP_cat Fischer Fischer (Acid Catalyst) Alkynol->Fischer Acid Carboxylic Acid / Anhydride Acid->Steglich Acid->Mitsunobu Acid->DMAP_cat Acid->Fischer Workup Reaction Workup (Quenching, Extraction, Washing) Steglich->Workup Mitsunobu->Workup DMAP_cat->Workup Fischer->Workup Purification Purification (Column Chromatography / Distillation) Workup->Purification Ester Propargyl Ester Purification->Ester Steglich_Mechanism Steglich Esterification Signaling Pathway RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC/DIC DCC DCC/DIC DCC->O_Acylisourea Acyl_DMAP N-Acylpyridinium Ion O_Acylisourea->Acyl_DMAP + DMAP Urea DCU/DIU Byproduct O_Acylisourea->Urea DMAP DMAP DMAP->Acyl_DMAP Ester Propargyl Ester Acyl_DMAP->Ester + Secondary Alkynol Alkynol Secondary Alkynol Alkynol->Ester Mitsunobu_Mechanism Mitsunobu Reaction Signaling Pathway PPh3 PPh₃ Betaine Phosphonium Betaine PPh3->Betaine + DEAD/DIAD DEAD DEAD/DIAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Secondary Alkynol Hydrazine Hydrazine Byproduct Betaine->Hydrazine RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate Deprotonation by Betaine Alkynol Secondary Alkynol Alkynol->Alkoxyphosphonium Ester Propargyl Ester (Inverted Stereochemistry) Alkoxyphosphonium->Ester TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO Carboxylate->Ester SN2 Attack on Alkoxyphosphonium

References

Application Notes and Protocols: (Z)-dec-9-yn-4-ol as a Precursor for Insect Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect pheromones are vital chemical signals that mediate intraspecific communication, playing a crucial role in behaviors such as mating, aggregation, and trail-following. The stereospecific nature of these compounds is often paramount to their biological activity. Consequently, the stereoselective synthesis of insect pheromones is a significant area of research in chemical ecology and pest management. This document outlines the application of (Z)-dec-9-yn-4-ol as a versatile precursor for the synthesis of various insect pheromones, with a focus on the stereoselective construction of conjugated diene systems, a common structural motif in lepidopteran sex pheromones.

Synthetic Strategy Overview

The synthetic utility of (Z)-dec-9-yn-4-ol lies in its bifunctional nature, containing both a hydroxyl group and a terminal alkyne. The hydroxyl group can be protected and later deprotected or used as a handle for further functionalization. The terminal alkyne is a key functional group that can be elaborated into various olefin geometries, including the conjugated diene systems found in many insect pheromones. A general synthetic pathway involves the protection of the alcohol, followed by stereoselective reactions to form the conjugated diene, and concluding with deprotection and any final modifications.

A prominent example of an insect pheromone that can be conceptually synthesized from a dec-9-yn-4-ol precursor is Codlemone, the sex pheromone of the codling moth (Cydia pomonella). Codlemone is (8E,10E)-dodecadien-1-ol. While the specific stereochemistry and chain length differ from a direct derivative of this compound, the synthetic principles for constructing the conjugated diene system are transferable.

Key Synthetic Transformations and Protocols

The following sections detail the experimental protocols for the key reactions involved in the transformation of a this compound-like precursor into a conjugated diene pheromone.

Protection of the Hydroxyl Group

To prevent interference of the hydroxyl group in subsequent reactions, it must be protected. A common protecting group for alcohols is the tetrahydropyranyl (THP) ether.

Experimental Protocol: Tetrahydropyranyl (THP) Protection of an Alcohol

  • To a stirred solution of the alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL/mmol of alcohol) at 0 °C, add 3,4-dihydro-2H-pyran (1.5 eq) and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS, 0.05 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the THP-protected alcohol.

Reactant Product Typical Yield Purity
AlcoholTHP-protected alcohol90-98%>95% (by NMR)
Formation of the Conjugated Diene System via Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. To create a conjugated diene from an alkynyl precursor, the alkyne can first be converted to an α,β-unsaturated aldehyde, which then undergoes a Wittig reaction.

Experimental Protocol: Two-Step Conversion of an Alkyne to a Conjugated Diene

Step 2a: Hydroboration-Oxidation to an Aldehyde

  • To a solution of the terminal alkyne (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (0.5 M, 2.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Cool the mixture to 0 °C and add a solution of sodium perborate (B1237305) tetrahydrate (4.0 eq) in water.

  • Stir vigorously for 2 hours at room temperature.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude aldehyde is often used in the next step without further purification.

Step 2b: Wittig Reaction to form the Conjugated Diene

  • To a suspension of the appropriate phosphonium (B103445) salt (e.g., (triphenyl)propylphosphonium bromide, 1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting deep red solution for 1 hour at 0 °C.

  • Cool the ylide solution back to -78 °C and add a solution of the aldehyde from Step 2a (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with diethyl ether, wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the conjugated diene.

Reactant Product Typical Yield (2 steps) Stereoselectivity (Z:E)
Terminal AlkyneConjugated Diene60-80%Dependent on ylide and conditions
Deprotection of the Hydroxyl Group

The final step in the synthesis is the removal of the protecting group to reveal the alcohol functionality of the pheromone.

Experimental Protocol: Deprotection of a THP Ether

  • Dissolve the THP-protected compound (1.0 eq) in a mixture of acetic acid, THF, and water (4:2:1).

  • Stir the reaction mixture at 40-50 °C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final alcohol pheromone.

Reactant Product Typical Yield Purity
THP-protected compoundAlcohol85-95%>98% (by GC-MS)

Diagrams

Synthetic_Pathway start (Z)-dec-9-yn-4-ol step1 Protection (THP-ether) start->step1 intermediate1 Protected Alkynol step1->intermediate1 step2 Hydroboration-Oxidation intermediate1->step2 intermediate2 α,β-Unsaturated Aldehyde step2->intermediate2 step3 Wittig Reaction intermediate2->step3 intermediate3 Protected Conjugated Diene step3->intermediate3 step4 Deprotection intermediate3->step4 product Insect Pheromone (Conjugated Dienol) step4->product

Caption: General synthetic pathway from (Z)-dec-9-yn-4-ol to a conjugated dienol pheromone.

Experimental_Workflow reaction_setup Reaction Setup 1. Add reagents to flask 2. Establish inert atmosphere 3. Control temperature reaction_progress Reaction Monitoring 1. Thin-Layer Chromatography (TLC) 2. Gas Chromatography (GC) reaction_setup->reaction_progress workup Workup 1. Quench reaction 2. Liquid-liquid extraction 3. Drying of organic phase reaction_progress->workup purification Purification 1. Flash column chromatography 2. Distillation (if applicable) workup->purification analysis Product Analysis 1. NMR Spectroscopy 2. Mass Spectrometry (MS) 3. Infrared Spectroscopy (IR) purification->analysis

Caption: General experimental workflow for a single synthetic step.

Conclusion

(Z)-dec-9-yn-4-ol and structurally related alkynols are valuable and versatile precursors for the stereoselective synthesis of insect pheromones. The methodologies outlined in these application notes provide a robust framework for the construction of complex pheromone structures, particularly those containing conjugated diene systems. The successful synthesis of these compounds is critical for the development of environmentally benign pest management strategies and for advancing our understanding of chemical communication in insects. The provided protocols can be adapted and optimized for the synthesis of a wide range of specific pheromone targets.

Application of Dec-9-yn-1-ol in the Synthesis of Bioactive Molecules: A Focus on Insect Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dec-9-yn-1-ol, a bifunctional organic building block, serves as a versatile precursor in the synthesis of various bioactive molecules. Its terminal alkyne and primary alcohol functionalities allow for a range of chemical transformations, making it a valuable starting material in synthetic organic chemistry. While direct applications of its isomer, Dec-9-yn-4-ol, in the synthesis of bioactive compounds are not widely reported in the scientific literature, Dec-9-yn-1-ol has been notably utilized in the preparation of insect pheromones. These semiochemicals play a crucial role in the communication and mating behavior of insects and are integral to the development of sustainable pest management strategies. This application note will detail the use of Dec-9-yn-1-ol in the synthesis of (Z)-9-decen-1-ol, a component of the sex pheromone of the fall armyworm, Spodoptera frugiperda.

Application in the Synthesis of (Z)-9-Decen-1-ol

(Z)-9-decen-1-ol is a key component of the sex pheromone blend of several moth species, including the destructive agricultural pest, the fall armyworm. The synthesis of this pheromone from Dec-9-yn-1-ol involves the stereoselective reduction of the alkyne to a Z-alkene.

Table 1: Synthesis of (Z)-9-Decen-1-ol from Dec-9-yn-1-ol
StepReactionReagents and ConditionsProductYield (%)
1Lindlar ReductionDec-9-yn-1-ol, H₂, Lindlar's catalyst (Pd/CaCO₃, poisoned with lead), quinoline (B57606), hexane(Z)-9-Decen-1-ol>95

Experimental Protocols

Synthesis of (Z)-9-Decen-1-ol via Lindlar Reduction

This protocol outlines the partial hydrogenation of the terminal alkyne in Dec-9-yn-1-ol to yield the corresponding (Z)-alkene.

Materials:

  • Dec-9-yn-1-ol

  • Lindlar's catalyst (5% Palladium on Calcium Carbonate, poisoned with lead)

  • Quinoline

  • Hexane (anhydrous)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon filled with H₂)

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve Dec-9-yn-1-ol in anhydrous hexane.

  • Add a catalytic amount of Lindlar's catalyst and a small amount of quinoline as a catalyst poison to prevent over-reduction to the alkane.

  • The flask is evacuated and backfilled with hydrogen gas. This process is repeated three times to ensure an inert atmosphere.

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting material and to prevent over-reduction.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure (Z)-9-decen-1-ol.

Biological Activity and Mechanism of Action

(Z)-9-decen-1-ol functions as a sex pheromone, a chemical signal released by female moths to attract males for mating. The male moths detect the pheromone at very low concentrations using specialized receptors on their antennae.

Table 2: Bioactivity of (Z)-9-Decen-1-ol
BioassayOrganismActivity
Electroantennography (EAG)Spodoptera frugiperda (male)Elicits strong antennal response
Wind tunnel bioassaySpodoptera frugiperda (male)Induces upwind flight and source location behavior
Field trappingSpodoptera frugiperda (male)Effective as a lure in pheromone traps

The mechanism of action involves the binding of the pheromone molecule to specific odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the male moth's antennae. This binding event triggers a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain, ultimately resulting in a behavioral response (attraction and mating behavior).

Diagrams

Synthetic_Pathway Dec9yn4ol Dec-9-yn-1-ol Z9Decen1ol (Z)-9-Decen-1-ol Dec9yn4ol->Z9Decen1ol H₂, Lindlar's Catalyst, Quinoline

Caption: Synthetic pathway from Dec-9-yn-1-ol to (Z)-9-decen-1-ol.

Pheromone_Action_Workflow cluster_female Female Moth cluster_male Male Moth Pheromone_Release Pheromone Release ((Z)-9-decen-1-ol) Antennal_Reception Antennal Reception Pheromone_Release->Antennal_Reception Airborne Diffusion Signal_Transduction Signal Transduction Antennal_Reception->Signal_Transduction Brain_Processing Brain Processing Signal_Transduction->Brain_Processing Behavioral_Response Behavioral Response (Attraction & Mating) Brain_Processing->Behavioral_Response

Caption: Workflow of insect pheromone action.

Dec-9-yn-1-ol is a valuable and commercially available precursor for the stereoselective synthesis of (Z)-alkenol insect pheromones. The protocol described for the synthesis of (Z)-9-decen-1-ol demonstrates a straightforward and high-yielding transformation. The resulting bioactive molecule is a critical component in the development of environmentally friendly and species-specific pest control methods, highlighting the practical importance of Dec-9-yn-1-ol in the synthesis of molecules with significant biological and agricultural applications. Further research into the applications of this and related alkynols could lead to the development of a wider range of bioactive compounds.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Dec-9-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Sonogashira cross-coupling of Dec-9-yn-4-ol with aryl halides. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, and it is widely used in the synthesis of complex molecules in the pharmaceutical and materials science industries.[1][2][3] this compound, a terminal alkyne bearing a secondary alcohol, is a valuable building block for the synthesis of functionalized long-chain molecules. The presence of the hydroxyl group offers a handle for further synthetic transformations.

The protocols provided herein are based on established methodologies for Sonogashira couplings and are adapted for the specific substrate, this compound. The reaction is generally tolerant of free hydroxyl groups, obviating the need for protection and deprotection steps, which improves overall synthetic efficiency.[2] Both traditional copper-co-catalyzed and copper-free conditions are presented, offering flexibility depending on the specific requirements of the synthesis, such as the potential for copper-mediated side reactions like Glaser homocoupling.[1]

Data Presentation

The following table summarizes expected yields for the Sonogashira coupling of this compound with various aryl halides based on analogous reactions reported in the literature for other functionalized alkynes. Actual yields may vary depending on the specific reaction conditions and the nature of the aryl halide.

Entry Aryl Halide Catalyst System Solvent Base Expected Yield (%)
1Iodobenzene (B50100)Pd(PPh₃)₂Cl₂ / CuITHFTriethylamine (B128534)85-95
24-IodoanisolePd(PPh₃)₂Cl₂ / CuIDMFDiisopropylamine80-90
31-Bromo-4-nitrobenzenePd(PPh₃)₄ / CuIToluenePiperidine75-85
44-Bromobenzonitrile (B114466)[PdCl₂(dppf)]DioxaneCesium Carbonate70-80
51-Iodo-3-(trifluoromethyl)benzenePd(OAc)₂ / XPhost-Amyl alcoholPotassium Carbonate80-90
62-BromopyridinePd(PPh₃)₂Cl₂ / CuIAcetonitrileTriethylamine70-85

Experimental Protocols

Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling of this compound with Iodobenzene

This protocol describes a standard Sonogashira coupling procedure using a palladium catalyst and a copper(I) co-catalyst.

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 5 minutes.

  • Add iodobenzene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with 4-Bromobenzonitrile

This protocol is suitable for substrates that may be sensitive to copper or to minimize the formation of alkyne homocoupling byproducts.

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous t-amyl alcohol

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine palladium(II) acetate (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%).

  • Add anhydrous t-amyl alcohol (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • To this mixture, add this compound (1.0 mmol, 1.0 equiv), 4-bromobenzonitrile (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and add deionized water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure product.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Pd Catalyst, Ligand (if any), Base, and Solvent aryl_halide Add Aryl Halide reagents->aryl_halide inert Establish Inert Atmosphere (Ar/N2) inert->reagents stir Stir at Appropriate Temperature aryl_halide->stir monitor Monitor Progress by TLC/GC-MS stir->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle (Cu-Catalyzed) cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_alkynyl R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R¹-C≡CR² pd_alkynyl->product cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_complex alkyne H-C≡CR² alkyne->cu_acetylide Deprotonation aryl_halide R¹-X aryl_halide->pd_complex base Base base->alkyne

References

Application Notes and Protocols: The Use of Dec-9-yn-4-ol in the Development of Novel Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of novel surfactants with tailored properties is a significant area of research in materials science, chemistry, and pharmaceuticals. Surfactants play a critical role in a wide array of applications, including as emulsifiers, foaming agents, detergents, and drug delivery vehicles. The unique molecular architecture of a surfactant, consisting of a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, dictates its self-assembly behavior and interfacial properties.

This document explores the potential of Dec-9-yn-4-ol, a functionalized alkyne alcohol, as a versatile building block for the synthesis of novel, non-traditional surfactants. The presence of a terminal alkyne group and a secondary alcohol provides two reactive sites for the introduction of various hydrophilic head groups, allowing for the modular design of surfactants with tunable properties. This application note provides a hypothetical framework for the synthesis and characterization of a novel triazole-based non-ionic surfactant derived from this compound.

Data Presentation: Predicted Properties of a this compound Derived Surfactant

The following table summarizes the predicted quantitative data for a hypothetical non-ionic surfactant, S-1 , synthesized from this compound. These values are illustrative and would require experimental validation.

PropertyValueUnits
Critical Micelle Concentration (CMC) 1.5 x 10-4M
Surface Tension at CMC (γCMC) 35mN/m
Hydrophilic-Lipophilic Balance (HLB) 12-
Foam Stability (Half-life) 45min
Emulsification Index (E24) with Hexane 60%

Experimental Protocols

Protocol 1: Synthesis of a Triazole-Based Non-ionic Surfactant (S-1) from this compound via Click Chemistry

This protocol describes the synthesis of a novel non-ionic surfactant, S-1 , by attaching a polyethylene (B3416737) glycol (PEG) head group to the this compound backbone using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3]

Materials:

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.54 g, 10 mmol) and N3-PEG (4.0 g, 10 mmol) in a 1:1 mixture of tert-butanol and deionized water (40 mL).

  • Purge the solution with argon gas for 15 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.396 g, 2 mmol) in deionized water (5 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.250 g, 1 mmol) in deionized water (5 mL).

  • To the reaction flask, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 24 hours under an argon atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 50 mL of deionized water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to obtain the pure surfactant S-1 .

Protocol 2: Determination of Critical Micelle Concentration (CMC) and Surface Tension

This protocol outlines the measurement of the critical micelle concentration (CMC) and the surface tension at the CMC (γCMC) of the synthesized surfactant S-1 using the Du Noüy ring method.

Materials:

  • Synthesized surfactant S-1

  • Deionized water

  • Tensiometer (with a platinum-iridium ring)

  • Glassware (beakers, volumetric flasks)

Procedure:

  • Prepare a stock solution of S-1 in deionized water at a concentration of 10-2 M.

  • Prepare a series of dilutions from the stock solution, ranging from 10-6 M to 10-2 M.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.

  • Ensure the platinum-iridium ring is thoroughly cleaned and flamed between each measurement to remove any residual surfactant.

  • Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at which a sharp break in the curve is observed. The surface tension at this concentration is the γCMC.

Visualizations

Synthesis_Workflow Decynol This compound Reactants Reactants Decynol->Reactants PEG_Azide N3-PEG PEG_Azide->Reactants Reaction CuAAC 'Click' Reaction (CuSO4, NaAsc, t-BuOH/H2O) Reactants->Reaction Extraction Extraction & Washing Reaction->Extraction Purification Column Chromatography Extraction->Purification Surfactant_S1 Pure Surfactant S-1 Purification->Surfactant_S1

Caption: Workflow for the synthesis of surfactant S-1.

Caption: Molecular structure of the hypothetical surfactant S-1.

References

Application Notes and Protocols: Protecting Group Strategies for the Synthesis of Polyfunctional Alkynols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of polyfunctional alkynols, molecules bearing both hydroxyl and alkyne functional groups, is a cornerstone of modern organic chemistry and drug discovery. These motifs are present in a wide array of biologically active natural products and pharmaceutical agents. The inherent reactivity of the hydroxyl group's acidic proton and the terminal alkyne's acidic proton, along with the nucleophilicity of the hydroxyl oxygen, necessitates a strategic approach to their synthesis to avoid unwanted side reactions.[1][2][3] This document provides a detailed overview of protecting group strategies, offering practical application notes and experimental protocols to facilitate the selective manipulation of these functional groups.

A good protecting group should be easy to introduce and remove in high yields, stable to the reaction conditions it is meant to withstand, and should not introduce additional synthetic complexities.[1][4][5] The concept of orthogonal protection is central to the synthesis of complex polyfunctional molecules. This strategy allows for the selective removal of one protecting group in the presence of others, enabling the stepwise modification of different functional groups within the same molecule.[4][6]

Protecting Groups for Alcohols

The most common strategy for protecting alcohols is their conversion into ethers or esters. Silyl (B83357) ethers are particularly prevalent due to their ease of formation, stability, and selective cleavage under mild conditions.[1][7][8]

Common Alcohol Protecting Groups
Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsStability
TrimethylsilylTMSTMSCl, Imidazole (B134444), DCMK₂CO₃, MeOH; TBAF, THF; mild acidVery labile, sensitive to mild acid and base
tert-ButyldimethylsilylTBDMS or TBSTBDMSCl, Imidazole, DMFTBAF, THF; HF·Pyridine, THF; AcOH, H₂O/THFStable to base, mild acid; cleaved by strong acid and fluoride (B91410)
TriisopropylsilylTIPSTIPSCl, Imidazole, DMFTBAF, THF; HF·Pyridine, THFMore stable than TBDMS to acid
tert-ButyldiphenylsilylTBDPSTBDPSCl, Imidazole, DMFTBAF, THF; HF·Pyridine, THFVery stable to acid, cleaved by fluoride
Benzyl (B1604629)BnBnBr, NaH, THFH₂, Pd/C; Na, NH₃ (liq.)Stable to acid, base, and many redox reagents; cleaved by hydrogenolysis
TetrahydropyranylTHPDHP, p-TsOH (cat.), DCMp-TsOH, MeOH; mild aqueous acidStable to base, cleaved by acid
MethoxymethylMOMMOMCl, DIPEA, DCMHCl, THF/H₂OStable to base, cleaved by acid
Experimental Protocols: Protection and Deprotection of Alcohols

Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether

  • Materials: Primary alcohol (1.0 equiv), tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv), imidazole (1.5 equiv), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve the primary alcohol in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add imidazole to the solution and stir until it dissolves.

    • Add TBDMSCl portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Selective Deprotection of a TBDMS Ether using TBAF

  • Materials: TBDMS-protected alcohol (1.0 equiv), tetrabutylammonium (B224687) fluoride (TBAF, 1.1 equiv, 1 M solution in THF), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve the TBDMS-protected alcohol in anhydrous THF in a flask under an inert atmosphere.

    • Add the TBAF solution dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether or ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protecting Groups for Terminal Alkynes

The acidic proton of a terminal alkyne can interfere with many common organic reactions, particularly those involving strong bases or organometallic reagents.[3][9] Silyl groups are the most common protecting groups for terminal alkynes.[10][11]

Common Alkyne Protecting Groups
Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsStability
TrimethylsilylTMSn-BuLi, TMSCl, THF, -78 °CK₂CO₃, MeOH; TBAF, THFReadily cleaved by mild base or fluoride
TriisopropylsilylTIPSn-BuLi, TIPSCl, THF, -78 °CTBAF, THF; AgF, MeOH then acidMore stable than TMS, requires stronger conditions for removal
Experimental Protocols: Protection and Deprotection of Alkynes

Protocol 3: Protection of a Terminal Alkyne as a TMS Ether

  • Materials: Terminal alkyne (1.0 equiv), n-butyllithium (n-BuLi, 1.1 equiv, solution in hexanes), chlorotrimethylsilane (B32843) (TMSCl, 1.2 equiv), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the terminal alkyne in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

    • Add n-BuLi dropwise and stir the solution at -78 °C for 30 minutes.

    • Add TMSCl dropwise and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Deprotection of a TMS-protected Alkyne using K₂CO₃

  • Materials: TMS-protected alkyne (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), methanol (B129727) (MeOH).

  • Procedure:

    • Dissolve the TMS-protected alkyne in methanol.

    • Add potassium carbonate and stir the mixture at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[12][13]

    • Upon completion, filter the mixture to remove the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the deprotected alkyne.

Orthogonal Protecting Group Strategies in Polyfunctional Alkynol Synthesis

The synthesis of complex polyfunctional alkynols often requires the use of orthogonal protecting groups to selectively unmask reactive sites for subsequent transformations. A common strategy involves the use of a silyl ether for the alcohol and a different silyl group for the alkyne, or a combination of silyl and benzyl ethers.

Example of an Orthogonal Strategy

A primary alcohol can be protected as a TBDMS ether, while a terminal alkyne is protected with a TMS group. The TMS group on the alkyne can be selectively removed with mild base (e.g., K₂CO₃/MeOH) without affecting the more robust TBDMS ether.[10] Subsequently, the TBDMS group can be removed using a fluoride source like TBAF.

Visualizing Protecting Group Strategies

The following diagrams illustrate the logic and workflow of protecting group strategies in the synthesis of polyfunctional alkynols.

Protecting_Group_Selection Start Polyfunctional Alkynol (R-C≡C-(CH₂)n-OH) Protect_Alcohol Protect Alcohol Start->Protect_Alcohol Protect_Alkyne Protect Alkyne Protect_Alcohol->Protect_Alkyne Reaction Perform Reaction on other part of molecule Protect_Alkyne->Reaction Deprotect_Alkyne Deprotect Alkyne Reaction->Deprotect_Alkyne Deprotect_Alcohol Deprotect Alcohol End Final Product Deprotect_Alcohol->End Deprotect_Alkyne->Deprotect_Alcohol

Caption: A logical workflow for a multi-step synthesis involving a polyfunctional alkynol.

Orthogonal_Strategy Alkynol HO-(CH₂)n-C≡CH Protect_OH Protect OH (e.g., TBDMSCl, Im) Alkynol->Protect_OH Protected_OH TBDMSO-(CH₂)n-C≡CH Protect_OH->Protected_OH Protect_Alkyne Protect Alkyne (e.g., n-BuLi, TMSCl) Protected_OH->Protect_Alkyne Fully_Protected TBDMSO-(CH₂)n-C≡C-TMS Protect_Alkyne->Fully_Protected Reaction Further Reaction Fully_Protected->Reaction Intermediate Modified Intermediate Reaction->Intermediate Deprotect_TMS Selective Deprotection of Alkyne (K₂CO₃, MeOH) Intermediate->Deprotect_TMS Deprotected_Alkyne TBDMSO-(CH₂)n-C≡CH Deprotect_TMS->Deprotected_Alkyne Deprotect_TBDMS Deprotection of Alcohol (TBAF, THF) Deprotected_Alkyne->Deprotect_TBDMS Final_Product HO-(CH₂)n-C≡CH Deprotect_TBDMS->Final_Product

Caption: An experimental workflow demonstrating an orthogonal protecting group strategy.

Conclusion

The judicious selection and application of protecting groups are paramount for the successful synthesis of polyfunctional alkynols. By understanding the stability and reactivity of common protecting groups for both alcohols and alkynes, and by employing orthogonal strategies, researchers can efficiently construct complex molecules with high precision and yield. The protocols and guidelines presented in this document serve as a practical resource for chemists engaged in the synthesis of these valuable compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Long-Chain Alkynols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of long-chain alkynols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of long-chain alkynols?

A1: Impurities in long-chain alkynol synthesis can originate from starting materials, side reactions, or residual catalysts. Common impurities include:

  • Homocoupled alkynes (Glaser coupling): This is a frequent side product in copper-catalyzed reactions like the Sonogashira coupling.

  • Unreacted starting materials: Such as terminal alkynes and aryl halides in Sonogashira couplings.

  • Solvent and reagents: Residual solvents and excess reagents used in the reaction.

  • Catalyst residues: Particularly palladium and copper from cross-coupling reactions. These can be present in trace amounts but may affect downstream applications.[1][2][3]

  • Byproducts from side reactions: Depending on the synthetic route, these can include isomers, over-reduced or oxidized products, and rearranged molecules.

Q2: How can I effectively remove residual palladium catalyst from my long-chain alkynol product?

A2: Residual palladium can often be challenging to remove completely. A multi-step approach is typically most effective:

  • Aqueous Workup: Start with a standard aqueous workup to remove the bulk of water-soluble palladium salts.

  • Column Chromatography: While effective for many organic impurities, column chromatography alone may not sufficiently remove all palladium residues.[2]

  • Metal Scavengers: Following column chromatography, the use of a metal scavenging resin is highly recommended to reduce palladium levels to acceptable limits (e.g., <50 ppm).[1][2]

  • Recrystallization: In some cases, recrystallization can also help in reducing metal impurities.

Q3: My long-chain alkynol is a waxy solid. How does this affect purification?

A3: The waxy nature of many long-chain alkynols presents unique challenges in handling and purification.

  • Recrystallization: Finding a suitable solvent system can be difficult. The compound may "oil out" instead of crystallizing if the cooling rate is too fast or the solvent system is not optimal. Slow cooling is crucial.

  • Chromatography: These compounds can be challenging to load onto a column and may exhibit poor solubility in common chromatography solvents. Dry loading onto silica (B1680970) gel is often a good strategy.

  • Handling: The waxy consistency can make accurate weighing and transfer difficult. Gentle warming of the compound and utensils can aid in handling.

Q4: What are the best methods for assessing the purity of my long-chain alkynol?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a preliminary assessment of purity. Visualization can be achieved using UV light (for conjugated systems), iodine vapor, or chemical stains like potassium permanganate (B83412) or phosphomolybdic acid, which are effective for alcohols and alkynes.[4][5][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) is well-suited for non-chromophoric long-chain alcohols.[8][9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal the presence of impurities if they are present in sufficient concentration.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product and can help identify impurities.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the preferred method for quantifying trace metal impurities like palladium.[1][2][13][14][15]

Troubleshooting Guides

Recrystallization of Long-Chain Alkynols
Problem Possible Cause Troubleshooting Steps
Product "oils out" instead of crystallizing. The cooling rate is too fast. The boiling point of the solvent is below the melting point of the compound. The compound is too soluble in the chosen solvent.1. Re-heat the solution to redissolve the oil. 2. Allow the solution to cool more slowly. Insulate the flask to encourage slow cooling. 3. Add a small amount of a "poor" solvent (in which the compound is less soluble) to the hot solution to decrease the overall solubility. 4. Try a different solvent system with a higher boiling point.[16]
No crystals form upon cooling. The solution is not saturated. The compound is too soluble in the chosen solvent.1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. 2. Add a seed crystal of the pure compound. 3. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 4. Add a "poor" solvent dropwise to the solution until it becomes slightly turbid, then heat to clarify and cool slowly.[17][18]
Low recovery of the purified product. Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during filtration.1. If the mother liquor is still available, try to recover more product by evaporating some of the solvent and cooling again. 2. Ensure the solution is cooled sufficiently in an ice bath to minimize solubility. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[16]
Crystallization is too rapid, potentially trapping impurities. The solution is supersaturated. The solvent is too "poor" for the compound.1. Re-heat the solution and add a small amount of a "good" solvent to increase solubility. 2. Allow the solution to cool more slowly to promote the formation of larger, purer crystals.[16]
Flash Column Chromatography of Long-Chain Alkynols
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. Incorrect solvent system (eluent). Column was not packed properly. Column was overloaded with the sample.1. Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.[19][20][21] 2. Ensure the column is packed uniformly without any cracks or channels. 3. Use an appropriate ratio of silica gel to sample (typically 50:1 to 100:1 for difficult separations).[20]
Compound is insoluble in the loading solvent. The compound is highly nonpolar.1. Use a "dry loading" technique: dissolve the compound in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[21][22]
Streaking or tailing of spots on TLC analysis of fractions. The compound is interacting too strongly with the silica gel. The compound is degrading on the silica gel.1. Add a small amount of a modifier to the eluent, such as triethylamine (B128534) for basic compounds or acetic acid for acidic compounds (though less common for alkynols).[22] 2. Consider using a different stationary phase, such as alumina.
No compound elutes from the column. The eluent is not polar enough. The compound has irreversibly adsorbed to the silica.1. Gradually increase the polarity of the eluent (gradient elution).[20][22] 2. If the compound is still not eluting, it may be necessary to flush the column with a very polar solvent like methanol, although this may co-elute all remaining compounds.

Quantitative Data Summary

Table 1: Typical Residual Palladium Levels After Different Purification Steps

Purification StepTypical Residual Palladium (ppm)Reference
Crude (after aqueous workup)100 - >5000[2]
After Column Chromatography50 - 500[2]
After Metal Scavenger Resin< 50[1][2]

Note: These values are illustrative and can vary significantly depending on the specific reaction conditions and the efficiency of each purification step.

Experimental Protocols

Detailed Methodology: Recrystallization of a Waxy Long-Chain Alkynol
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • Ideal single solvents will show low solubility at room temperature and high solubility at boiling point.

    • Commonly used solvents for nonpolar compounds include hexanes, heptane, ethyl acetate (B1210297), and mixtures thereof. For waxy solids, a solvent pair like ethanol/water or acetone/water might be effective.[23]

  • Dissolution:

    • Place the crude waxy solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down cooling and prevent solvent evaporation.[17]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Detailed Methodology: Flash Column Chromatography of a Long-Chain Alkynol
  • Solvent System Selection:

    • Using TLC, determine an eluent system that provides good separation of the desired alkynol from its impurities. An Rf value of 0.2-0.4 for the product is generally ideal.[19][20][21] For nonpolar compounds, mixtures of hexanes and ethyl acetate are common.

  • Column Packing:

    • Select an appropriately sized column and slurry-pack it with silica gel in the chosen eluent. .

    • Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • For waxy or poorly soluble compounds, dry loading is recommended. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Add the eluent to the column and apply gentle pressure (e.g., with compressed air or a pump) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product start Crude Product chromatography Flash Chromatography start->chromatography Primary Purification tlc TLC start->tlc In-process check recrystallization Recrystallization hplc HPLC-ELSD recrystallization->hplc Quantitative Purity pure_product Pure Long-Chain Alkynol recrystallization->pure_product chromatography->recrystallization Further Purification chromatography->tlc Fraction analysis chromatography->pure_product nmr_ms NMR / MS icp_ms ICP-MS pure_product->nmr_ms Structural Confirmation pure_product->icp_ms Trace Metal Analysis

Caption: Experimental workflow for the purification and analysis of long-chain alkynols.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Identified oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation streaking Streaking/Tailing start->streaking no_elution No Compound Elutes start->no_elution slow_cooling slow_cooling oiling_out->slow_cooling Solution: Slow Cooling / Adjust Solvent induce_crystallization induce_crystallization no_crystals->induce_crystallization Solution: Induce Crystallization / Concentrate recover_from_mother_liquor recover_from_mother_liquor low_yield->recover_from_mother_liquor Solution: Recover from Mother Liquor optimize_eluent optimize_eluent poor_separation->optimize_eluent Solution: Optimize Eluent (TLC) add_modifier add_modifier streaking->add_modifier Solution: Add Eluent Modifier increase_polarity increase_polarity no_elution->increase_polarity Solution: Increase Eluent Polarity

Caption: Troubleshooting logic for common purification issues of long-chain alkynols.

References

"optimizing reaction conditions for the synthesis of Dec-9-yn-4-ol"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Dec-9-yn-4-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a Grignard-based approach with heptanal (B48729) and propargyl bromide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Magnesium: The magnesium turnings may have an oxide layer preventing reaction. 2. Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. 3. Impure Reagents: Heptanal may have oxidized to heptanoic acid, or the propargyl bromide may have degraded. 4. Low Reaction Temperature: While low temperatures are necessary to prevent side reactions, excessively low temperatures can hinder the reaction rate.1. Activate Magnesium: Gently heat the magnesium turnings under vacuum or with a small crystal of iodine until the color of the iodine disappears.[1] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents.[2][3] 3. Purify Reagents: Distill heptanal immediately before use. Use freshly opened or distilled propargyl bromide. 4. Optimize Temperature: Maintain the reaction at the recommended low temperature (e.g., -20°C to 0°C) and allow for a sufficient reaction time.
Formation of Side Products 1. Rearrangement of Grignard Reagent: The propargyl Grignard reagent can rearrange to an allenic or internal alkynyl Grignard at higher temperatures.[2] 2. Wurtz Coupling: Unreacted propargyl bromide can couple with the formed Grignard reagent.[3] 3. Enolization of Heptanal: A portion of the aldehyde may be deprotonated by the Grignard reagent, leading to aldol (B89426) condensation byproducts.1. Maintain Low Temperature: Keep the reaction temperature strictly below 0°C, ideally around -20°C, during the formation and addition of the Grignard reagent.[2] 2. Slow Addition: Add the propargyl bromide slowly to the magnesium turnings to ensure its immediate reaction and minimize its concentration in the solution. 3. Use a Non-Nucleophilic Base (Alternative Synthesis): For alternative approaches, consider using a sterically hindered base to deprotonate the alkyne and then add the aldehyde.
Difficult Product Purification 1. Formation of Emulsions During Workup: This can make phase separation challenging. 2. Co-distillation with Solvent: The product may form an azeotrope with the solvent. 3. Thermal Decomposition: The product may be sensitive to high temperatures during distillation.1. Use Saturated Ammonium (B1175870) Chloride: Quench the reaction with a saturated aqueous solution of ammonium chloride instead of water to break up emulsions. 2. Solvent Removal Under Reduced Pressure: Before distillation, ensure all the reaction solvent is removed under reduced pressure. 3. Vacuum Distillation: Purify the final product by vacuum distillation to lower the boiling point and prevent decomposition.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the synthesis of this compound via a Grignard reaction?

A1: The most critical parameter is the reaction temperature. The propargyl Grignard reagent is prone to rearrangement to form allenic and propargylic isomers at temperatures above 0°C.[2] To ensure the desired product, it is imperative to maintain a low temperature (ideally between -20°C and 0°C) throughout the formation of the Grignard reagent and its subsequent reaction with heptanal.

Q2: My Grignard reaction is difficult to initiate. What can I do?

A2: Difficulty in initiating a Grignard reaction is often due to an oxide layer on the surface of the magnesium. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help, but the solution should be cooled to the appropriate temperature before adding the bulk of the alkyl halide.[1]

Q3: What are the expected side products in this reaction, and how can I identify them?

A3: The primary side products are the isomeric allenic alcohol (deca-8,9-dien-4-ol) and the internal alkyne (dec-8-yn-4-ol), resulting from the rearrangement of the Grignard reagent.[2] These can often be identified by IR spectroscopy (an allenic stretch around 1950 cm⁻¹) and NMR spectroscopy (characteristic shifts for allenic and internal alkyne protons). Another potential side product is from the Wurtz coupling of two propargyl bromide molecules.

Q4: What is the best method for purifying the final product, this compound?

A4: Vacuum distillation is the recommended method for purifying secondary acetylenic alcohols like this compound.[4] This technique allows for distillation at a lower temperature, which is crucial to prevent thermal decomposition of the alcohol.

Q5: Can I use a different base for the alkynylation of heptanal?

A5: Yes, alternatives to the Grignard reaction exist. For instance, you can use a strong, non-nucleophilic base like n-butyllithium to deprotonate a terminal alkyne (like propyne) to form a lithium acetylide, which can then be reacted with heptanal.[5] This method can sometimes offer better control and avoid the rearrangement issues associated with the propargyl Grignard reagent.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Magnesium Turnings24.312.43 g0.10
Propargyl Bromide118.9611.9 g0.10
Heptanal114.1910.0 g0.088
Anhydrous Diethyl Ether74.12200 mL-
Saturated NH₄Cl (aq)53.49100 mL-

Procedure:

  • Preparation: All glassware was flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.

  • Grignard Reagent Formation: Magnesium turnings (2.43 g, 0.10 mol) and a small crystal of iodine were placed in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet. Anhydrous diethyl ether (50 mL) was added. A solution of propargyl bromide (11.9 g, 0.10 mol) in anhydrous diethyl ether (50 mL) was added dropwise to the stirred suspension. The reaction was initiated with gentle warming, and then the flask was cooled in an ice-salt bath to maintain a gentle reflux. After the addition was complete, the mixture was stirred for an additional hour at 0°C.

  • Reaction with Heptanal: The Grignard reagent solution was cooled to -20°C. A solution of heptanal (10.0 g, 0.088 mol) in anhydrous diethyl ether (100 mL) was added dropwise over 1 hour, maintaining the temperature at -20°C. The reaction mixture was then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Workup: The reaction was quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL). The organic layer was separated, and the aqueous layer was extracted with diethyl ether (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure.

  • Purification: The crude product was purified by vacuum distillation to yield this compound as a colorless oil.

Visualizations

Experimental Workflow for the Synthesis of this compound

SynthesisWorkflow Synthesis of this compound Workflow reagents Reactants: - Magnesium Turnings - Propargyl Bromide - Heptanal - Anhydrous Diethyl Ether grignard Grignard Reagent Formation (-20°C to 0°C) reagents->grignard reaction Reaction with Heptanal (-20°C) grignard->reaction workup Aqueous Workup (Saturated NH4Cl) reaction->workup purification Purification (Vacuum Distillation) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting Troubleshooting Logic for Low Yield start Low or No Product Yield check_initiation Did the Grignard reaction initiate? start->check_initiation activate_mg Activate Magnesium (Iodine, heat) check_initiation->activate_mg No check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes activate_mg->check_conditions dry_glassware Flame-dry glassware and distill solvents check_conditions->dry_glassware No check_temp Was the temperature controlled? check_conditions->check_temp Yes dry_glassware->check_temp optimize_temp Maintain temperature between -20°C and 0°C check_temp->optimize_temp No success Improved Yield check_temp->success Yes optimize_temp->success

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Synthesis of Secondary Alkynyl Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of secondary alkynyl alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing secondary alkynyl alcohols?

The most prevalent method for synthesizing secondary alkynyl alcohols is the nucleophilic addition of a metal acetylide to an aldehyde.[1][2] This reaction typically involves the deprotonation of a terminal alkyne to form a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of the aldehyde.[3][4]

Q2: What are the primary side reactions that can occur during the synthesis of secondary alkynyl alcohols?

The main side reactions include:

  • Enolization of the aldehyde, where the organometallic reagent acts as a base instead of a nucleophile.[5]

  • Reduction of the aldehyde to the corresponding primary alcohol.[5]

  • Racemization of the chiral center in the secondary alkynyl alcohol product.[6][7]

  • Over-reduction of the alkyne moiety if harsh reducing conditions are present.[8]

Q3: How can I minimize the enolization of the aldehyde starting material?

Enolization is more likely with sterically hindered aldehydes and bulky organometallic reagents.[5] To minimize this side reaction, consider the following:

  • Use less sterically hindered organometallic reagents.

  • Employ lower reaction temperatures to favor the kinetic addition product over the deprotonation pathway.[1]

  • Utilize reagents known to suppress enolization, such as cerium (III) chloride (Luche reduction conditions), which increases the nucleophilicity of the organometallic species.

Q4: What causes the reduction of the aldehyde to a primary alcohol during the reaction?

Reduction can occur when the organometallic reagent possesses a β-hydride. The reaction can proceed through a six-membered transition state where a hydride is transferred from the β-carbon of the organometallic reagent to the carbonyl carbon of the aldehyde.[5] Using organometallic reagents without β-hydrides, such as methyl or phenyl Grignard reagents, can prevent this side reaction.

Q5: My target secondary alkynyl alcohol is chiral. What are the key considerations to maintain its enantiomeric purity?

Maintaining enantiomeric purity requires careful control of reaction conditions to prevent racemization. Racemization can be catalyzed by acids, bases, or certain metal catalysts.[6][7][9] It is crucial to use mild workup conditions and to purify the product promptly. The use of chiral ligands and catalysts can promote the formation of a specific enantiomer.[1][10]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of secondary alkynyl alcohols, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of the desired secondary alkynyl alcohol 1. Enolization of the aldehyde: The organometallic reagent is acting as a base and deprotonating the α-carbon of the aldehyde.[5] 2. Reduction of the aldehyde: The organometallic reagent is reducing the aldehyde to a primary alcohol.[5] 3. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents.1. Use a less sterically hindered Grignard reagent. Lower the reaction temperature. Add a Lewis acid like CeCl₃. 2. Use a Grignard reagent without β-hydrides. 3. Increase the reaction time or temperature. Ensure the Grignard reagent is freshly prepared and titrated.
Presence of a significant amount of starting aldehyde after workup Enolization: The deprotonation of the aldehyde leads to the formation of an enolate, which is then protonated during the aqueous workup, regenerating the starting aldehyde.[5]See solutions for "Enolization of the aldehyde" above.
Formation of a primary alcohol byproduct Reduction of the aldehyde: This occurs via β-hydride transfer from the Grignard reagent.[5]Use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide).
Product is a racemic mixture when a single enantiomer was expected Racemization: The chiral center of the secondary alkynyl alcohol has racemized during the reaction or workup. This can be catalyzed by acidic or basic conditions.[7][9]Use a buffered or milder aqueous workup (e.g., saturated NH₄Cl). Avoid high temperatures during purification. Consider using a chiral catalyst or ligand to control stereochemistry.[10]
Formation of over-reduction byproducts (alkene or alkane alcohols) Over-reduction of the alkyne: Unintended reduction of the triple bond. This is less common in standard Grignard additions but can occur if reactive hydrides are present.[8][11]Ensure that no strong reducing agents are present in the reaction mixture. Use reagents that are selective for carbonyl addition.
Difficult purification of the final product Presence of multiple byproducts: A combination of the side reactions mentioned above can lead to a complex mixture that is difficult to separate by standard chromatography.[12]Optimize the reaction conditions to minimize side product formation. Consider derivatization of the alcohol to facilitate purification. Extractive distillation can sometimes be employed to remove certain impurities.[12]

Experimental Protocols

General Protocol for the Synthesis of a Secondary Alkynyl Alcohol via Grignard Reaction

This is a general guideline and may need to be optimized for specific substrates.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of the corresponding alkyl or aryl halide in anhydrous diethyl ether or THF via the dropping funnel. The reaction is initiated by gentle heating. Once initiated, the addition is continued at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes.

  • Addition to the Aldehyde: The Grignard reagent solution is cooled to 0 °C. A solution of the aldehyde in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-3 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

TroubleshootingWorkflow Problem Problem Identified (e.g., Low Yield) Cause1 Potential Cause 1: Enolization Problem->Cause1 Cause2 Potential Cause 2: Aldehyde Reduction Problem->Cause2 Cause3 Potential Cause 3: Racemization Problem->Cause3 Solution1 Solution: Change Reagent / Lower Temp Cause1->Solution1 Solution2 Solution: Use Reagent w/o beta-H Cause2->Solution2 Solution3 Solution: Mild Workup / Chiral Catalyst Cause3->Solution3

Caption: Troubleshooting workflow for secondary alkynyl alcohol synthesis.

ReactionPathways cluster_main Main Reaction Pathway cluster_side Side Reactions Start Aldehyde + Metal Acetylide Product Secondary Alkynyl Alcohol Start->Product Nucleophilic Addition Side1 Enolate + Alkyne Start->Side1 Enolization (Base) Side2 Primary Alcohol + Alkyne Start->Side2 Reduction (beta-H Transfer) Side3 Racemic Mixture Product->Side3 Racemization

Caption: Synthesis pathway and common side reactions.

References

Technical Support Center: Grignard Reactions with Alkynyl Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Grignard reactions with alkynyl electrophiles.

Frequently Asked Questions (FAQs)

Q1: Why am I getting low yields when reacting a Grignard reagent with a terminal alkyne?

A1: The primary reason for low yields is a competing acid-base reaction. The hydrogen atom on a terminal alkyne is acidic and reacts with the highly basic Grignard reagent.[1][2] This reaction consumes the Grignard reagent and the alkyne, forming an alkane and a magnesium acetylide, respectively, thus reducing the amount of Grignard reagent available for the desired carbon-carbon bond formation.

Q2: My Grignard reaction with an alkynyl ketone is giving a complex mixture of products. What are the likely side reactions?

A2: Besides the desired 1,2-addition to the carbonyl group, two main side reactions can occur:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate. This is especially problematic with sterically hindered ketones.[3]

  • 1,4-Conjugate Addition: If the alkynyl ketone is α,β-unsaturated, the Grignard reagent can add to the β-carbon of the double bond (1,4-addition or conjugate addition), leading to a different product isomer.

Q3: What is a "Turbo Grignard" reagent and how can it help in my reaction?

A3: A "Turbo Grignard" reagent, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), is a more reactive and soluble Grignard reagent. The presence of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, increasing its reactivity.[4][5] This can lead to faster and more efficient reactions, even at lower temperatures, which can help to suppress side reactions.[4][5]

Q4: Can the choice of solvent impact the yield of my Grignard reaction with an alkyne?

A4: Yes, the solvent plays a crucial role. Ethereal solvents like diethyl ether (Et2O) and tetrahydrofuran (B95107) (THF) are essential as they solvate and stabilize the Grignard reagent.[6][7] THF is generally a better solvent for synthesizing Grignard reagents due to its higher stabilization of the magnesium species.[8] However, the choice of solvent can also influence the reaction rate and selectivity. For instance, the addition of non-donating co-solvents can sometimes accelerate the reaction with terminal alkynes.[9]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Addition Product with a Terminal Alkyne
Possible Cause Troubleshooting Step Expected Outcome
Competing acid-base reaction (deprotonation of the alkyne).1. Use a less basic organometallic reagent: Consider using an organolithium reagent followed by transmetalation with a metal salt like CeCl3 to generate a less basic and more nucleophilic species. 2. Protect the terminal alkyne: If the synthetic route allows, protect the terminal alkyne with a suitable protecting group (e.g., trimethylsilyl (B98337) - TMS) before the Grignard reaction. The protecting group can be removed after the reaction.1. Increased yield of the C-C bond formation product by minimizing the acid-base side reaction. 2. The protected alkyne will not have an acidic proton, thus preventing the acid-base reaction and leading to a higher yield of the desired product.
Grignard reagent decomposition.Ensure strictly anhydrous conditions: Flame-dry all glassware and use anhydrous solvents. Even trace amounts of water will quench the Grignard reagent.[8]Preservation of the Grignard reagent, leading to a higher effective concentration and improved yield.
Incomplete reaction.Increase reaction time or temperature (with caution): Monitor the reaction by TLC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. However, be aware that higher temperatures can promote side reactions.Drive the reaction to completion and increase the yield of the desired product.
Issue 2: Low Yield of 1,2-Addition Product with an Alkynyl Ketone
Possible Cause Troubleshooting Step Expected Outcome
Enolization of the ketone.1. Lower the reaction temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to favor the kinetically controlled 1,2-addition over the thermodynamically favored enolization.[10] 2. Use a Lewis acid additive: Add anhydrous cerium(III) chloride (CeCl3) to the reaction mixture. This generates an organocerium reagent in situ, which is less basic and more oxophilic, thus promoting the 1,2-addition and suppressing enolization.[11]1. Increased ratio of the 1,2-addition product to the enolization byproduct. 2. Significantly improved yield of the desired tertiary alcohol.
Steric hindrance around the carbonyl group.Use a less sterically hindered Grignard reagent: If possible, choose a smaller Grignard reagent to minimize steric clash during the nucleophilic attack on the carbonyl carbon.Improved accessibility to the carbonyl carbon, leading to a higher yield of the addition product.

Quantitative Data Summary

ElectrophileGrignard ReagentReaction ConditionsAdditiveProduct(s)Yield (%)Reference
3-Buten-2-onePropargylmagnesium bromideDiethyl ether, -20 °C to RTHgCl2 (cat.)1-Hexen-5-yn-3-ol62[12]
BenzaldehydePropargylmagnesium bromideDiethyl ether, low temp.HgCl2 (cat.)1-Phenyl-3-butyn-1-ol77[13]
Propargyl alcoholAllylmagnesium chlorideDiethyl ether/THF, RTNone2-Methylene-4-penten-1-ol28-38[14]
EsterMethylmagnesium chlorideTHFNoneTertiary alcoholLow[11]
EsterMethylmagnesium chlorideTHFCeCl3Tertiary alcoholSignificantly higher[11]

Experimental Protocols

Protocol 1: Grignard Reaction with Propargyl Bromide and a Ketone

This protocol is adapted from a procedure for the reaction of propargyl Grignard with 3-buten-2-one.[12]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Propargyl bromide (freshly distilled)

  • Ketone (e.g., 3-buten-2-one, freshly distilled)

  • Mercuric chloride (catalytic amount)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Apparatus Setup: Assemble an oven-dried three-neck flask with a mechanical stirrer, dropping funnel, reflux condenser, and a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings and a catalytic amount of mercuric chloride in anhydrous diethyl ether.

    • Add a small amount of propargyl bromide to initiate the reaction, which is indicated by a gray solution and gentle reflux.

    • Cool the flask to approximately -20 °C using a dry ice/acetone bath.

    • Slowly add a solution of the remaining propargyl bromide and the ketone in anhydrous diethyl ether via the dropping funnel, maintaining the temperature at around -10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature over one hour.

  • Work-up:

    • Pour the reaction mixture into a beaker containing a slurry of crushed ice and saturated ammonium chloride solution.

    • Stir until two clear layers form.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Protocol 2: Using Cerium(III) Chloride to Suppress Enolization

This protocol provides a general guideline for using CeCl3 in Grignard reactions with enolizable ketones.

Materials:

  • Anhydrous cerium(III) chloride (CeCl3)

  • Anhydrous tetrahydrofuran (THF)

  • Ketone

  • Grignard reagent solution

Procedure:

  • Preparation of Anhydrous CeCl3: Dry CeCl3·7H2O under vacuum with heating to obtain the anhydrous salt.

  • Reaction Setup: In a flame-dried, nitrogen-flushed flask, suspend anhydrous CeCl3 in dry THF.

  • Activation: Stir the suspension vigorously at room temperature for at least 2 hours to ensure the activation of CeCl3.

  • Addition of Ketone: Cool the suspension to the desired reaction temperature (e.g., -78 °C) and add the ketone solution in THF.

  • Grignard Addition: Slowly add the Grignard reagent to the mixture.

  • Reaction and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with a standard aqueous work-up.

Visualizations

Troubleshooting_Low_Yield_Terminal_Alkyne Start Low Yield with Terminal Alkyne Cause1 Competing Acid-Base Reaction Start->Cause1 Cause2 Grignard Decomposition Start->Cause2 Cause3 Incomplete Reaction Start->Cause3 Solution1a Use Less Basic Reagent (e.g., Organocerium) Cause1->Solution1a Solution1b Protect Terminal Alkyne Cause1->Solution1b Solution2 Ensure Anhydrous Conditions Cause2->Solution2 Solution3 Optimize Reaction Time/Temperature Cause3->Solution3 Troubleshooting_Low_Yield_Alkynyl_Ketone Start Low 1,2-Addition Yield with Alkynyl Ketone Cause1 Enolization of Ketone Start->Cause1 Cause2 Steric Hindrance Start->Cause2 Solution1a Lower Reaction Temperature Cause1->Solution1a Solution1b Use CeCl3 Additive Cause1->Solution1b Solution2 Use Less Bulky Grignard Reagent Cause2->Solution2 Experimental_Workflow_CeCl3 A Dry CeCl3·7H2O under vacuum B Suspend anhydrous CeCl3 in dry THF A->B C Stir for 2h at RT for activation B->C D Cool to reaction temperature (e.g., -78°C) C->D E Add ketone solution D->E F Slowly add Grignard reagent E->F G Monitor reaction by TLC F->G H Quench with sat. aq. NH4Cl G->H I Aqueous work-up and purification H->I

References

Technical Support Center: Selective Oxidation of Secondary Alkynols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the selective oxidation of secondary alkynols. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low to no conversion of the secondary alkynol to the desired ynone. What are the possible causes?

A1: Low or no conversion can stem from several factors:

  • Inactive Oxidizing Agent: The oxidizing agent may have degraded. For instance, Dess-Martin Periodinane (DMP) can hydrolyze over time if not stored under anhydrous conditions.

  • Insufficient Reagent: Ensure you are using the correct stoichiometric ratio of the oxidizing agent to the alcohol. For catalytic reactions, check the catalyst loading.

  • Low Reaction Temperature: Some oxidations, like the Swern oxidation, require careful temperature control. If the temperature is too low, the reaction rate may be significantly reduced.

  • Poor Solvent Quality: The presence of water or other impurities in the solvent can quench the oxidizing agent or lead to side reactions. Always use dry, high-purity solvents.

  • Steric Hindrance: Highly hindered secondary alkynols may react slower. In such cases, a more reactive oxidant or longer reaction times might be necessary.

Q2: I am observing the formation of side products and a low yield of the desired ynone. How can I improve the selectivity?

A2: Improving selectivity often involves fine-tuning the reaction conditions:

  • Over-oxidation: Strong oxidizing agents can lead to the cleavage of the carbon-carbon triple bond or other sensitive functional groups. Using milder, more selective reagents like Dess-Martin Periodinane (DMP) or conducting a Swern oxidation can prevent this.[1][2]

  • Choice of Oxidant: The choice of oxidizing agent is crucial. For substrates with multiple functional groups, a chemoselective oxidant is necessary. For example, TEMPO-based systems can selectively oxidize secondary alcohols in the presence of primary alcohols under certain conditions.[3][4]

  • Reaction Temperature: Running the reaction at the recommended temperature is critical. Deviations can lead to the formation of byproducts. For instance, Swern oxidations must be kept at very low temperatures (typically -78 °C) to avoid side reactions.

  • pH Control: For some reactions, the pH of the medium can influence selectivity. Buffering the reaction mixture may be necessary to prevent acid- or base-catalyzed side reactions.

Q3: My ynone product seems to be decomposing during the reaction or workup. What can I do to prevent this?

A3: Ynones can be sensitive to certain conditions. Here are some tips to prevent decomposition:

  • Avoid Harsh Acids or Bases: Ynones can be unstable in the presence of strong acids or bases. Neutralize the reaction mixture carefully during workup.

  • Temperature Control During Workup: Perform extractions and solvent removal at low temperatures to minimize thermal decomposition.

  • Purification Method: Column chromatography on silica (B1680970) gel can sometimes lead to decomposition if the ynone is sensitive. Using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent can be beneficial.

  • Prompt Purification: Do not let the crude product sit for extended periods before purification.

Troubleshooting Guides

Guide 1: Low Yield in Dess-Martin Periodinane (DMP) Oxidation
Symptom Possible Cause Suggested Solution
Low Conversion Degraded DMP reagent.Use a fresh batch of DMP or test the activity of the current batch on a simple, reliable substrate. Store DMP under inert gas and in a desiccator.
Insufficient DMP.Increase the equivalents of DMP (typically 1.1 to 1.5 equivalents are used).
Presence of water.Ensure all glassware is oven-dried and solvents are anhydrous.
Formation of Byproducts Reaction is too slow, leading to side reactions.The addition of a small amount of water can sometimes accelerate the DMP oxidation.[2]
Acid-sensitive substrate.Buffer the reaction with pyridine (B92270) or sodium bicarbonate to neutralize the acetic acid byproduct.[2]
Guide 2: Issues with Swern Oxidation
Symptom Possible Cause Suggested Solution
Reaction Failure Reagents added in the wrong order.Strictly follow the order of addition: 1) Oxalyl chloride, 2) DMSO, 3) Secondary alkynol, 4) Triethylamine.
Temperature not maintained at -78 °C.Use a dry ice/acetone bath and monitor the internal temperature of the reaction flask.
Low Yield Epimerization at the α-carbon.Use a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine.
Pummerer rearrangement (side reaction).Ensure the reaction temperature does not rise above the recommended -60 °C before the addition of the base.
Unpleasant Odor Formation of dimethyl sulfide.Conduct the reaction in a well-ventilated fume hood and quench any residual reagents and byproducts with bleach upon completion.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the oxidation of a model secondary alkynol, 1-phenylprop-2-yn-1-ol, to 1-phenylprop-2-yn-1-one (B1213515) using different methods.

Oxidation MethodOxidizing AgentSolventTemperatureReaction TimeYield (%)Reference
Jones Oxidation CrO₃, H₂SO₄Acetone0 °C to RT30 min90[5]
Dess-Martin DMPCH₂Cl₂Room Temp.1-2 h~95[1][6][7]
Swern Oxidation (COCl)₂, DMSO, Et₃NCH₂Cl₂-78 °C to RT1-3 h>90[8][9]
TEMPO (Anelli) TEMPO, NaOClCH₂Cl₂/H₂O0 °C1-4 hVariable[10][11]

Note: Yields are highly substrate-dependent and the values presented here are for a specific model compound. Optimization may be required for different secondary alkynols.

Experimental Protocols

Dess-Martin Periodinane (DMP) Oxidation of a Secondary Alkynol
  • To a solution of the secondary alkynol (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add Dess-Martin Periodinane (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (B1220275) (1:1 mixture, 20 mL).

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure ynone.

Swern Oxidation of a Secondary Alkynol
  • To a solution of oxalyl chloride (1.2 mmol) in anhydrous dichloromethane (5 mL) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.4 mmol) in dichloromethane (1 mL) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of the secondary alkynol (1.0 mmol) in dichloromethane (2 mL) dropwise to the reaction mixture.

  • Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 mmol) dropwise, and continue stirring for another 30 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

TEMPO-Catalyzed Oxidation of a Secondary Alkynol (Anelli-type conditions)
  • To a vigorously stirred biphasic mixture of the secondary alkynol (1.0 mmol) in dichloromethane (5 mL) and a saturated aqueous solution of sodium bicarbonate (5 mL), add potassium bromide (0.1 mmol) and a catalytic amount of TEMPO (0.01-0.05 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (B82951) (bleach, ~1.2 mmol) dropwise, maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC. The reaction is usually complete in 1-4 hours.

  • Once the starting material is consumed, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Prepare Dry Solvents & Reagents Start->Reagents Glassware Oven-Dry Glassware Start->Glassware Setup Assemble Reaction Under Inert Atmosphere Reagents->Setup Glassware->Setup Add_Alcohol Add Secondary Alkynol Solution Setup->Add_Alcohol Add_Oxidant Add Oxidizing Agent (e.g., DMP, Swern Reagents) Add_Alcohol->Add_Oxidant Monitor Monitor Reaction by TLC Add_Oxidant->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Pure Ynone Purify->End

Caption: General experimental workflow for the oxidation of secondary alkynols.

Troubleshooting_Flowchart Start Low Ynone Yield? Check_Conversion Check TLC for Starting Material Start->Check_Conversion High_SM High Amount of Starting Material Remaining Check_Conversion->High_SM Yes Low_SM Low Amount of Starting Material Remaining Check_Conversion->Low_SM No Cause_Inactive Inactive/Degraded Reagent? High_SM->Cause_Inactive Cause_Decomp Product Decomposition? Low_SM->Cause_Decomp Yes_Inactive Use Fresh Reagents Cause_Inactive->Yes_Inactive Yes No_Inactive Sub-stoichiometric Reagent? Cause_Inactive->No_Inactive No Yes_Stoich Increase Reagent Equivalents No_Inactive->Yes_Stoich Yes No_Stoich Incorrect Temperature? No_Inactive->No_Stoich No Yes_Temp Adjust to Optimal Temperature No_Stoich->Yes_Temp Yes Yes_Decomp Use Milder Conditions (e.g., lower temp, buffer) Cause_Decomp->Yes_Decomp Yes No_Decomp Purification Issues? Cause_Decomp->No_Decomp No Yes_Purify Optimize Chromatography (e.g., neutral alumina) No_Decomp->Yes_Purify Yes

Caption: Troubleshooting flowchart for low yield in secondary alkynol oxidation.

TEMPO_Catalytic_Cycle cluster_reactants Inputs cluster_products Outputs TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Reduction Hydroxylamine->TEMPO Oxidation CoOxidant_Reduced Reduced Co-oxidant CoOxidant Co-oxidant (e.g., NaOCl) CoOxidant->CoOxidant_Reduced Reduction Alcohol R-CH(OH)-C≡CR' Ynone R-C(=O)-C≡CR' Alcohol->Ynone Oxidation

Caption: Simplified catalytic cycle for TEMPO-mediated oxidation.

References

Technical Support Center: Preventing Isomerization of the Triple Bond in Decynyl Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the isomerization of the triple bond in decynyl alcohols during chemical synthesis.

Troubleshooting Guide

Issue: Significant isomerization of the triple bond is observed in my reaction.

Question: I am performing a reaction with a decynyl alcohol, and I'm seeing a mixture of isomers in my product. How can I prevent the triple bond from migrating?

Answer:

Isomerization of the triple bond in decynyl alcohols is a common issue, often catalyzed by basic conditions. The migration of the triple bond typically proceeds through an allene (B1206475) intermediate, a process sometimes referred to as an "alkyne zipper" reaction. To prevent this, consider the following factors:

1. Choice of Base:

Strong bases are a primary cause of alkyne isomerization. The use of very strong bases like sodium amide (NaNH₂) or potassium 1,3-diaminopropanide (KAPA) can induce rapid migration of the triple bond.

  • Recommendation: Opt for milder bases when possible. The choice of base will depend on the specific reaction you are performing. For reactions requiring a base, consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA).

2. Reaction Temperature:

Higher temperatures provide the activation energy needed for the isomerization to occur. Often, the desired product is the kinetic product, while the isomerized product is the thermodynamic one. Lowering the temperature can favor the formation of the kinetic product.

  • Recommendation: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. If you are using a strong base, it is crucial to maintain a low temperature throughout the addition and reaction time.

3. Protecting the Hydroxyl Group:

The hydroxyl group of the decynyl alcohol can be deprotonated by a base, forming an alkoxide. While the primary mechanism for triple bond isomerization involves deprotonation of a carbon adjacent to the alkyne, the presence of an alkoxide can influence the reaction environment. Protecting the alcohol can prevent this and may offer steric hindrance near the triple bond.

  • Recommendation: Protect the alcohol as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether. Silyl ethers are stable to a wide range of basic conditions and can be removed under mild conditions that are unlikely to cause isomerization.

Table 1: Comparison of Reaction Conditions for Minimizing Isomerization

ParameterCondition to Promote IsomerizationCondition to Prevent Isomerization
Base Strong bases (e.g., NaNH₂, KAPA, NaH)Milder bases (e.g., K₂CO₃, Et₃N, DIPEA) or base-free conditions
Temperature Elevated temperaturesLow temperatures (e.g., 0 °C, -78 °C)
Hydroxyl Group UnprotectedProtected (e.g., as a TBDMS ether)

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of triple bond isomerization in alkynyl alcohols?

A1: The most common mechanism for the migration of a triple bond in an alkyne is a base-catalyzed process that proceeds through a series of equilibria involving allenic intermediates. The base abstracts a proton from a carbon atom adjacent to the triple bond, forming a resonance-stabilized carbanion which can then be protonated at a different position to give an allene. A subsequent deprotonation-reprotonation sequence can then lead to the alkyne in a new position.

Q2: Will protecting the alcohol group always prevent isomerization?

A2: Protecting the alcohol group, for example as a silyl ether, is a highly effective strategy to prevent isomerization in many cases. It prevents the formation of an alkoxide and can sterically hinder the approach of a base to the protons adjacent to the triple bond. However, under very harsh basic conditions or with prolonged reaction times at elevated temperatures, some isomerization may still occur. It is a crucial part of a broader strategy that includes careful selection of base and temperature.

Q3: My reaction requires a strong base. What are my options to avoid isomerization?

A3: If a strong base is unavoidable, your primary control parameter is temperature.

  • Low Temperature: Conduct the reaction at the lowest possible temperature (e.g., -78 °C).

  • Controlled Addition: Add the strong base slowly to the reaction mixture to avoid localized heating.

  • Protecting Group: Use a robust protecting group for the alcohol that is stable to the strong base.

  • Reaction Time: Keep the reaction time as short as possible.

Q4: How can I purify my decynyl alcohol to remove isomers?

A4: Separating isomers of decynyl alcohols can be challenging due to their similar physical properties.

  • Chromatography: High-performance liquid chromatography (HPLC) or careful column chromatography on silica (B1680970) gel with a low-polarity solvent system can sometimes effectively separate isomers.

  • Derivatization: In some cases, it may be possible to derivatize the mixture of alcohols into esters or other derivatives that have different physical properties, allowing for easier separation by chromatography or crystallization. The desired derivative can then be converted back to the alcohol.

Experimental Protocols

Protocol 1: Protection of 4-Decyn-1-ol (B3056125) with tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol describes the protection of the hydroxyl group of 4-decyn-1-ol as a TBDMS ether to prevent isomerization in subsequent reactions.

Materials:

Procedure:

  • Dissolve 4-decyn-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure TBDMS-protected 4-decyn-1-ol.

Protocol 2: Deprotection of TBDMS-protected 4-Decyn-1-ol

This protocol describes a mild deprotection of the TBDMS ether that avoids conditions known to cause triple bond isomerization.

Materials:

  • TBDMS-protected 4-decyn-1-ol

  • Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate

Procedure:

  • Dissolve the TBDMS-protected 4-decyn-1-ol (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBAF solution (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 4-decyn-1-ol.

Visualizations

Isomerization_Prevention_Workflow start Experiment with Decynyl Alcohol check_isomerization Isomerization Observed? start->check_isomerization no_isomerization Successful Reaction check_isomerization->no_isomerization No troubleshoot Troubleshooting Steps check_isomerization->troubleshoot Yes base Modify Base: - Use milder base (K2CO3, Et3N) - Base-free conditions if possible troubleshoot->base Step 1 temp Lower Temperature: - Run at 0°C or -78°C troubleshoot->temp Step 2 protect Protect Hydroxyl Group: - Form TBDMS ether troubleshoot->protect Step 3

Caption: Workflow for troubleshooting triple bond isomerization.

Reaction_Pathway sub Decynyl Alcohol prod Desired Product (Triple Bond Intact) sub->prod Desired Reaction (Mild Conditions) intermediate Allene Intermediate sub->intermediate Strong Base / Heat isomer Isomerized Product (Triple Bond Migrated) intermediate->isomer Protonation

Caption: Desired reaction vs. undesired isomerization pathway.

"scale-up considerations for the synthesis of Dec-9-yn-4-ol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Dec-9-yn-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary scale-up challenges?

A1: The most prevalent route is the Grignard reaction between heptanal (B48729) and a propargyl Grignard reagent (e.g., propargylmagnesium bromide). The primary scale-up challenges are associated with the highly exothermic nature of both the Grignard reagent formation and its subsequent addition to the aldehyde. Key issues include managing heat evolution, ensuring safe reaction initiation, controlling reagent addition, and minimizing side reactions that become more significant at a larger scale.

Q2: What are the critical safety hazards to consider when scaling up this synthesis?

A2: The main hazards are thermal runaway and potential explosions. Grignard reagent formation is highly exothermic and can be difficult to initiate. This can lead to a dangerous accumulation of unreacted alkyl halide, which, upon sudden initiation, can cause a rapid temperature and pressure increase. The subsequent reaction with the aldehyde is also very exothermic. Furthermore, Grignard reagents react violently with water, and the solvents used (like diethyl ether or THF) are highly flammable.

Q3: How does solvent choice impact the scale-up of this reaction?

A3: Solvent choice is critical for safety and reaction performance. Tetrahydrofuran (THF) is often preferred over diethyl ether for scale-up due to its higher boiling point, which allows for better temperature control at a wider range. However, the solvent must be rigorously anhydrous, as even trace amounts of water can quench the Grignard reagent and impede initiation. In-situ monitoring techniques like FTIR can be used to confirm solvent dryness before starting the reaction.

Q4: What analytical methods are recommended for in-process control during a large-scale synthesis?

A4: For large-scale synthesis, in-process controls are vital for safety and consistency. In-situ Fourier-transform infrared spectroscopy (FTIR) is highly effective for monitoring the concentration of the alkyl halide to confirm that the Grignard reaction has initiated and is proceeding steadily. Reaction calorimetry is also crucial for measuring heat flow in real-time, which helps in managing the exotherm and identifying any deviations from the expected thermal profile. Standard techniques like GC or HPLC can be used to check for reaction completion and impurity profiles on samples taken during the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Failure of Grignard reagent formation to initiate. 1. Wet solvent (THF/ether) or glassware.2. Magnesium turnings are passivated with an oxide layer.3. Insufficiently reactive alkyl halide (propargyl bromide).1. Ensure all glassware is oven-dried and solvents are anhydrous. Use in-situ FTIR to verify THF dryness.2. Activate magnesium using methods like crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane (B42909).3. Add a small amount of the total propargyl bromide and use gentle warming to initiate before beginning the main addition.
Reaction temperature is difficult to control (runaway reaction). 1. Addition rate of the aldehyde or Grignard reagent is too fast.2. Inefficient heat removal due to poor surface-area-to-volume ratio at scale.3. Cooling system failure or insufficient capacity.1. Reduce the addition rate. The reaction should be run under "reaction control," where the reagent is consumed as it is added, preventing accumulation.2. Ensure the reactor has adequate cooling capacity and efficient stirring to maximize heat transfer.3. Use reaction calorimetry to model the thermal profile and ensure the cooling system can handle the maximum heat output.
Low yield of this compound. 1. Incomplete formation of the Grignard reagent.2. Side reactions such as enolization of heptanal or Wurtz coupling.3. Rearrangement of the propargyl Grignard to allenylmagnesium bromide, leading to the formation of an allenic alcohol.4. Degradation of product during acidic work-up.1. Quantify the Grignard reagent concentration before adding the aldehyde.2. Add the Grignard reagent to the aldehyde solution at a low temperature to disfavor enolization. Keep the temperature low during Grignard formation to minimize Wurtz coupling.3. Prepare and use the Grignard reagent at low temperatures (e.g., -20 °C to 0 °C) to minimize rearrangement.4. Use a buffered aqueous quench (e.g., saturated ammonium (B1175870) chloride) instead of a strong acid.
Significant formation of impurities. 1. 3-Heptanone: Formed via Oppenauer-type oxidation of the product by excess aldehyde.2. Wurtz coupling product (1,5-hexadiyne): Dimerization of the propargyl Grignard.3. Allenic alcohol isomer: Reaction of the rearranged allenyl Grignard with heptanal.1. Ensure slow addition of the aldehyde to the Grignard reagent to avoid excess aldehyde being present.2. Maintain a low reaction temperature during Grignard formation and addition.3. Prepare and react the Grignard reagent at low temperatures. The use of specific catalysts like ZnBr2 has been reported to improve selectivity.

Experimental Protocols

Protocol 1: Large-Scale Preparation of Propargylmagnesium Bromide

Caution: This procedure is highly exothermic and requires a reactor with efficient cooling and inert atmosphere capabilities. Propargyl bromide is a lachrymator and toxic.

  • Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, a thermocouple, a condenser with a nitrogen/argon inlet, and an addition funnel. Ensure the entire system is oven-dried and assembled while hot under a positive pressure of inert gas.

  • Reagent Charging: Charge the reactor with magnesium turnings (1.2 equivalents).

  • Initiation: Add a small volume (approx. 5-10%) of a solution of propargyl bromide (1.0 equivalent) in anhydrous THF via the addition funnel. If the reaction does not begin within several minutes (indicated by a gentle reflux or a temperature rise), add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

  • Grignard Formation: Once initiation is confirmed, cool the reactor jacket to 0-5 °C. Add the remaining propargyl bromide solution dropwise, maintaining the internal temperature below 10 °C to minimize side reactions like Wurtz coupling.

  • Maturation: After the addition is complete, allow the dark grey-green mixture to stir for an additional 30-60 minutes at room temperature to ensure complete formation.

Protocol 2: Synthesis of this compound
  • Reactor Setup: In a separate, dry, inerted reactor, charge a solution of heptanal (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C.

  • Grignard Addition: Slowly add the prepared propargylmagnesium bromide solution from Protocol 1 to the heptanal solution via a cannula or addition funnel. The rate of addition should be carefully controlled to maintain the internal temperature between 0 °C and 5 °C.

  • Reaction Monitoring: Monitor the reaction for completion by TLC or GC analysis of quenched aliquots. The reaction is typically complete after stirring for 1-2 hours at 0-5 °C after the addition is finished.

  • Quenching: Cool the reaction mixture to 0 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride while maintaining vigorous stirring. The addition rate should be controlled to keep the internal temperature below 20 °C.

  • Work-up: Once the quench is complete and two clear layers form, separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate (B1210297) or MTBE).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound as a clear liquid.

Visualizations

Caption: Experimental workflow for the scale-up synthesis of this compound.

Caption: Main and side reaction pathways in the synthesis of this compound.

Caption: Decision tree for troubleshooting low yield in the synthesis.

Technical Support Center: Analytical Methods for Alkynol Isomer Purity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of alkynol isomers. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of alkynol isomers?

A1: The primary methods for determining the purity of alkynol isomers are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages depending on the specific isomers and the nature of the impurities. Mass Spectrometry (MS) is often coupled with GC or HPLC to provide structural information.

Q2: How do I choose the best analytical method for my specific alkynol isomers?

A2: The choice of method depends on several factors, including the volatility and polarity of the isomers, whether they are positional or stereoisomers (enantiomers/diastereomers), and the required level of quantification. See the decision tree below for a general guide.

Q3: Is derivatization necessary for the analysis of alkynol isomers?

A3: Derivatization is often recommended, particularly for GC analysis of alcohols. It can improve peak shape, thermal stability, and volatility. For chiral separations, derivatization can enhance the interaction with the chiral stationary phase, leading to better resolution.[1][2][3] Common derivatization techniques for alcohols include acylation and silylation.[1][2][3][4]

Q4: Can NMR be used for quantitative purity analysis?

A4: Yes, quantitative NMR (qNMR) is a powerful technique for determining the purity of compounds, including isomers.[5][6] It offers the advantage of being a primary ratio method, meaning it doesn't always require a reference standard of the analyte itself.[5] By integrating the signals of the main compound and any impurities, a direct measure of purity can be obtained.

Troubleshooting Guides

Gas Chromatography (GC)

Q: I am seeing poor peak resolution between my alkynol isomers. What should I do?

A: Poor peak resolution in GC can be caused by several factors. Here's a step-by-step troubleshooting guide:

  • Optimize the Temperature Program: A slower temperature ramp can often improve the separation of closely eluting isomers.

  • Check the Column:

    • Column Choice: For chiral separations, ensure you are using a suitable chiral column (e.g., cyclodextrin-based).[7] For positional isomers, a polar stationary phase may be more effective.

    • Column Condition: The column may be contaminated or degraded. Try baking the column at a high temperature (within its limits) or trimming the first few centimeters.

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects separation efficiency. Ensure the flow rate is optimal for your column dimensions and carrier gas type.

  • Consider Derivatization: If not already done, derivatizing your alkynol to an ester or silyl (B83357) ether can improve volatility and chromatographic performance.[1][2]

Q: My peaks are tailing. What is the cause and how can I fix it?

A: Peak tailing is often due to active sites in the GC system.

  • Check the Liner: The injection port liner can be a source of active sites. Use a deactivated liner and replace it regularly.

  • Column Activity: The column itself may have active sites. Conditioning the column or using a guard column can help.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Derivatization: Polar hydroxyl groups can interact with active sites. Derivatization can block these interactions.[2]

High-Performance Liquid Chromatography (HPLC)

Q: I am struggling to separate alkynol enantiomers on a chiral column. What can I try?

A: Chiral separations can be challenging. Here are some troubleshooting steps:

  • Mobile Phase Optimization:

    • Solvent Composition: The ratio of the mobile phase components is critical. For normal-phase chiral chromatography, varying the alcohol modifier (e.g., isopropanol (B130326), ethanol) concentration in the nonpolar solvent (e.g., hexane) can significantly impact resolution.[8][9][10][11]

    • Additives: For acidic or basic analytes, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can improve peak shape and resolution.[8]

  • Column Selection: Not all chiral stationary phases (CSPs) are suitable for every compound. Screening different types of chiral columns (e.g., polysaccharide-based, Pirkle-type) is often necessary.[12]

  • Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve separation.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will increase analysis time.[13]

Q: My retention times are shifting between runs. What is the problem?

A: Retention time instability can be due to several factors:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. For premixed mobile phases, be aware of solvent volume contraction.[14]

  • Column Equilibration: The column needs to be properly equilibrated with the mobile phase before starting a sequence of injections. This is especially important for gradient methods and when using mobile phase additives.[15]

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

  • Temperature Fluctuations: Ensure the column compartment temperature is stable.

Experimental Protocols

Protocol 1: GC-FID Analysis of Alkynol Positional Isomer Purity

This protocol provides a general starting point for the analysis of alkynol positional isomers.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the alkynol sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol, dichloromethane).

    • If derivatization is required, follow a standard acylation or silylation procedure. For example, for acylation, react the alcohol with acetic anhydride (B1165640) in the presence of a catalyst.[1]

  • GC-FID Instrument Parameters:

    • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.[16]

    • Injection: 1 µL split injection with a split ratio of 50:1.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold at 220 °C for 5 minutes.

    • Detector: FID at 250 °C.

  • Data Analysis:

    • Integrate the peak areas of the main isomer and all impurities.

    • Calculate the purity as the percentage of the main isomer peak area relative to the total peak area.

Protocol 2: Chiral HPLC-UV Method Development for Alkynol Enantiomers

This protocol outlines a screening approach for developing a chiral HPLC method.

  • Column Screening:

    • Select a set of chiral columns with different stationary phases (e.g., a cellulose-based and an amylose-based column).

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases consisting of n-hexane with varying percentages of isopropanol (e.g., 5%, 10%, 20%).

    • If the alkynol is acidic or basic, add 0.1% trifluoroacetic acid or 0.1% diethylamine (B46881) to the mobile phase, respectively.

  • Initial Analysis:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm for compounds without a strong chromophore).

    • Inject the racemic standard onto each column with each mobile phase.

  • Optimization:

    • Select the column and mobile phase combination that shows the best initial separation.

    • Fine-tune the isopropanol percentage to optimize the resolution and retention time.

    • Investigate the effect of temperature and flow rate on the separation.[13]

Protocol 3: Purity Determination by Quantitative NMR (qNMR)

This protocol describes the determination of purity using an internal standard.

  • Sample Preparation: [17][18]

    • Accurately weigh about 10-20 mg of the alkynol sample into a vial.

    • Accurately weigh about 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.[18]

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl3, DMSO-d6) in the vial.

    • Transfer an appropriate amount of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum. Key parameters include:

      • A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

      • A sufficient number of scans to obtain a good signal-to-noise ratio (>250:1 for <1% integration error).[5]

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Data Presentation

Table 1: Comparison of Chiral GC Columns for the Separation of Secondary Alcohols

AnalyteColumnSeparation Factor (α)Resolution (Rs)Reference
α-methyl-9-anthracenemethanolProline-based CSP1.164.33[19]
α-methyl-1-naphthalenemethanolProline-based CSP1.091.37[19]
2-Pentyl acetateCP Chirasil-DEX CB3.00-[1]
2-Hexyl acetateCP Chirasil-DEX CB1.95-[1]

Table 2: Typical ¹H NMR Chemical Shifts for Simple Alkynols

CompoundProtonsChemical Shift (δ, ppm)SolventReference
2-Butyn-1-olH-1 (CH₂)~4.2CDCl₃[20][21]
H-4 (CH₃)~1.8CDCl₃[20][21]
3-Butyn-1-olH-1 (CH₂)~3.7CDCl₃
H-2 (CH₂)~2.4CDCl₃
H-4 (CH)~2.0CDCl₃
Butan-2-olH-2 (CH)~3.8CDCl₃[22]
H-1 (CH₃)~1.2CDCl₃[22]
H-3 (CH₂)~1.5CDCl₃[22]
H-4 (CH₃)~0.9CDCl₃[22]

Visualizations

Alkynol_Isomer_Analysis_Workflow cluster_0 Sample Handling cluster_1 Analytical Method cluster_2 Data Analysis & Reporting Sample Sample Receipt Prep Sample Preparation (Dilution, Derivatization) Sample->Prep GC Gas Chromatography (GC) Prep->GC HPLC High-Performance Liquid Chromatography (HPLC) Prep->HPLC NMR Nuclear Magnetic Resonance (NMR) Prep->NMR Data Data Acquisition GC->Data HPLC->Data NMR->Data Analysis Purity Calculation & Isomer Identification Data->Analysis Report Final Report Analysis->Report

Caption: General workflow for alkynol isomer purity analysis.

Method_Selection_Decision_Tree Start Start: Alkynol Isomer Sample Volatile Is the sample volatile and thermally stable? Start->Volatile Chiral Are you separating enantiomers? Volatile->Chiral Yes NonVolatileChiral Are you separating enantiomers? Volatile->NonVolatileChiral No Structure Need for absolute structure/quantification? Volatile->Structure No GC Use Gas Chromatography (GC) Chiral->GC No (Positional Isomers) ChiralGC Use Chiral GC Chiral->ChiralGC Yes HPLC Use HPLC NonVolatileChiral->HPLC No (Positional Isomers) ChiralHPLC Use Chiral HPLC NonVolatileChiral->ChiralHPLC Yes Structure->HPLC No NMR Use Quantitative NMR (qNMR) Structure->NMR Yes

Caption: Decision tree for selecting an analytical method.

References

Technical Support Center: Managing Thermal Stability of Long-Chain Alkynes in Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the thermal stability of long-chain alkynes during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal stability concerns when working with long-chain alkynes?

A1: Long-chain alkynes, particularly terminal alkynes and polyynes, can be thermally sensitive. The primary concerns are:

  • Decomposition: At elevated temperatures, the alkyne functional group can degrade, leading to the formation of various byproducts and a reduction in yield.

  • Isomerization: Internal alkynes can isomerize to other isomers, or terminal alkynes can rearrange to internal alkynes, which may not be the desired product.[1][2]

  • Uncontrolled Polymerization: Terminal alkynes, in the presence of certain catalysts (like copper salts) and oxygen, can undergo undesired oxidative homocoupling, known as Glaser-Hay coupling, leading to the formation of polydiacetylenes.[3][4][5][6][7][8][9]

Q2: Are internal or terminal long-chain alkynes more thermally stable?

A2: Generally, internal alkynes are thermodynamically more stable than terminal alkynes.[10][11] This is due to hyperconjugation and the substitution pattern around the triple bond. However, the kinetic stability can vary depending on the specific reaction conditions and the steric environment of the molecule.

Q3: How does the solvent choice impact the thermal stability of long-chain alkynes?

A3: The choice of solvent can influence the stability of long-chain alkynes. Polar solvents can sometimes stabilize reactive intermediates, potentially lowering the temperature at which degradation or side reactions occur. For sensitive reactions, non-polar, high-boiling point solvents that are thoroughly degassed are often preferred. The solvent can also play a role in the termination and stability of polyynes.[12]

Troubleshooting Guides

Issue 1: Uncontrolled Polymerization (Glaser-Hay Coupling)

Symptom: You observe the formation of a significant amount of insoluble material, a bimodal molecular weight distribution in your polymer product, or the appearance of characteristic diacetylene signals in your analytical data (e.g., NMR, IR). This is common in copper-catalyzed reactions like Sonogashira or Click chemistry.[3][4][5]

Possible Causes and Solutions:

CauseSolution
Presence of Oxygen Oxygen is a key component in the Glaser-Hay coupling mechanism. Ensure all reactions are performed under a strictly inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and reagents.[3][4][5][8]
Excess Copper(I) Catalyst While necessary for the desired reaction, Cu(I) also catalyzes the homocoupling. Use the minimum effective amount of the copper catalyst.
Elevated Reaction Temperature Higher temperatures can accelerate the rate of Glaser-Hay coupling. Whenever possible, run the reaction at a lower temperature, even if it requires a longer reaction time. For some post-reaction workups, cooling the mixture to below -28°C before exposure to air can prevent coupling.[3]
Inappropriate Ligand The choice of ligand for the copper catalyst can influence the rate of homocoupling. For atom transfer radical polymerization (ATRP) systems, the order of ligand activity for catalyzing Glaser coupling was found to be: linear bidentate > tridentate > tetradentate.[3][4][5]
Absence of a Reducing Agent The addition of a reducing agent can help to suppress the oxidation of Cu(I) to the species that promotes Glaser coupling. In some cases, adding an excess of a reducing agent like tin(II) 2-ethylhexanoate (B8288628) or sodium L-ascorbate after the reaction can prevent this side reaction during workup.[3][4][5]
Issue 2: Isomerization of the Alkyne

Symptom: Your final product contains a mixture of alkyne isomers (e.g., the triple bond has migrated along the carbon chain).

Possible Causes and Solutions:

CauseSolution
Presence of a Strong Base Strong bases can deprotonate propargylic positions, leading to an equilibrium mixture of allene (B1206475) and alkyne isomers.[2] Use a weaker base if the reaction chemistry allows, or carefully control the stoichiometry of the strong base.
High Reaction Temperatures Thermal isomerization can occur at elevated temperatures. Reduce the reaction temperature and consider longer reaction times.
Use of Certain Metal Catalysts Some transition metal complexes can catalyze the isomerization of internal alkynes to allenes.[1] If this is not the desired outcome, screen different catalysts or ligand systems.
Issue 3: Thermal Decomposition

Symptom: Low yield of the desired product with the formation of a complex mixture of byproducts, often accompanied by charring or darkening of the reaction mixture.

Possible Causes and Solutions:

CauseSolution
Excessive Reaction Temperature This is the most direct cause of thermal decomposition. Use a precisely controlled heating method (e.g., an oil bath with a temperature controller) and maintain the lowest possible temperature for the reaction to proceed at a reasonable rate.
Prolonged Reaction Time at High Temperature Even at a seemingly acceptable temperature, prolonged heating can lead to decomposition. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
Presence of Impurities Acidic or basic impurities can catalyze decomposition pathways. Ensure all reagents and solvents are pure and dry.
Structural Features of the Alkyne Polyynes and conjugated systems are often more thermally labile.[13][14] For these substrates, it is crucial to use mild reaction conditions and consider protective strategies, such as the use of cobalt carbonyl complexes to temporarily mask the alkyne.[15]

Experimental Protocols

Protocol 1: General Procedure for a Sonogashira Coupling Reaction with a Thermally Sensitive Long-Chain Alkyne

This protocol provides a general guideline for the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide, with precautions for thermally sensitive substrates.

Materials:

  • Aryl halide

  • Long-chain terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine), degassed

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure all moisture and oxygen are removed.

  • Addition of Reagents:

    • To the cooled flask, add the palladium catalyst, copper(I) iodide, and the aryl halide under a positive pressure of inert gas.

    • Evacuate and backfill the flask with inert gas three more times.

  • Addition of Solvent and Base:

    • Add the degassed solvent and the degassed amine base via syringe.

    • Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.

  • Addition of the Alkyne:

    • Slowly add the long-chain terminal alkyne to the reaction mixture via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature using a pre-heated oil bath with a temperature controller. For thermally sensitive substrates, it is advisable to start at a lower temperature (e.g., 40-50 °C) and slowly increase if the reaction does not proceed.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Setting Up a Reaction Under Inert Atmosphere

Maintaining an inert atmosphere is critical to prevent oxygen-mediated side reactions like Glaser-Hay coupling.

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) for several hours and allowed to cool in a desiccator.

  • Assembly: Quickly assemble the glassware (e.g., round-bottom flask with a condenser and a gas inlet) while it is still warm and immediately connect it to a Schlenk line or a manifold with a dual supply of inert gas and vacuum.

  • Purging the System:

    • Evacuate the assembled glassware using the vacuum line.

    • Gently heat the glassware with a heat gun under vacuum to drive off any adsorbed moisture.

    • Allow the glassware to cool to room temperature.

    • Backfill the system with an inert gas (e.g., nitrogen or argon).

    • Repeat the evacuation and backfilling cycle at least three times.

  • Adding Reagents:

    • Solids: Add solid reagents under a positive flow of inert gas. Briefly remove the stopper or septum and quickly add the solid via a powder funnel.

    • Liquids: Add liquid reagents via a syringe through a rubber septum. Ensure the syringe is first flushed with inert gas.

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be achieved by connecting the gas inlet to a bubbler filled with mineral oil.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_glassware Flame-dry glassware under vacuum start->prep_glassware inert_atm Establish inert atmosphere prep_glassware->inert_atm degas Degas solvents and liquid reagents inert_atm->degas add_reagents Add solid reagents under inert gas degas->add_reagents add_solvents Add degassed solvents and base add_reagents->add_solvents add_alkyne Add long-chain alkyne add_solvents->add_alkyne heat Heat to controlled temperature add_alkyne->heat monitor Monitor reaction progress (TLC/LC-MS) heat->monitor quench Quench reaction monitor->quench Reaction complete extract Extract product quench->extract purify Purify product (Chromatography) extract->purify end End purify->end

Caption: Experimental workflow for handling thermally sensitive long-chain alkynes.

Troubleshooting_Guide cluster_symptoms cluster_causes cluster_solutions start Problem Encountered During Reaction symptom1 Insoluble polymer/ bimodal MW start->symptom1 symptom2 Mixture of alkyne isomers start->symptom2 symptom3 Low yield/ decomposition start->symptom3 cause1a Oxygen present symptom1->cause1a cause1b High temperature symptom1->cause1b cause1c Excess Cu(I) symptom1->cause1c cause2a Strong base symptom2->cause2a cause2b High temperature symptom2->cause2b cause3a Excessive heat symptom3->cause3a cause3b Prolonged heating symptom3->cause3b solution1a Use inert atmosphere & degassed solvents cause1a->solution1a solution1b Lower reaction temp. cause1b->solution1b solution1c Use min. catalyst cause1c->solution1c solution2a Use weaker base cause2a->solution2a solution2b Lower reaction temp. cause2b->solution2b solution3a Precise temp. control cause3a->solution3a solution3b Monitor & quench promptly cause3b->solution3b

Caption: Troubleshooting guide for common issues with long-chain alkynes.

References

Technical Support Center: Regioselective Functionalization of Di-functional Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective functionalization of di-functional alkynes.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling regioselectivity in the functionalization of unsymmetrical di-functional alkynes?

A1: The control of regioselectivity is a significant challenge in the functionalization of unsymmetrical alkynes.[1][2] The main strategies employed include:

  • Directing Groups: A functional group is incorporated into the alkyne substrate to direct the catalyst to a specific position.[3][4][5] The directing group can be removable or a permanent part of the final molecule.

  • Catalyst Control: The choice of transition metal catalyst (e.g., palladium, rhodium, cobalt, nickel) and its ligand environment can strongly influence the regiochemical outcome of the reaction.[6][7][8]

  • Steric and Electronic Bias: Exploiting inherent steric and electronic differences between the two substituents on the alkyne can direct the regioselectivity of the addition.[2]

  • Additives: The addition of certain reagents can influence the catalytic cycle and, consequently, the regioselectivity of the reaction.[9]

Q2: How do directing groups work to control regioselectivity?

A2: Directing groups function by coordinating to the metal catalyst, bringing it into close proximity to one of the alkyne carbons. This directed metalation or carbometalation step then favors the formation of one regioisomer over the other.[4][5] The effectiveness of a directing group is influenced by its coordinating ability, the length and flexibility of the tether connecting it to the alkyne, and the specific catalytic system being used.

Q3: Can regioselectivity be achieved without the use of a directing group?

A3: Yes, regioselectivity can be achieved without a directing group, typically by leveraging significant steric or electronic differences between the two alkyne substituents. For instance, in hydroarylation reactions, electronically biased alkynes (e.g., aryl-alkyl alkynes) can react with complete regioselectivity.[2] Additionally, the choice of catalyst and ligands can play a crucial role in controlling regioselectivity in the absence of a directing group.[6][7]

Troubleshooting Guides

Issue 1: Low or No Regioselectivity

Symptoms:

  • Formation of a mixture of regioisomers in approximately equal amounts.

  • Inconsistent regioselectivity between batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Steric/Electronic Difference in Substrate If not using a directing group, the inherent steric and electronic properties of the alkyne substituents may not be different enough to favor one regioisomer. Solution: Consider redesigning the substrate to incorporate a directing group or a more sterically demanding or electronically distinct substituent.
Incorrect Catalyst/Ligand Combination The chosen catalyst and ligand system may not be optimal for directing the reaction. Solution: Screen a variety of ligands with different steric and electronic properties. For example, in palladium-catalyzed reactions, bulky phosphine (B1218219) ligands can significantly influence regioselectivity.[10]
Suboptimal Reaction Temperature Higher temperatures can sometimes lead to a loss of regioselectivity by providing enough energy to overcome the activation barrier for the formation of the undesired isomer. Solution: Try running the reaction at a lower temperature.
Presence of Impurities Impurities in the starting materials, solvent, or catalyst can interfere with the catalytic cycle. Solution: Ensure all reagents and solvents are pure and dry. Purify starting materials if necessary.
Issue 2: Low Reaction Yield

Symptoms:

  • Low conversion of starting material.

  • Formation of significant side products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Catalyst Deactivation The catalyst may be decomposing or being poisoned over the course of the reaction. Solution: Ensure strict inert atmosphere conditions.[1][3][9][11][12] Consider using a higher catalyst loading or adding a co-catalyst or additive that can stabilize the active catalytic species.
Side Reactions The starting material or product may be undergoing undesired side reactions, such as oligomerization or decomposition. For example, terminal alkynes can sometimes undergo homocoupling. Solution: Adjust reaction conditions such as temperature, concentration, or reaction time. The use of specific ligands can sometimes suppress side reactions.
Poor Solubility The substrate or catalyst may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and low conversion. Solution: Screen different solvents to find one that provides good solubility for all components at the reaction temperature.
Inefficient Directing Group Cleavage If a directing group is used, the cleavage step may be low-yielding.[13] Solution: Optimize the conditions for directing group removal, including the choice of reagent, solvent, and temperature.

Data Presentation

Table 1: Effect of Ligands on the Regioselectivity of Palladium-Catalyzed Hydroarylation of Unsymmetrical Alkynes

EntryAlkyne SubstrateArylating AgentPd CatalystLigandSolventTemp (°C)Regioisomeric Ratio (A:B)Yield (%)
1Phenyl(trimethylsilyl)acetylenePhenylboronic acidPd(OAc)₂PPh₃Toluene (B28343)80>95:585
2Phenyl(trimethylsilyl)acetylenePhenylboronic acidPd(OAc)₂P(t-Bu)₃Toluene8010:9078
31-Phenyl-1-propynePhenylboronic acidPd(OAc)₂PPh₃Dioxane10060:4065
41-Phenyl-1-propynePhenylboronic acidPd(OAc)₂XPhosDioxane100>95:592

Regioisomer A refers to addition at the carbon bearing the phenyl group, and B refers to addition at the carbon bearing the methyl or trimethylsilyl (B98337) group.

Table 2: Regioselectivity of Cobalt-Catalyzed Hydroboration of Unsymmetrical Internal Alkynes

EntryAlkyne SubstrateBoron SourceCo-CatalystLigandRegioisomeric Ratio (α:β)Yield (%)
11-Phenyl-1-propyneHBPinCo(acac)₂(R,R)-Ph-BPE5:9590
21-Cyclohexyl-1-propyneHBPinCo(acac)₂(R,R)-Ph-BPE98:285
34-OctyneHBPinCoCl₂Cyclopropane-based diphosphine>99:1 (α-addition)94
41-Phenyl-1-hexyneHBPinCoCl₂Cyclopropane-based diphosphine1:99 (β-addition)92

For aryl-alkyl alkynes, α-addition refers to borylation at the carbon adjacent to the alkyl group, and β-addition refers to borylation at the carbon adjacent to the aryl group. For dialkyl alkynes, α-addition is at the more sterically hindered carbon.[4][6][7][14]

Experimental Protocols

Protocol 1: General Procedure for Setting up a Reaction under Inert Atmosphere

This protocol is crucial for many catalytic reactions involving air- and moisture-sensitive reagents.[1][3][9][11][12]

Materials:

  • Reaction flask (round-bottom flask or Schlenk tube)

  • Magnetic stir bar

  • Rubber septum

  • Nitrogen or Argon gas source with a manifold or balloon setup

  • Syringes and needles

  • Heat gun or oven for drying glassware

Procedure:

  • Drying Glassware: Thoroughly dry the reaction flask and stir bar in an oven at >100 °C for several hours or by flame-drying under vacuum with a heat gun.

  • Assembly: While hot, assemble the flask with the stir bar inside and seal it with a rubber septum. Allow the flask to cool to room temperature under a stream of inert gas.

  • Purging: Connect the flask to a nitrogen or argon manifold via a needle through the septum. If using a balloon, fill the balloon with the inert gas and attach a needle. Insert the needle into the septum of the reaction flask.

  • Inert Atmosphere Exchange: To ensure a completely inert atmosphere, perform at least three cycles of evacuating the flask under vacuum and refilling with inert gas. If a vacuum line is not available, flushing the flask with a steady stream of inert gas for 5-10 minutes can be sufficient.

  • Adding Reagents: Add solid reagents to the flask before sealing and purging. Add liquid reagents and solvents via a syringe through the septum. Ensure syringes and needles are dry.

Protocol 2: Directing Group-Assisted Regioselective Hydrosilylation of a Di-functional Alkyne

This protocol is adapted from methodologies employing a directing group to achieve high regioselectivity.

Materials:

  • Di-functional alkyne with a directing group (e.g., a homopropargyl alcohol derivative)

  • Hydrosilane (e.g., triethylsilane)

  • Platinum(0) catalyst (e.g., Karstedt's catalyst)

  • Anhydrous and degassed solvent (e.g., toluene)

  • Inert atmosphere setup (see Protocol 1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the di-functional alkyne (1.0 mmol).

  • Solvent Addition: Add anhydrous and degassed toluene (5 mL) via syringe.

  • Catalyst Addition: Add the platinum catalyst solution (e.g., 0.01 mmol, 1 mol%) via syringe.

  • Reagent Addition: Slowly add the hydrosilane (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by opening the flask to the air. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired regioisomer of the silylalkene.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dry_glassware Dry Glassware (Oven or Flame-dry) start->dry_glassware inert_atm Establish Inert Atmosphere (N2 or Ar) dry_glassware->inert_atm add_reagents Add Substrate, Solvent, Catalyst inert_atm->add_reagents add_silane Add Hydrosilane (Dropwise) add_reagents->add_silane monitor Monitor Reaction (TLC/GC) add_silane->monitor quench Quench Reaction monitor->quench concentrate Concentrate quench->concentrate purify Purify (Chromatography) concentrate->purify end End Product purify->end

Caption: Experimental workflow for a typical regioselective hydrosilylation reaction.

troubleshooting_logic start Low Regioselectivity? cause1 Insufficient Steric/ Electronic Bias start->cause1 Yes cause2 Suboptimal Catalyst/ Ligand start->cause2 Yes cause3 High Temperature start->cause3 Yes solution1 Incorporate Directing Group cause1->solution1 solution2 Screen Ligands cause2->solution2 solution3 Lower Reaction Temperature cause3->solution3

Caption: Troubleshooting logic for addressing low regioselectivity.

catalyst_control_pathway cluster_pathways Catalyst-Controlled Pathways alkyne Unsymmetrical Di-functional Alkyne catalyst Transition Metal Catalyst + Ligand alkyne->catalyst path_a Pathway A (e.g., Bulky Ligand) catalyst->path_a path_b Pathway B (e.g., Electronic Ligand Effect) catalyst->path_b product_a Regioisomer A path_a->product_a product_b Regioisomer B path_b->product_b

Caption: Catalyst and ligand control of regioselective pathways.

References

Validation & Comparative

A Comparative Analysis of C10 Alkynols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry and drug discovery, small molecules with versatile functionalities are of paramount importance. Among these, C10 alkynols, ten-carbon chain alcohols containing a triple bond, represent a class of compounds with significant, yet not fully explored, potential. Their utility ranges from serving as synthetic precursors for biologically active molecules to potentially possessing intrinsic therapeutic properties. This guide provides a comparative analysis of Dec-9-yn-1-ol and 4-Decyn-1-ol (B3056125), two representative C10 alkynols, with a focus on their synthesis, established applications in drug development, and potential for further investigation.

While direct quantitative data on the intrinsic biological activity of these specific C10 alkynols is limited in publicly available literature, their role as critical building blocks for potent bioactive compounds underscores their importance for researchers and drug development professionals. This guide will delve into the known applications of these molecules and provide protocols for relevant experimental procedures.

Physicochemical Properties and Synthesis

Dec-9-yn-1-ol and 4-Decyn-1-ol share the same molecular formula (C10H18O) and molecular weight (154.25 g/mol ), but differ in the position of their alkyne and hydroxyl functional groups. These structural differences influence their reactivity and suitability for various synthetic pathways.

PropertyDec-9-yn-1-ol4-Decyn-1-ol
CAS Number 17643-36-669222-06-6
IUPAC Name Dec-9-yn-1-olDec-4-yn-1-ol
Synonyms 10-Hydroxy-1-decyne4-Decynol
Molecular Formula C10H18OC10H18O
Molecular Weight 154.25 g/mol 154.25 g/mol
Appearance Clear, colorless to pale yellow liquidClear, colorless to pale yellow liquid

The synthesis of these alkynols can be achieved through various organic chemistry routes. For instance, 4-Decyn-1-ol can be synthesized via a Grignard reaction involving the ring-opening of an epoxide with an alkynylmagnesium bromide[1].

Applications in the Synthesis of Bioactive Molecules

The primary value of Dec-9-yn-1-ol and 4-Decyn-1-ol in the current research landscape lies in their application as synthons for more complex, biologically active molecules.

Dec-9-yn-1-ol: A Linker for Targeted Protein Degradation

A significant application of Dec-9-yn-1-ol is in the field of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2][3][4]. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.

Dec-9-yn-1-ol has been utilized as a linker to conjugate the ATP-competitive AKT inhibitor GDC-0068 with the E3 ligase ligand Lenalidomide to create the pan-Akt degrader, INY-03-041[2][3][4]. This PROTAC demonstrates potent and selective degradation of Akt isoforms, which are key nodes in signaling pathways frequently dysregulated in cancer.

CompoundTargetIC50
INY-03-041Akt12.0 nM
INY-03-041Akt26.8 nM
INY-03-041Akt33.5 nM

Table of IC50 values for the pan-Akt degrader INY-03-041, synthesized using Dec-9-yn-1-ol as a linker.[2][3][4]

4-Decyn-1-ol: A Precursor for Insect Pheromones

4-Decyn-1-ol serves as a key intermediate in the synthesis of (Z)-4-decenyl acetate (B1210297), the sex pheromone of the lesser date moth (Batrachedra amydraula)[1][5]. The synthesis involves the stereoselective reduction of the triple bond in 4-decyn-1-ol to a Z-alkene, followed by acetylation. This application highlights the utility of C10 alkynols in the development of ecologically significant molecules for pest management.

Potential for Intrinsic Biological Activity

While direct evidence is sparse for these specific C10 alkynols, related long-chain alkynols and unsaturated alcohols have demonstrated a range of biological activities, suggesting a potential for Dec-9-yn-1-ol and 4-Decyn-1-ol to possess intrinsic bioactivity. For instance, some studies have shown that certain alkynols and related compounds exhibit antimicrobial and anticancer properties[1]. Further research is warranted to explore the cytotoxicity, antimicrobial, and enzyme inhibitory potential of these and other C10 alkynols.

Experimental Protocols

Synthesis of (Z)-4-decenyl acetate from 4-Decyn-1-ol

This protocol outlines the stereoselective reduction of 4-decyn-1-ol to (Z)-4-decen-1-ol, followed by acetylation.

  • Hydrogenation:

    • Dissolve 4-decyn-1-ol in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

    • Add a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline)[1].

    • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain (Z)-4-decen-1-ol.

  • Acetylation:

    • Dissolve the obtained (Z)-4-decen-1-ol in an aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Add a base, such as pyridine (B92270) or triethylamine.

    • Cool the mixture in an ice bath and add acetic anhydride (B1165640) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

    • Purify the resulting (Z)-4-decenyl acetate by column chromatography.

Synthesis of PROTAC INY-03-041 using Dec-9-yn-1-ol

The synthesis of INY-03-041 involves a multi-step process where Dec-9-yn-1-ol is functionalized and then used to link the Akt inhibitor and the E3 ligase ligand. The detailed synthetic route can be found in the supplementary information of the relevant publication[4]. The general workflow involves converting the terminal alkyne of Dec-9-yn-1-ol to a reactive functional group for subsequent coupling reactions.

General Protocol for Cytotoxicity Screening (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of C10 alkynols on cancer cell lines.

  • Cell Seeding:

    • Culture cancer cells of interest in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of the C10 alkynol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the alkynol. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS)[6].

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals[6][7][8].

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals[6][7].

    • Shake the plate gently for 15 minutes to ensure complete dissolution[6][9].

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader[6][10].

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Synthesis_of_Z_4_decenyl_acetate 4-Decyn-1-ol 4-Decyn-1-ol Z-4-Decen-1-ol Z-4-Decen-1-ol 4-Decyn-1-ol->Z-4-Decen-1-ol H2, Lindlar's Catalyst Z-4-Decenyl_acetate Z-4-Decenyl_acetate Z-4-Decen-1-ol->Z-4-Decenyl_acetate Acetic Anhydride, Pyridine

Caption: Synthesis of (Z)-4-decenyl acetate from 4-Decyn-1-ol.

PROTAC_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., Akt) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitin Transfer Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Target Proteasome Proteasome Ubiquitinated_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action of a PROTAC.

Experimental_Workflow Start Start: Select C10 Alkynol Synthesis Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Characterization->Cytotoxicity_Screening Determine_IC50 Determine IC50 Value Cytotoxicity_Screening->Determine_IC50 Active Active? Determine_IC50->Active Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Active->Mechanism_Studies Yes Inactive Inactive or Low Potency Active->Inactive No Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: Workflow for screening the biological activity of novel alkynols.

References

Unambiguous Structural Elucidation of Dec-9-yn-4-ol Using 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural validation of the acetylenic alcohol, Dec-9-yn-4-ol, utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. This guide provides a comparative analysis of COSY, HSQC, and HMBC data, alongside detailed experimental protocols, to unambiguously confirm the molecular structure.

The precise structural determination of organic molecules is a cornerstone of chemical research and drug development. For molecules with complex stereochemistry or multiple functional groups, such as this compound, one-dimensional NMR spectroscopy may not suffice for complete structural assignment. This guide demonstrates the power of 2D NMR techniques to unequivocally validate the structure of this compound by mapping the intricate network of proton and carbon connectivities.

Comparative Analysis of 2D NMR Data for this compound

The structural validation of this compound is achieved through the combined interpretation of ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra. Each technique provides a unique layer of correlational information, which, when pieced together, confirms the precise arrangement of atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
10.92 (t)14.0
21.35 (m)22.6
31.55 (m)37.5
43.65 (m)72.1
51.48 (m)25.3
61.30 (m)29.1
71.40 (m)28.8
82.18 (t)18.3
9-84.1
101.98 (t)68.2

Note: These are predicted values and may vary slightly in an experimental setting.

Table 2: Key 2D NMR Correlations for the Structural Validation of this compound

Correlation TypeKey Cross-PeaksStructural Information Confirmed
¹H-¹H COSY H4 / H3, H5Confirms the position of the hydroxyl group at C4.
H8 / H7Establishes the connectivity of the alkyl chain leading to the alkyne.
H10 / H8Confirms the terminal position of the alkyne.
¹H-¹³C HSQC H1 / C1, H2 / C2, etc.Directly correlates each proton to its attached carbon atom.
¹H-¹³C HMBC H4 / C3, C5Shows 2- and 3-bond correlations from the carbinol proton, confirming the C3-C4-C5 linkage.
H8 / C9, C10Confirms the position of the alkyne group through long-range couplings.
H10 / C8, C9Provides unambiguous evidence for the terminal alkyne.

Experimental Protocols

Sample Preparation: A 10-20 mg sample of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.

NMR Data Acquisition: All 2D NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2] The spectrum is acquired with 2048 data points in the direct dimension (F2) and 256 increments in the indirect dimension (F1).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique reveals direct one-bond correlations between protons and the carbons they are attached to.[3] The experiment is optimized for a one-bond ¹J(C,H) coupling constant of 145 Hz.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-4 bond) correlations between protons and carbons, which helps in piecing together the carbon skeleton.[3][4][5] The experiment is optimized for long-range coupling constants of 8 Hz.

Visualizing the Validation Workflow and Key Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of the structural validation process and the key 2D NMR correlations for this compound.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis H_NMR ¹H NMR COSY ¹H-¹H COSY H_NMR->COSY HSQC ¹H-¹³C HSQC H_NMR->HSQC C_NMR ¹³C NMR C_NMR->HSQC HMBC ¹H-¹³C HMBC COSY->HMBC HSQC->HMBC Validation Structure Validated HMBC->Validation Structure Proposed Structure of this compound Structure->H_NMR Structure->C_NMR

Workflow for the 2D NMR structural validation of this compound.

G cluster_mol This compound Structure C10 C10(H) C9 C9 C10->C9 C8 C8(H₂) C10->C8 C10->C8 C8->C10 C8->C9 C7 C7(H₂) C8->C7 C6 C6(H₂) C5 C5(H₂) C4 C4(H, OH) C4->C5 C4->C5 C3 C3(H₂) C4->C3 C4->C3 C2 C2(H₂) C1 C1(H₃)

Key COSY (blue dashed) and HMBC (green dotted) correlations in this compound.

Conclusion

The synergistic application of ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC provides an irrefutable structural validation of this compound. While COSY and HSQC experiments establish direct proton-proton and proton-carbon connectivities, the HMBC experiment is instrumental in assembling the complete carbon framework by revealing long-range correlations. This comprehensive 2D NMR approach serves as a robust and indispensable tool for the structural elucidation of complex organic molecules in academic and industrial research settings.

References

A Comparative Guide to the Reactivity of Internal vs. Terminal Alkynyl Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a hydroxyl group in relation to a carbon-carbon triple bond significantly influences the reactivity of alkynyl alcohols. This guide provides an objective comparison of the chemical behavior of internal and terminal alkynyl alcohols, supported by experimental data and detailed protocols for key transformations. Understanding these differences is crucial for the rational design of synthetic routes in pharmaceutical development and materials science.

Key Reactivity Differences: A Summary

The primary distinction in reactivity stems from the presence of an acidic proton on the sp-hybridized carbon of terminal alkynes, which is absent in internal alkynes. This feature dictates their participation in a variety of fundamental organic reactions.

ReactionTerminal Alkynyl AlcoholInternal Alkynyl Alcohol
Sonogashira Coupling Highly reactive, undergoes C-C bond formation.Generally unreactive under standard conditions.
CuAAC (Click Chemistry) Highly reactive, forms 1,4-disubstituted triazoles.Significantly less reactive, often resulting in low to no conversion.
Hydroboration-Oxidation Forms aldehydes via anti-Markovnikov addition.Forms ketones. With unsymmetrical internal alkynes, a mixture of ketones can be produced.
Acid-Catalyzed Hydration Forms methyl ketones via Markovnikov addition.Forms ketones. With unsymmetrical internal alkynes, a mixture of ketones is produced.

Sonogashira Coupling: A Prerogative of Terminal Alkynes

The Sonogashira coupling, a cornerstone of cross-coupling chemistry, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction mechanism hinges on the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with a palladium(II) complex.[1]

Internal alkynyl alcohols, lacking the requisite terminal proton, are generally unreactive in Sonogashira couplings. This stark difference in reactivity allows for the selective functionalization of terminal alkynes in the presence of internal ones.

Experimental Protocol: Sonogashira Coupling of Propargyl Alcohol

This protocol describes the coupling of propargyl alcohol (a terminal alkynyl alcohol) with an aryl iodide.

Materials:

  • Propargyl alcohol

  • Aryl iodide (e.g., iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add the anhydrous, deoxygenated solvent and stir the mixture until the solids dissolve.

  • Add triethylamine (2.0 eq) to the reaction mixture.

  • Finally, add propargyl alcohol (1.2 eq) dropwise to the stirred solution.

  • The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting materials.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel.

Sonogashira_Coupling Aryl-X Aryl Halide Oxidative_Addition Oxidative Addition Aryl-X->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-X Aryl-Pd(II)-Halide Complex Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Terminal_Alkyne Terminal Alkynyl Alcohol (R-C≡C-H) Copper_Acetylide Copper Acetylide (R-C≡C-Cu) Terminal_Alkyne->Copper_Acetylide Cu(I), Base Cu(I) Cu(I) Cocatalyst Base Base Copper_Acetylide->Transmetalation Aryl-Pd(II)-Alkyne Aryl-Pd(II)-Alkynyl Complex Transmetalation->Aryl-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Coupled Product (Aryl-C≡C-R) Reductive_Elimination->Coupled_Product

Figure 1: Simplified catalytic cycle of the Sonogashira coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Click Chemistry Perspective

The CuAAC reaction is a prime example of "click chemistry," renowned for its high efficiency, selectivity, and mild reaction conditions.[2] This reaction specifically joins a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole.[2]

Similar to the Sonogashira coupling, the CuAAC reaction is largely exclusive to terminal alkynes. Experimental data highlights the dramatic difference in reactivity, with internal alkynes showing minimal conversion under conditions where terminal alkynes react to completion. For example, in a comparative study, the cycloaddition of benzyl (B1604629) azide to hex-1-yne reached full conversion in 3 hours, whereas but-2-yne and diphenylacetylene (B1204595) (internal alkynes) showed only about 25% conversion after 72 hours at a higher temperature.[3]

Quantitative Comparison of CuAAC Reactivity
AlkyneSubstrateConversion (%)Time (h)Temperature (K)
TerminalHex-1-yne1003298
InternalBut-2-yne~2572343
InternalDiphenylacetylene~2572343
Data adapted from[3]
Experimental Protocol: CuAAC of a Terminal Alkynyl Alcohol

This protocol outlines the synthesis of a triazole from a terminal alkynyl alcohol and an azide.

Materials:

  • Terminal alkynyl alcohol (e.g., propargyl alcohol)

  • Azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of water and t-butanol)

Procedure:

  • In a reaction vessel, dissolve the terminal alkynyl alcohol (1.0 eq) and the azide (1.0 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01 eq) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • The reaction is typically stirred at room temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture may be diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The product is purified by column chromatography or recrystallization.

CuAAC_Reaction Terminal_Alkyne Terminal Alkynyl Alcohol (R-C≡C-H) Reaction Cycloaddition Terminal_Alkyne->Reaction Azide Azide (R'-N3) Azide->Reaction Cu(I) Cu(I) Catalyst Cu(I)->Reaction Triazole 1,4-Disubstituted Triazole Reaction->Triazole

Figure 2: General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

Hydroboration-Oxidation: A Tale of Two Carbonyls

The hydroboration-oxidation of alkynes provides a powerful method for the synthesis of carbonyl compounds. The regiochemical outcome of this two-step process is dictated by the substitution pattern of the alkyne.

  • Terminal alkynyl alcohols undergo anti-Markovnikov addition of borane (B79455), leading to the formation of an enol that tautomerizes to an aldehyde .

  • Internal alkynyl alcohols , upon hydroboration-oxidation, yield ketones . For unsymmetrical internal alkynes, a mixture of two isomeric ketones can be formed, as the boron can add to either of the sp-hybridized carbons.

This difference in product formation offers a strategic advantage in synthesis, allowing for the selective preparation of either aldehydes or ketones from isomeric alkynyl alcohols.

Experimental Protocol: Hydroboration-Oxidation of an Internal Alkynyl Alcohol

This protocol provides a general procedure for the hydroboration-oxidation of an internal alkynyl alcohol.

Materials:

  • Internal alkynyl alcohol (e.g., 3-hexyn-1-ol)

  • Borane-tetrahydrofuran complex (BH₃·THF) or a sterically hindered borane like 9-BBN

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aqueous sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • Hydroboration:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the internal alkynyl alcohol (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the BH₃·THF solution (0.5 eq for internal alkynes to avoid double addition) or a solution of 9-BBN (1.0 eq) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a specified time (typically 1-4 hours), monitoring by TLC.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add the aqueous NaOH solution, followed by the dropwise addition of 30% H₂O₂. The addition of H₂O₂ is exothermic and should be done with caution to control the temperature.

    • After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight.

    • The reaction is then worked up by separating the aqueous and organic layers. The aqueous layer is extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated to yield the crude ketone product, which can be purified by chromatography.

Hydroboration_Oxidation_Workflow cluster_terminal Terminal Alkynyl Alcohol cluster_internal Internal Alkynyl Alcohol Terminal_Alkyne R-C≡C-H Hydroboration_T 1. BH3·THF 2. H2O2, NaOH Terminal_Alkyne->Hydroboration_T Aldehyde Aldehyde (R-CH2-CHO) Hydroboration_T->Aldehyde Internal_Alkyne R-C≡C-R' Hydroboration_I 1. BH3·THF 2. H2O2, NaOH Internal_Alkyne->Hydroboration_I Ketone Ketone(s) (R-CH2-CO-R') Hydroboration_I->Ketone

Figure 3: Product outcomes of hydroboration-oxidation of alkynyl alcohols.

Acid-Catalyzed Hydration: Markovnikov's Rule in Action

The acid-catalyzed hydration of alkynes, typically in the presence of a mercury(II) salt catalyst, is another method to synthesize carbonyl compounds. The regioselectivity of this reaction follows Markovnikov's rule.

  • Terminal alkynyl alcohols add water across the triple bond to form an enol intermediate, which tautomerizes to a methyl ketone . The hydroxyl group adds to the more substituted carbon of the alkyne.

  • Internal alkynyl alcohols also yield ketones . For unsymmetrical internal alkynes, a mixture of two regioisomeric ketones is often obtained, as both sp-hybridized carbons are similarly substituted.

Experimental Protocol: Acid-Catalyzed Hydration of a Terminal Alkynyl Alcohol

This protocol describes the hydration of a terminal alkynyl alcohol to a methyl ketone.

Materials:

  • Terminal alkynyl alcohol (e.g., 1-ethynylcyclohexanol)

  • Water

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄) (catalytic amount)

  • Organic solvent (e.g., methanol (B129727) or THF)

Procedure:

  • In a round-bottom flask, dissolve the terminal alkynyl alcohol (1.0 eq) in the organic solvent and water.

  • Carefully add concentrated sulfuric acid to the mixture.

  • Add a catalytic amount of mercury(II) sulfate.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • The resulting crude methyl ketone is purified by distillation or column chromatography.

Acid_Catalyzed_Hydration cluster_terminal_hydration Terminal Alkynyl Alcohol cluster_internal_hydration Internal Alkynyl Alcohol Terminal_Alkyne_H R-C≡C-H Hydration_T H2O, H+, HgSO4 Terminal_Alkyne_H->Hydration_T Methyl_Ketone Methyl Ketone (R-CO-CH3) Hydration_T->Methyl_Ketone Internal_Alkyne_H R-C≡C-R' Hydration_I H2O, H+, HgSO4 Internal_Alkyne_H->Hydration_I Ketones_H Ketone(s) (R-CO-CH2-R' + R-CH2-CO-R') Hydration_I->Ketones_H

Figure 4: Product outcomes of acid-catalyzed hydration of alkynyl alcohols.

Conclusion

The reactivity of alkynyl alcohols is profoundly influenced by the position of the triple bond. Terminal alkynyl alcohols, with their acidic proton, are versatile substrates for powerful C-C bond-forming reactions like the Sonogashira coupling and CuAAC, which are generally inaccessible to their internal counterparts. Conversely, both types of alkynyl alcohols can be transformed into valuable carbonyl compounds through hydroboration-oxidation and acid-catalyzed hydration, with the substitution pattern of the alkyne dictating the nature of the product. A thorough understanding of these reactivity patterns is indispensable for the strategic planning of complex molecular syntheses.

References

Evaluating the Performance of Dec-9-yn-4-ol Derivatives in Specific Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The exploration of novel bioactive compounds is a cornerstone of modern drug discovery and development. Within this landscape, the unique structural features of alkynol derivatives have garnered interest for their potential therapeutic applications. This guide focuses on the performance of a specific class of these compounds, Dec-9-yn-4-ol derivatives, in various biological assays. Due to the limited publicly available data on this compound derivatives specifically, this guide will draw upon established methodologies and data presentation formats for analogous long-chain alkynol and other relevant small molecule derivatives to provide a framework for their evaluation. We will explore common assay types, hypothetical data comparisons, and the signaling pathways that could be modulated by such compounds.

Comparative Analysis of In Vitro Efficacy

To assess the biological activity of this compound derivatives, a primary step involves determining their efficacy in relevant in vitro assays. The choice of assay is dictated by the therapeutic area of interest. For instance, in oncology research, cytotoxicity and anti-proliferative assays are fundamental.

Table 1: Comparative Cytotoxicity of this compound Derivatives in A549 Lung Carcinoma Cells

CompoundStructureIC₅₀ (µM)Selectivity Index (SI)
This compound (Parent Compound)> 100-
Derivative A (e.g., Ester modification)15.2 ± 2.16.6
Derivative B (e.g., Ether modification)8.7 ± 1.511.5
Alternative Cpd 1 (Known Alkynol)12.5 ± 1.88.0
Doxorubicin (Standard of Care)0.8 ± 0.1125

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data are presented as mean ± standard deviation from three independent experiments. The Selectivity Index is the ratio of the IC₅₀ in a non-cancerous cell line (e.g., MRC-5) to the IC₅₀ in the cancer cell line.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below is a standard protocol for a cytotoxicity assay.

MTT Assay for Cell Viability
  • Cell Seeding: Plate A549 lung carcinoma cells and MRC-5 normal lung fibroblasts in 96-well plates at a density of 5 x 10³ cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using a non-linear regression analysis.

Signaling Pathway and Workflow Diagrams

Visual representations of complex biological processes and experimental procedures can significantly enhance understanding.

G cluster_0 Hypothetical Signaling Pathway for Alkynol Derivatives A This compound Derivative B Target Protein (e.g., Kinase, Enzyme) A->B Inhibition C Downstream Effector 1 B->C Activation D Downstream Effector 2 B->D Inhibition E Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) C->E D->E

Caption: Hypothetical signaling pathway modulated by a this compound derivative.

G cluster_1 Experimental Workflow for In Vitro Screening P1 Synthesize & Purify This compound Derivatives P2 Primary Screening: MTT Assay (Multiple Cell Lines) P1->P2 P3 Secondary Screening: (e.g., Apoptosis Assay, Cell Cycle Analysis) P2->P3 Active Compounds P4 Mechanism of Action Studies: (e.g., Western Blot, Kinase Assays) P3->P4 P5 Lead Compound Identification P4->P5

Caption: General experimental workflow for the in vitro screening of novel compounds.

While specific experimental data for this compound derivatives remains to be published, this guide provides a comprehensive framework for their evaluation and comparison with other relevant compounds. The methodologies and data presentation formats outlined here represent standard practices in the field of drug discovery. Future research focusing on the synthesis and biological characterization of this compound derivatives will be essential to elucidate their therapeutic potential and mechanisms of action. Researchers are encouraged to utilize these established protocols to ensure the generation of robust and comparable data.

A Comparative Guide to Mass Spectrometry Fragmentation for the Identification of Alkynol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

The unambiguous identification of alkynol isomers—compounds sharing the same molecular formula but differing in the positions of their hydroxyl (-OH) group and carbon-carbon triple bond (C≡C)—presents a significant analytical challenge. These structural subtleties can lead to vastly different chemical and biological properties, making their accurate differentiation critical in fields ranging from materials science to drug development. While mass spectrometry (MS) is a cornerstone of molecular identification, the similar mass-to-charge ratios (m/z) of isomers necessitate advanced fragmentation techniques to elicit unique structural fingerprints.

This guide provides a comparative overview of key mass spectrometry fragmentation methods for differentiating alkynol isomers. We will explore the principles behind Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and the chemically specific Ozone-Induced Dissociation (OzID), supported by experimental workflows and data.

Comparing Fragmentation Techniques for Isomer Analysis

The differentiation of alkynol isomers relies on generating unique fragment ions that are diagnostic of the original structure. This is typically achieved through tandem mass spectrometry (MS/MS), where precursor ions are isolated, fragmented, and the resulting product ions are analyzed. The choice of fragmentation method is paramount for success.

Collision-Induced Dissociation (CID) and its variant, Higher-Energy Collisional Dissociation (HCD) , are the most common fragmentation techniques.[1][2] In CID, selected ions are accelerated and collided with neutral gas molecules (like nitrogen or argon), converting kinetic energy into internal energy, which causes bonds to break.[1][3] HCD is a similar process often used in Orbitrap mass spectrometers, where fragmentation occurs in a dedicated cell, providing high-resolution fragment data.[2] For alkynols, these techniques are particularly effective at revealing the position of the hydroxyl group through characteristic cleavage patterns.

Ozone-Induced Dissociation (OzID) is a powerful, chemically specific technique that exploits the gas-phase reaction between mass-selected ions and ozone.[4] This reaction selectively targets and cleaves carbon-carbon double and triple bonds, producing fragment ions whose m/z values directly pinpoint the location of the unsaturation.[5] This makes OzID exceptionally well-suited for distinguishing between alkynol isomers where the position of the triple bond differs.

Technique Principle Primary Application for Alkynol Isomers Instrumentation
Collision-Induced Dissociation (CID) Ion fragmentation via collision with a neutral gas at lower energies.[6]Determining hydroxyl group position (primary, secondary, tertiary) through alpha-cleavage and dehydration pathways.[7]Triple Quadrupole (QqQ), Ion Trap, Q-TOF
Higher-Energy Collisional Dissociation (HCD) A CID technique using higher collision energies, external to the ion trap.[2]Similar to CID but can provide complementary fragmentation and is often used for high-resolution fragment analysis.Orbitrap-based instruments
Ozone-Induced Dissociation (OzID) Chemical fragmentation via gas-phase reaction with ozone, targeting C≡C bonds.[4]Unambiguously determining the position of the carbon-carbon triple bond.[5][8]Modified Ion Trap or Q-TOF mass spectrometers

Table 1. Comparison of primary mass spectrometry fragmentation techniques for alkynol isomer analysis.

Characteristic Fragmentation Patterns of Alkynol Isomers

The utility of these techniques is best illustrated by examining the fragmentation patterns of specific isomers. The position of the hydroxyl group heavily influences CID spectra, while the triple bond's location dictates OzID spectra.

1. Differentiation by Hydroxyl Group Position using CID

The primary fragmentation pathways for alcohols in CID are alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule, H₂O).[7][9]

  • Primary Alcohols: Often exhibit a prominent fragment from the loss of water ([M-18]⁺) and a characteristic ion at m/z 31 (CH₂OH⁺) from alpha-cleavage.[9]

  • Secondary Alcohols: Undergo alpha-cleavage on either side of the hydroxyl-bearing carbon, leading to larger fragment ions. For example, 2-butanol (B46777) can lose a methyl (CH₃) or an ethyl (C₂H₅) radical to produce ions at m/z 59 and 45, respectively.[9]

  • Tertiary Alcohols: Fragmentation is dominated by alpha-cleavage, leading to the formation of a very stable tertiary carbocation. The molecular ion is often weak or absent.[10]

2. Differentiation by Triple Bond Position using OzID

OzID produces two primary fragment ions for each triple bond by cleaving the C≡C bond and adding oxygen atoms. This allows for direct localization of the alkyne group.[5]

Consider two C₅H₈O isomers: Pent-4-yn-2-ol and Pent-3-yn-1-ol .

Isomer Structure Precursor Ion (m/z) Key CID Fragments (m/z) Key OzID Fragments (m/z) Interpretation
Pent-4-yn-2-ol CH≡C-CH₂-CH(OH)-CH₃85.06 ([M+H]⁺)45, 6971, 45CID: m/z 45 [CH(OH)CH₃]⁺ indicates a secondary alcohol with a methyl group. OzID: Fragments reveal the triple bond is at the C4-C5 position.
Pent-3-yn-1-ol CH₃-C≡C-CH₂-CH₂OH85.06 ([M+H]⁺)31, 6757, 59CID: m/z 31 [CH₂OH]⁺ indicates a primary alcohol. OzID: Fragments reveal the triple bond is at the C3-C4 position.

Table 2. Characteristic fragment ions for representative C₅H₈O alkynol isomers using CID and OzID. Note: Fragment m/z values are illustrative of expected cleavage patterns.

Experimental Protocols

Detailed methodologies are essential for reproducible isomer differentiation. Below are generalized protocols for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: GC-MS with Electron Ionization (EI) and CID

This method is well-suited for volatile alkynols and leverages chromatographic separation prior to mass analysis.

  • Sample Preparation: Dilute the alkynol isomer mixture in a volatile solvent (e.g., methanol (B129727) or dichloromethane) to a final concentration of 1-10 µg/mL.

  • Gas Chromatography (GC):

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the sample with a split ratio (e.g., 20:1).

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • MS Scan Mode: Acquire full scan spectra from m/z 30 to 200 to identify the molecular ion.

    • MS/MS (CID) Mode: Select the molecular ion (M⁺) as the precursor and apply a collision energy (e.g., 10-30 eV) using argon as the collision gas to generate a product ion spectrum.

Protocol 2: LC-MS/MS with ESI and Specialized Fragmentation (CID/OzID)

This approach is ideal for less volatile or thermally labile alkynols and allows for the use of advanced fragmentation techniques.[11][12]

  • Sample Preparation: Dilute the sample mixture in an appropriate solvent (e.g., 50:50 methanol:water) to a concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Precursor Selection: Isolate the protonated molecule [M+H]⁺ using the first mass analyzer (e.g., a quadrupole).

    • Fragmentation (CID/HCD): Transfer the isolated precursor to a collision cell filled with nitrogen or argon. Apply a normalized collision energy (e.g., 15-40%) to induce fragmentation.

    • Fragmentation (OzID): Introduce ozone into the ion trap or collision cell and allow the precursor ions to react for a defined period (e.g., 100-500 ms) to generate diagnostic fragments.[4]

    • Analysis: Analyze the resulting product ions in the final mass analyzer (e.g., TOF or Orbitrap).

Visualizing Workflows and Fragmentation Pathways

Diagrams created using Graphviz provide clear visual representations of the analytical processes and fragmentation logic.

experimental_workflow cluster_sample Sample Handling cluster_separation Chromatographic Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Alkynol Isomer Mixture Dilution Dilution in Solvent Sample->Dilution GC Gas Chromatography (for volatile isomers) Dilution->GC Injection LC Liquid Chromatography (for non-volatile isomers) Dilution->LC Injection Ionization Ionization (EI or ESI) GC->Ionization LC->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 Fragmentation MS2: Fragmentation (CID, HCD, or OzID) MS1->Fragmentation MS2_Analysis Product Ion Analysis Fragmentation->MS2_Analysis Identification Isomer Identification based on Unique Fragment Patterns MS2_Analysis->Identification

Analytical workflow for alkynol isomer identification.

cid_fragmentation cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration parent 2-Butanol C₄H₁₀O [M]⁺• at m/z 74 loss_ch3 Loss of •CH₃ (m/z 15) parent->loss_ch3 Path A loss_h2o Loss of H₂O (m/z 18) parent->loss_h2o Path B frag_59 Fragment at m/z 59 [CH₃CH=OH]⁺ loss_ch3->frag_59 frag_56 Fragment at m/z 56 [C₄H₈]⁺• loss_h2o->frag_56

CID fragmentation pathways for a secondary alcohol.

ozid_logic cluster_isomer1 Isomer A: Pent-4-yn-1-ol cluster_isomer2 Isomer B: Pent-2-yn-1-ol A CH≡C—CH₂—CH₂—CH₂OH A_frag Fragments at: m/z 45 & m/z 85 ozid Ozone-Induced Dissociation (OzID) A->ozid B CH₃—CH₂—C≡C—CH₂OH B_frag Fragments at: m/z 71 & m/z 59 B->ozid ozid->A_frag Cleavage at C4-C5 ozid->B_frag Cleavage at C2-C3

Logic of OzID for positional isomer differentiation.

References

The Position of the Hydroxyl Group: A Subtle Shift with Significant Consequences for Decynol Properties

Author: BenchChem Technical Support Team. Date: November 2025

The seemingly minor variation in the placement of a hydroxyl (-OH) group along the carbon chain of decynol isomers dramatically influences their chemical and physical properties. This guide provides a comparative analysis of these properties, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies. Understanding these differences is crucial for applications ranging from synthetic chemistry to the design of novel therapeutics.

Comparative Physicochemical Properties of Decynol Isomers

The location of the hydroxyl group impacts key physicochemical parameters such as boiling point, density, and solubility. Generally, as the hydroxyl group moves from a terminal position (e.g., dec-1-yn-ol) towards the center of the carbon chain, the molecule becomes more compact, which can lead to a decrease in boiling point. However, the interplay of the hydroxyl group's accessibility for hydrogen bonding and the overall molecular symmetry also plays a significant role.

PropertyDec-1-yn-3-olDec-2-yn-1-olDec-3-yn-2-olDec-4-yn-1-ol
Molecular Weight ( g/mol ) 154.25[1]154.25[2][3]154.25[4][5]154.25[6][7]
Boiling Point (°C) No Data70 / 0.01 mmHg[8]No DataNo Data
Density (g/mL at 25°C) No Data0.853[8]No DataNo Data
Aqueous Solubility No DataPredicted Log10WS: -3.07[2]No DataNo Data
pKa (Predicted) No Data13.01 ± 0.10[8]No DataNo Data

Note: Experimental data for a comprehensive set of decynol isomers is limited. The table will be updated as more data becomes available. The predicted water solubility for 2-decyn-1-ol (B41293) suggests it is sparingly soluble in water.

Impact on Chemical Reactivity

The position of the hydroxyl group is a primary determinant of a decynol's reactivity, particularly in reactions such as oxidation and esterification. The classification of the alcohol as primary, secondary, or tertiary—based on the number of carbon atoms bonded to the carbon bearing the hydroxyl group—directly dictates the potential products and reaction rates.

Oxidation: The susceptibility of a decynol to oxidation is directly linked to the position of the hydroxyl group.

  • Primary alcohols (hydroxyl group at the end of the chain, e.g., dec-2-yn-1-ol) can be oxidized first to an aldehyde and then further to a carboxylic acid.[9]

  • Secondary alcohols (hydroxyl group on an internal carbon bonded to two other carbons, e.g., dec-3-yn-2-ol) are oxidized to ketones.[9]

  • Tertiary alcohols (hydroxyl group on an internal carbon bonded to three other carbons) are resistant to oxidation under standard conditions.[9]

The rate of oxidation can also vary, with primary alcohols generally reacting more readily than secondary alcohols under similar conditions.

Esterification: The formation of esters through reaction with a carboxylic acid (Fischer esterification) is a fundamental reaction of alcohols. The rate of esterification is sensitive to steric hindrance around the hydroxyl group.

  • Primary alcohols are the most reactive towards esterification due to the lower steric hindrance around the hydroxyl group.

  • Secondary alcohols react more slowly than primary alcohols.

  • Tertiary alcohols are the least reactive and are prone to elimination side reactions under the acidic conditions of Fischer esterification.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Determination of pKa by Potentiometric Titration

This method involves the titration of the alcohol with a strong base and monitoring the pH change.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the decynol isomer in a suitable solvent mixture (e.g., water-DMSO) to ensure solubility.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and a micro-burette for the addition of the titrant (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small increments, recording the pH value after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Measurement of Aqueous Solubility by the Shake-Flask Method

This is a standard method for determining the solubility of a substance in water.

Protocol:

  • Equilibration: Add an excess amount of the decynol isomer to a known volume of deionized water in a sealed flask.

  • Agitation: Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed to allow for the separation of the aqueous and undissolved organic phases. Centrifugation can be used to aid separation.

  • Quantification: Carefully withdraw a sample of the aqueous phase and determine the concentration of the dissolved decynol using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Comparative Oxidation Rate using Pyridinium Chlorochromate (PCC)

This experiment compares the rate of oxidation of different decynol isomers.

Protocol:

  • Reaction Setup: In separate reaction vessels, dissolve each decynol isomer in a suitable solvent (e.g., dichloromethane).

  • Oxidation: Add a standardized solution of PCC to each reaction vessel while maintaining a constant temperature.

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction and quench the reaction.

  • Analysis: Analyze the composition of each aliquot using GC or HPLC to determine the concentration of the remaining alcohol and the formed aldehyde or ketone.

  • Rate Determination: Plot the concentration of the reactant or product versus time to determine the initial reaction rate for each isomer.

Comparative Fischer Esterification Rate with Acetic Acid

This experiment compares the rate of ester formation for different decynol isomers.

Protocol:

  • Reaction Mixture: In separate reaction vessels, combine each decynol isomer with an excess of acetic acid and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Conditions: Heat the mixtures to a constant temperature under reflux.

  • Sampling: At regular time intervals, withdraw aliquots from each reaction.

  • Analysis: Analyze the aliquots by GC or titration to determine the concentration of the formed ester.

  • Rate Comparison: Compare the rate of ester formation for each decynol isomer under the same reaction conditions.

Visualizing the Impact of Hydroxyl Position

The following diagrams illustrate the key concepts discussed in this guide.

logical_relationship hydroxyl_position Position of Hydroxyl Group classification Alcohol Classification (Primary, Secondary, Tertiary) hydroxyl_position->classification solubility Solubility hydroxyl_position->solubility boiling_point Boiling Point hydroxyl_position->boiling_point reactivity Reactivity (Acidity, Oxidation, Esterification) classification->reactivity properties Chemical & Physical Properties properties->reactivity properties->solubility properties->boiling_point

Figure 1. Relationship between hydroxyl position and properties.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Property Assessment cluster_analysis Data Analysis synthesis Synthesize Decynol Isomers purification Purify by Distillation/Chromatography synthesis->purification pka pKa Determination purification->pka solubility Solubility Measurement purification->solubility oxidation Oxidation Reaction purification->oxidation esterification Esterification Reaction purification->esterification comparison Compare Data in Tables pka->comparison solubility->comparison oxidation->comparison esterification->comparison conclusion Draw Structure-Property Conclusions comparison->conclusion

Figure 2. Experimental workflow for assessing decynol properties.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Dec-9-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the safe disposal of Dec-9-yn-4-ol, ensuring compliance with general laboratory safety protocols and minimizing environmental impact.

Core Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A flame-retardant laboratory coat

Handling Environment:

  • All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1]

  • Ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.[2][3]

  • Keep flammable liquids in approved storage, such as fire-rated cabinets.[2][4]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the disposal of flammable liquid waste, based on general laboratory chemical waste guidelines. These should be considered as best-practice recommendations in the absence of specific data for this compound.

ParameterGuidelineRationale
Alcohol Concentration for Aqueous Disposal For some short-chain alcohols, disposal down the drain may be permissible if the concentration is less than 10-24% and the solution is further diluted with at least 20 parts water. However, for a less common chemical like this compound, this is not recommended.Prevents the introduction of potentially ecotoxic substances into the wastewater system and reduces flammability hazards in plumbing.
pH Adjustment Range for Aqueous Waste If neutralization is required for a waste stream, the pH should be adjusted to a neutral range, typically between 5.0 and 12.5, before disposal.[5]Protects plumbing from corrosion and ensures compliance with wastewater regulations.
Flash Point Consideration A liquid with a flash point less than or equal to 140°F (60°C) is generally considered an ignitable hazardous waste.[6] The flash point for a related compound, 9-Decen-1-ol, is 99°C (210.2°F).[7][8]Determines the flammability hazard and dictates the need for disposal as hazardous waste.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through collection for chemical waste incineration by a licensed disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Designate a specific, properly labeled, and sealed waste container for halogen-free flammable organic liquids. The container should be made of a material compatible with organic solvents.

    • The label must clearly state "Hazardous Waste," "Flammable Liquid," and list the full chemical name: "this compound."[9] If mixed with other waste, all components must be listed.[9]

    • Keep the waste container closed at all times, except when adding waste.[6][9]

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[5]

    • The storage area must be in a well-ventilated location, away from heat and ignition sources.[2]

    • Store incompatible waste streams separately to prevent accidental reactions.[2][10] For example, keep flammable liquids separate from oxidizers.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management service to arrange for pickup.[9][11]

    • Provide them with accurate information about the waste, including its composition and volume.[11]

  • Empty Container Disposal:

    • An empty container that has held this compound should be managed as hazardous waste unless properly decontaminated.[9]

    • For a water-immiscible liquid, drain the container completely. Allow the residual liquid to evaporate in a well-ventilated area, away from ignition sources, until no odor is detectable. Do not rinse the bottle with water.[3]

    • Once completely dry, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[3][9]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteContainer Obtain Labeled Waste Container FumeHood->WasteContainer Transfer Transfer this compound to Waste Container WasteContainer->Transfer Seal Securely Seal the Container Transfer->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Segregate Segregate from Incompatible Waste Store->Segregate ContactEHS Contact EHS for Pickup Segregate->ContactEHS Incineration Professional Incineration ContactEHS->Incineration

References

Essential Safety and Logistics for Handling Dec-9-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Dec-a-9-yn-4-ol, based on general guidelines for handling flammable and potentially toxic organic chemicals.[1]

PPE CategoryRecommended EquipmentSpecification Highlights
Eye Protection Chemical Splash GogglesMust meet ANSI/ISEA Z87.1 D3 standard for splash protection.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are generally recommended for handling organic substances.[3]
Body Protection Flame-Resistant Laboratory Coat or Chemical-Resistant ApronProvides a barrier against splashes and potential ignition sources.[1][3]
Respiratory Protection Use in a well-ventilated area or under a fume hood. A respirator may be necessary in poorly ventilated areas.Ensure proper ventilation to keep vapor concentrations below exposure limits.[3] If a respirator is needed, it should be NIOSH-approved.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial to minimize risks associated with handling Dec-9-yn-4-ol.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cluster_waste_type Waste Characterization cluster_disposal_path Disposal Route start Chemical Waste Generated is_halogenated Is the waste halogenated? start->is_halogenated non_halogenated Dispose in Non-Halogenated Organic Waste Container is_halogenated->non_halogenated No halogenated Dispose in Halogenated Organic Waste Container is_halogenated->halogenated Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.